4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442305 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-46-1 | |
| Record name | 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene from Raloxifene
An In-Depth Technical Guide to the Chemoselective Synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Abstract
This technical guide provides a comprehensive methodology for the synthesis of this compound, a key intermediate, from the selective estrogen receptor modulator (SERM), Raloxifene. Raloxifene possesses two phenolic hydroxyl groups at the C-6 and C-4' positions, presenting a challenge in regioselective modification. This document details a robust protocol for the chemoselective silylation of the C-4' hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). We will explore the principles of selectivity, provide a detailed, step-by-step experimental protocol, discuss reaction optimization, and outline methods for purification and characterization. This guide is intended for researchers in medicinal chemistry and drug development requiring a reliable method for producing this specific mono-protected Raloxifene derivative, often utilized for subsequent modifications such as glucuronidation.[1][2]
Introduction: The Strategic Protection of Raloxifene
Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds, approved for the prevention and treatment of osteoporosis in postmenopausal women.[3][4] Its structure features two phenolic hydroxyl groups which are crucial for its binding to the estrogen receptor (ER), mimicking the 3- and 17β-hydroxyls of estradiol.[5]
The chemical modification of Raloxifene to produce metabolites or derivatives often requires the selective protection of one of these hydroxyl groups. The synthesis of this compound is a prime example of such a strategic modification. By masking the 4'-hydroxyl group with a sterically bulky tert-butyldimethylsilyl (TBDMS) ether, the 6-hydroxyl group becomes available for further, specific chemical transformations. The TBDMS group is ideal for this purpose due to its high stability under a variety of reaction conditions and its reliable cleavage under specific, mild conditions, most commonly with a fluoride ion source.[6][7]
This guide focuses on the direct and selective silylation of Raloxifene, a critical first step in synthetic pathways aimed at producing specific Raloxifene conjugates.
Reaction Principle and Chemoselectivity
The core of this synthesis lies in achieving high chemoselectivity for the 4'-phenolic group over the 6-phenolic group.
Chemical Structures:
-
Starting Material: Raloxifene
-
IUPAC Name: [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone[3]
-
-
Product: this compound
The selective protection is achieved by exploiting the subtle differences in the steric environment of the two hydroxyl groups. The 6-hydroxyl group is situated on the benzothiophene core, adjacent to the bulky benzoyl moiety at the C-3 position. In contrast, the 4'-hydroxyl group is located on the C-2 phenyl ring, which is a more sterically accessible position.
The silylating agent, tert-butyldimethylsilyl chloride, is sterically demanding.[6] When reacted with a base like imidazole, it forms a highly reactive N-tert-butyldimethylsilylimidazole intermediate.[6][8] This bulky reagent will preferentially attack the less sterically hindered 4'-hydroxyl group, leading to the desired mono-silylated product as the major isomer. Careful control of stoichiometry and reaction time is crucial to minimize the formation of the di-silylated byproduct and the 6-O-silylated isomer.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent/Material | Grade | M.W. | Typical Supplier | Notes |
| Raloxifene Hydrochloride | ≥98% | 510.05 g/mol | Sigma-Aldrich, etc. | Starting material. |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | ≥98% | 150.72 g/mol | Sigma-Aldrich, etc. | Silylating agent. |
| Imidazole | ≥99% | 68.08 g/mol | Sigma-Aldrich, etc. | Catalyst and base. |
| N,N-Dimethylformamide (DMF) | Anhydrous | 73.09 g/mol | Acros Organics, etc. | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Fisher Scientific, etc. | For extraction. |
| Saturated aq. NaHCO₃ | - | - | - | For work-up. |
| Brine (Saturated aq. NaCl) | - | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | - | Drying agent. |
| Silica Gel | 230-400 mesh | - | - | For column chromatography. |
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4'-TBDMS-6-hydroxy Raloxifene.
Step-by-Step Procedure
-
Preparation : To a solution of Raloxifene hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 - 3.0 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until the Raloxifene is fully dissolved and the HCl salt is neutralized.
-
Silylation : Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 eq) portion-wise to the solution at room temperature.[7]
-
Reaction Monitoring : Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture such as Ethyl Acetate/Hexanes (e.g., 1:1 v/v) with a small amount of triethylamine (1%) to prevent streaking. The product should have a higher Rf value than the starting material.
-
Work-up : Once the reaction is complete (or has reached optimal conversion), pour the reaction mixture into cold water.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities and residual DMF, followed by a wash with brine.[7]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate in hexanes, is typically effective for separating the desired mono-silylated product from unreacted Raloxifene, the di-silylated byproduct, and the 6-O-silylated isomer.
Characterization of Product
Confirmation of the structure and purity of the synthesized this compound is essential. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The successful silylation at the 4'-position is confirmed by the appearance of two new singlets in the upfield region: one around δ 1.0 ppm (9H, integrating to nine protons for the tert-butyl group) and another around δ 0.2 ppm (6H, integrating to six protons for the two methyl groups on the silicon atom). The disappearance of the phenolic proton signal for the 4'-OH and the retention of the 6-OH signal (which may be broad) confirms the regioselectivity.
-
¹³C NMR : Will show characteristic signals for the TBDMS group.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₃₄H₃₉NO₄SSi would be observed. Analyzing product ions can further confirm the structure.[9]
-
High-Performance Liquid Chromatography (HPLC) : An appropriate HPLC method should be used to determine the purity of the final product.[4][10]
Discussion and Process Optimization
-
Stoichiometry : The amount of TBDMS-Cl is critical. Using a slight excess (1.1-1.2 eq) ensures good conversion of the starting material. A large excess should be avoided as it will increase the formation of the di-silylated byproduct, complicating purification.
-
Base : Imidazole serves a dual role: it acts as a base to deprotonate the phenolic hydroxyl and as a nucleophilic catalyst to form the highly reactive silylating agent.[6][11]
-
Solvent : Anhydrous DMF is the solvent of choice as it effectively dissolves the starting material and reagents and facilitates the Sₙ2-type reaction.[7][8]
-
Purification : The polarity difference between Raloxifene, the desired 4'-mono-silylated product, and the di-silylated product is sufficient for effective separation via silica gel chromatography. The di-silylated product will be the least polar and elute first, followed by the desired product, with the highly polar unreacted Raloxifene eluting last.
Conclusion
The protocol described provides a robust and reproducible method for the chemoselective synthesis of this compound. By leveraging the steric hindrance around the 6-hydroxyl group, the more accessible 4'-hydroxyl can be selectively protected with a TBDMS group. This guide offers a self-validating system, from reaction setup and monitoring to purification and final characterization, enabling researchers to confidently produce this valuable intermediate for applications in drug development and medicinal chemistry.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756.
-
Kumar, P., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 17(9), 10397-10406. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5035, Raloxifene. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of raloxifene and arzoxifene. [Image]. Retrieved from [Link]
-
Bhure, M. H., Kumar, I., Natu, A. D., & Rode, C. V. (2008). Facile and Highly Selective Deprotection of tert‐Butyldimethyl Silyl Ethers using Sulfated SnO2 as a Solid Catalyst. Synthetic Communications, 38(3), 346-353. [Link]
-
Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Retrieved from [Link]
-
Lee, S., et al. (2015). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Journal of the American Chemical Society, 137(13), 4436–4443. [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
Genome Context. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US6013821A - Removal of silylated compounds from solvent and gas waste streams.
-
SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Retrieved from [Link]
-
MCE (MedChemExpress). (n.d.). This compound. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite. Retrieved from [Link]
-
Wang, Y., et al. (2012). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 3(6), 481–485. [Link]
-
ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
-
ResearchGate. (2017). Why do we use DMAP along with imidazole in TBDMS protection on hydroxyl group? Retrieved from [Link]
- Google Patents. (n.d.). WO2009146097A1 - Raloxifene pharmaceutical formulations.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2010). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 51(30), 3849-3852. [Link]
-
ResearchGate. (n.d.). Chemical structure of raloxifene hydrochloride. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective silylation reactions of alcohols and phenols catalyzed by PS/GaCl3. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES. Retrieved from [Link]
-
PharmaCompass. (n.d.). Raloxifene HCl. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
MDPI. (2021). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 26(21), 6614. [Link]
-
Organic Chemistry: An Indian Journal. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. 14(3), 128. [Link]
-
Journal of The Chemical Society of Pakistan. (2010). Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl group using Mitsunobu reaction. 32(4). [Link]
-
MDPI. (2021). Selective Modification of Aliphatic Hydroxy Groups in Lignin Using Ionic Liquid. Polymers, 13(2), 268. [Link]
-
Bathini, P. K., & Rama Rao, V. (2012). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 515-517. [Link]
-
Reddy, R. B., et al. (2012). Identification and characterization of potential impurities in raloxifene hydrochloride. Scientia Pharmaceutica, 80(3), 605–617. [Link]
-
Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605–617. [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Potential Impurities of Raloxifene Hydrochloride by LC/ESI-MS and NMR. Retrieved from [Link]
Sources
- 1. This compound | Genome Context [genomecontext.com]
- 2. This compound | 反应产物 | MCE [medchemexpress.cn]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of potential impurities in raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Properties of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Introduction
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of osteoporosis and the reduction of breast cancer risk in postmenopausal women.[1] Its therapeutic efficacy stems from its tissue-specific estrogen agonist and antagonist activities.[2] The chemical scaffold of Raloxifene, a benzothiophene derivative, presents multiple sites for structural modification, enabling the synthesis of derivatives with tailored properties for research and drug development.[3][4] One such derivative, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, is a key intermediate in the synthesis of Raloxifene metabolites, such as Raloxifene 6-glucuronide.[5][6] This guide provides a comprehensive overview of the chemical properties of this silylated derivative, offering insights for researchers in medicinal chemistry and drug metabolism.
The introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the 4'-hydroxyl position significantly alters the physicochemical properties of the parent molecule. This modification is a strategic maneuver in multi-step organic synthesis, allowing for selective reactions at other sites.[7][8] Understanding the stability, reactivity, and solubility of this compound is paramount for its effective use in synthetic chemistry and for predicting its behavior in various experimental settings.
Chemical Structure and Physicochemical Properties
This compound is characterized by the presence of a bulky TBDMS ether at the 4'-position of the 2-phenyl ring, while the 6-hydroxyl group on the benzothiophene core remains unprotected. This selective protection is a critical aspect of its synthetic utility.[6]
| Property | Value | Source |
| Molecular Formula | C34H41NO4SSi | [9] |
| Molecular Weight | 587.84 g/mol | [9] |
| CAS Number | 174264-46-1 | [9] |
| Appearance | Likely an off-white to pale-yellow solid | [2][10] |
| Solubility | Expected to be poorly soluble in water, but more soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | [11][12] |
The introduction of the lipophilic TBDMS group is expected to decrease the aqueous solubility of the molecule compared to Raloxifene.[11] Conversely, its solubility in non-polar organic solvents is likely enhanced. The parent drug, Raloxifene hydrochloride, is only slightly soluble in water.[2][10]
Structural Elucidation Workflow
The structural integrity of this compound is typically confirmed through a combination of spectroscopic techniques.
Sources
- 1. Raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene - Wikipedia [en.wikipedia.org]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | Genome Context [genomecontext.com]
- 6. This compound | 反应产物 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WO2009146097A1 - Raloxifene pharmaceutical formulations - Google Patents [patents.google.com]
- 11. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Synthesis of Raloxifene Metabolites Using 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene as a Regioselective Precursor
Executive Summary
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women.[1][2][3] Its clinical efficacy is intrinsically linked to its metabolic fate. Following oral administration, Raloxifene undergoes extensive first-pass metabolism, with its bioavailability as the unconjugated parent drug being less than 2%.[1][4][5] The primary metabolic pathway is not cytochrome P450-mediated oxidation but rather direct glucuronidation at its two phenolic hydroxyl groups, yielding Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and the corresponding 6,4'-diglucuronide.[6][7] The availability of pure, authenticated standards of these metabolites is a critical prerequisite for conducting accurate pharmacokinetic (PK), drug-drug interaction (DDI), and in-vitro pharmacological studies.
This technical guide provides an in-depth exploration of a robust synthetic strategy to access these metabolites, focusing on the use of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene as a pivotal intermediate. We will elucidate the rationale behind using silyl ether protecting groups, detail the regioselective synthesis and isolation of the precursor, and provide a comprehensive protocol for its subsequent conversion into the desired Raloxifene-6-glucuronide metabolite.
The Metabolic Landscape of Raloxifene
Raloxifene's journey through the body is characterized by rapid and extensive conjugation. The two phenolic hydroxyls at the C-6 and C-4' positions are prime targets for UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver and intestine.[2] This results in the formation of three major metabolites that constitute the vast majority of circulating drug-related material.
-
Raloxifene-6-glucuronide (R6G)
-
Raloxifene-4'-glucuronide (R4G)
-
Raloxifene-6,4'-diglucuronide
While these glucuronide conjugates are significantly less potent than the parent Raloxifene at the estrogen receptor, they are not merely inactive excretion products.[8] The metabolic equilibrium is dynamic, with evidence of enterohepatic recirculation and deconjugation in various tissues, which contributes to Raloxifene's prolonged elimination half-life.[1] Therefore, to fully comprehend the drug's disposition and overall pharmacological profile, researchers require access to high-purity standards of each metabolite for use in bioanalytical method development and as reference materials in biological assays.[4][9]
Caption: Primary metabolic pathways of Raloxifene via glucuronidation.
The Synthetic Rationale: Regioselectivity Through Steric Hindrance
Directly synthesizing a specific mono-glucuronide of Raloxifene is synthetically challenging due to the presence of two nucleophilic phenolic groups. An uncontrolled reaction with a glucuronic acid donor would inevitably lead to a difficult-to-separate mixture of the 6-O-conjugate, the 4'-O-conjugate, and the 6,4'-di-conjugate. To achieve selectivity, a protection-deprotection strategy is essential.
This is where silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS) group, offer a powerful solution.[10][11] The TBDMS group is ideal for this purpose due to several key properties:
-
Ease of Introduction: It reacts readily with phenols under mild, base-catalyzed conditions.[12][13]
-
Stability: The TBDMS ether is robust and stable to a wide range of reaction conditions, including those used for subsequent glycosylation reactions.[14]
-
Steric Bulk: The large size of the TBDMS group can be exploited to achieve regioselective protection when multiple hydroxyl groups are present.[11][15]
-
Mild Removal: It can be cleanly removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), without disturbing other functional groups.[11][16]
The core of the strategy hinges on the partial silylation of Raloxifene. By carefully controlling the reaction conditions, one can exploit the subtle differences in steric and electronic environments of the 6-OH and 4'-OH groups. This results in a separable mixture of the two mono-silylated isomers, providing access to the desired This compound .[17][18]
Synthesis and Isolation of the 4'-TBDMS Precursor
The preparation of the target precursor involves the reaction of Raloxifene with tert-butyldimethylsilyl chloride (TBDMS-Cl). This reaction yields a mixture of the desired 4'-O-TBDMS protected product and its 6-O-TBDMS isomer, which can then be separated chromatographically.[17][19]
Caption: Overall workflow from Raloxifene to its purified 6-glucuronide metabolite.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate personal protective equipment.
Materials:
-
Raloxifene Hydrochloride
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Silica Gel for column chromatography (230-400 mesh)
Procedure:
-
Preparation: To a solution of Raloxifene (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids have dissolved.
-
Silylation: Add TBDMS-Cl (1.1 eq) portion-wise to the solution. The reaction is typically sluggish in less polar solvents like DCM but proceeds efficiently in DMF.[20]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 7:3 Hexanes:EtOAc mobile phase). The formation of two new, less polar spots corresponding to the mono-silylated isomers should be observed. The reaction is typically stirred for 4-12 hours at room temperature.
-
Workup: Once the starting material is consumed, quench the reaction by adding deionized water. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution system (e.g., 0% to 40% ethyl acetate in hexanes). The two isomers, 6-O-TBDMS and 4'-O-TBDMS Raloxifene, will separate. The relative elution order should be confirmed by analytical analysis (e.g., ¹H NMR or LC-MS) of the collected fractions.
-
Characterization: Confirm the structure of the isolated This compound using standard analytical techniques. Mass spectrometry should show the expected molecular ion, and ¹H NMR will show characteristic signals for the TBDMS group while retaining the phenolic proton signal for the 6-OH group.
From Precursor to Metabolite: The Glycosylation Step
With the 4'-hydroxyl group selectively masked, the free 6-hydroxyl group of the precursor is now the sole site for glycosylation. This allows for a clean and high-yielding conversion to the protected Raloxifene-6-glucuronide.
Experimental Protocol: Synthesis of Raloxifene-6-Glucuronide
Materials:
-
This compound (from previous step)
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (or similar activated glucuronic acid donor)
-
Lewis Acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) solution in methanol
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Preparative HPLC system
Procedure:
-
Glycosylation: Dissolve the 4'-TBDMS-6-OH Raloxifene precursor (1.0 eq) and the activated glucuronide donor (1.2 eq) in anhydrous DCM. Cool the solution to 0°C under an inert atmosphere. Add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise and allow the reaction to slowly warm to room temperature, stirring overnight.[18]
-
Deprotection (Acetates): Quench the reaction and concentrate the mixture. Redissolve the crude product in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir at room temperature for 2-4 hours to cleave the acetate protecting groups on the sugar moiety.
-
Deprotection (Silyl Ether): After confirming the removal of acetates (via TLC or LC-MS), add the TBAF solution (1.5 eq) to the methanolic solution. Stir for 1-2 hours at room temperature to cleave the TBDMS protecting group from the 4'-position.[16]
-
Purification: Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and concentrate. The final crude product can be purified using preparative reverse-phase HPLC to yield the high-purity Raloxifene-6-glucuronide.
-
Final Characterization: Confirm the identity and purity of the final product using the analytical methods described below.
Analytical Characterization and Data
Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized metabolite. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[2][21][22]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Rationale |
| Raloxifene | 474.2 | 112.2 | Piperidinyl ethyl fragment |
| Raloxifene-6-Glucuronide | 650.5 | 474.3 | Neutral loss of glucuronic acid (176 Da) |
| Raloxifene-4'-Glucuronide | 650.5 | 474.3 | Neutral loss of glucuronic acid (176 Da) |
| Table 1: Representative LC-MS/MS transitions for Raloxifene and its mono-glucuronide metabolites.[2] |
Chromatographic separation is crucial to distinguish between the R6G and R4G isomers, which are isobaric (have the same mass).[4] A well-developed HPLC or UPLC method, often using a C18 or PFP column, can achieve baseline separation, allowing for unambiguous identification based on retention time against a known standard.[2][4]
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B for 1 min, linear gradient to 100% B over 5 min |
| Table 2: Example UPLC conditions for the separation of Raloxifene and its glucuronides, adapted from Kemp et al.[2] |
Conclusion
The strategic use of This compound represents a validated and efficient approach to overcoming the challenge of regioselectivity in the synthesis of Raloxifene metabolites. By temporarily masking the 4'-phenolic hydroxyl, this key precursor directs the subsequent glycosylation reaction exclusively to the 6-position, enabling the clean synthesis of Raloxifene-6-glucuronide. This methodology provides researchers in pharmacology and drug development with a reliable pathway to obtain the high-purity metabolite standards essential for advancing our understanding of Raloxifene's complex in-vivo behavior.
References
-
Raloxifene | C28H27NO4S | CID 5035 - PubChem - NIH. Available from: [Link]
-
Raloxifene - Wikipedia. Available from: [Link]
-
Kemp, D. C., et al. (2002). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Drug Metabolism and Disposition, 30(6), 694-700. Available from: [Link]
-
RALOXIFENE - New Drug Approvals (2020). Available from: [Link]
-
Glasebrook, A. L., et al. (1997). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. The Journal of Steroid Biochemistry and Molecular Biology, 63(1-3), 1-8. Available from: [Link]
-
Jones, C. D. (1997). Clinical Pharmacology & Biopharmaceutics Review for Raloxifene. FDA Center for Drug Evaluation and Research. Available from: [Link]
-
Silylethers - Chemistry LibreTexts. (2021). Available from: [Link]
-
Protecting Groups in Organic Synthesis. ResearchGate. Available from: [Link]
-
Protection and deprotection - WILLINGDON COLLEGE, SANGLI. Available from: [Link]
-
Baader, W. J., et al. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11), 1501-1509. Available from: [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024). Available from: [Link]
-
This compound | Genome Context. Available from: [Link]
-
Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free - Taylor & Francis. Available from: [Link]
-
Hansen, T., & Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 95-111. Available from: [Link]
-
Reddy, G. S., et al. (2010). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Journal of the Korean Chemical Society, 54(5), 565-570. Available from: [Link]
-
Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions | Request PDF - ResearchGate. Available from: [Link]
-
Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay | Request PDF - ResearchGate. Available from: [Link]
-
Hadden, M., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(7), 819-823. Available from: [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available from: [Link]
-
Development and validation of ultra‐high‐performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats. ResearchGate. Available from: [Link]
-
TBMDS Protection of a Phenol going way over expected time? - ResearchGate. (2019). Available from: [Link]
-
Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - MCE. Available from: [Link]
-
Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3), 128. Available from: [Link]
-
Bathini, P. K., & Rama, V. (2012). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 515-517. Available from: [Link]
-
Raloxifene-d4 6-Glucuronide | Pharmaffiliates. Available from: [Link]
-
PROCESS FOR PREPARING RALOXIFENE HYDROCHLORIDE - European Patent Office - EP 1641773 B1. Available from: [Link]
-
Plosker, G. L., & Goa, K. L. (1998). Raloxifene hydrochloride. Drugs & Aging, 12(4), 301-311. Available from: [Link]
-
Liu, J., et al. (2012). The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk. Journal of Steroid Biochemistry and Molecular Biology, 130(3-5), 260-267. Available from: [Link]
-
Le, J., & Nguyen, T. (2023). Raloxifene. In StatPearls. StatPearls Publishing. Available from: [Link]
Sources
- 1. Raloxifene - Wikipedia [en.wikipedia.org]
- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity PMID: 9328215 | MCE [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 16. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. This compound | 反应产物 | MCE [medchemexpress.cn]
- 19. This compound | Genome Context [genomecontext.com]
- 20. researchgate.net [researchgate.net]
- 21. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Silylation Keystone: A Technical Guide to a Critical Step in Raloxifene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Hydroxyl Protection in Raloxifene Synthesis
Raloxifene, a selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of breast cancer risk.[1] Its molecular architecture, featuring a substituted benzothiophene core with two critical phenolic hydroxyl groups, presents a formidable challenge in its chemical synthesis.[2] These hydroxyl groups, while essential for the molecule's biological activity, are reactive sites that can interfere with subsequent chemical transformations, leading to unwanted side reactions, reduced yields, and complex purification processes. To navigate this synthetic minefield, a robust protecting group strategy is not merely advantageous; it is a tactical necessity.
This in-depth technical guide focuses on a pivotal, yet often under-documented, aspect of Raloxifene synthesis: the mechanism and application of silylation for the temporary protection of these crucial hydroxyl functionalities. As Senior Application Scientists, our focus extends beyond the mere recitation of procedural steps. We aim to elucidate the underlying chemical principles, the rationale behind the choice of reagents, and the intricate dance of electrons that defines the silylation and desilylation processes. Understanding this "why" is paramount for process optimization, troubleshooting, and the rational design of synthetic routes for novel Raloxifene analogs.
The Silylation Gambit: Protecting the Phenolic Core
The synthesis of the Raloxifene backbone often involves the construction of the 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene intermediate. The two phenolic hydroxyl groups on this core structure are acidic and can react with various electrophilic reagents intended for other parts of the molecule, particularly during the crucial Friedel-Crafts acylation step used to introduce the side chain.[3][4] To circumvent this, these hydroxyl groups are temporarily "masked" using a protecting group. Silyl ethers, particularly those derived from tert-butyldimethylsilyl (TBDMS) chloride, are a favored choice due to their ease of installation, stability under a range of reaction conditions, and facile, selective removal.[5]
The Mechanism of Silylation: An Imidazole-Catalyzed Nucleophilic Attack
The protection of the phenolic hydroxyl groups of the benzothiophene intermediate is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a mild base, most commonly imidazole, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3] The reaction proceeds through a well-established nucleophilic catalysis mechanism.
-
Activation of the Silylating Agent: Imidazole, acting as a nucleophilic catalyst, attacks the electrophilic silicon atom of TBDMS-Cl. This displaces the chloride ion and forms a highly reactive N-tert-butyldimethylsilylimidazolium chloride intermediate.[5][6] This intermediate is significantly more electrophilic and reactive than TBDMS-Cl itself, a key factor in the efficiency of the reaction.
-
Nucleophilic Attack by the Phenol: The phenolic hydroxyl group of the benzothiophene intermediate, a potent nucleophile, then attacks the activated silicon atom of the silylimidazolium species.
-
Proton Transfer and Product Formation: A subsequent proton transfer, facilitated by the displaced imidazole or another base molecule, results in the formation of the stable tert-butyldimethylsilyl ether and regenerates the imidazole catalyst. The formation of the strong silicon-oxygen bond provides the thermodynamic driving force for the reaction.
Experimental Protocol: Silylation of a Dihydroxybenzothiophene Intermediate
The following is a representative, step-by-step methodology for the silylation of a dihydroxybenzothiophene precursor, a critical step in a plausible synthetic route towards Raloxifene.
Materials:
-
6-hydroxy-2-(4-hydroxyphenyl)benzothiophene
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene (1.0 eq.) in anhydrous DCM, add imidazole (2.5 eq.).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add TBDMS-Cl (2.2 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired bis-silylated product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene | 1.0 eq. | [3] |
| TBDMS-Cl | 2.2 eq. | [3] |
| Imidazole | 2.5 eq. | [3] |
| Solvent | Anhydrous Dichloromethane | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 12-16 hours | [3] |
| Typical Yield | >90% | [3] |
The Deprotection Phase: Unmasking the Hydroxyl Groups
The silyl protecting groups must be removed at a later stage in the synthesis to reveal the final Raloxifene molecule. The tert-butyldimethylsilyl group is prized for its selective removal under conditions that do not affect other functional groups in the molecule. The most common method for the deprotection of TBDMS ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).[3]
The high affinity of the fluoride ion for silicon is the driving force for this reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the phenoxide and the stable tert-butyldimethylsilyl fluoride. An aqueous workup then protonates the phenoxide to regenerate the hydroxyl group.
Conclusion: Silylation as an Enabling Technology in Complex Synthesis
The strategic use of silylation as a protecting group strategy is a clear example of the elegance and precision required in modern pharmaceutical synthesis. By temporarily masking the reactive phenolic hydroxyl groups of the benzothiophene core, chemists can execute subsequent transformations, such as the critical Friedel-Crafts acylation, with high fidelity and yield. The imidazole-catalyzed mechanism provides a mild and efficient means of installing the silyl ether, while the fluoride-mediated deprotection ensures its clean and selective removal. A thorough understanding of these mechanisms is not merely academic; it is a practical tool that empowers researchers and drug development professionals to design more efficient, robust, and scalable syntheses of Raloxifene and its next-generation analogs.
References
- W. J. Smith III and J. S. Sawyer, Tetrahedron Lett., 1996, 37, 299.
-
Pavan kumar Bathini, Venkata Rama, AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR, Hetero Letters, Vol. 4: (4), 2014, 515-518. Link
- T. A. Grese, S. Cho, D. A. Finkey, et al.
-
David R. Williams, Gabriel A. Miter, et al., Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives, ACS Med. Chem. Lett. 2024, 15, 5, 673–679. Link
-
Pascal Patschinski, Cong Zhang, and Hendrik Zipse, The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis, J. Org. Chem. 2014, 79, 17, 8348–8357. Link
-
E. J. Corey and A. Venkateswarlu, Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives, J. Am. Chem. Soc. 1972, 94, 17, 6190–6191. Link
-
Vinod H Jadhav, Hanumant B Borate & Radhika D Wakharkar, A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation, Indian Journal of Chemistry, Vol. 45B, January 2006, pp. 322-324. Link
- Victor Snieckus, et al., Synthesis of constrained raloxifene analogues by complementary use of Friedel-Crafts and directed remote metalation reactions, J. Org. Chem. 2005, 70, 23, 9154-9166.
-
Agnieszka Bartoszewicz, Marcin Kalek, et al., A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine, Synlett 2008; 2008(1): 37-40. Link
- Zhong Ping TAN, Lin WANG, Jian Bo WANG, Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate, Chinese Chemical Letters Vol. 11, No. 9, pp. 753−756, 2000.
-
Gelest, Inc., Deprotection of Silyl Ethers, Technical Library. Link
- Agnieszka Bartoszewicz, et al.
-
S. Dadiboyena, Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator, Eur J Med Chem. 2012 May;51:1-16. Link
-
An efficient and selective method was developed for the deprotection of triethylsilyl (TES) ethers using formic acid in methanol (5–10%) or in methylene chloride 2–5%) with excellent yields. Link
-
PubChem, Raloxifene, National Center for Biotechnology Information. Link
- M. Sato, K. K. Schmiegel, and J. A.
- M. P. W. M. M. Rietjens, et al., Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents, Bioorg. Med. Chem. 2024, 101, 117645.
-
Pascal Patschinski and Hendrik Zipse, The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis, The Journal of Organic Chemistry, 2014, 79 (17), 8348-8357. Link
-
Hou, N., Yi, W., & Zhou, Z. (2024). Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing. European Journal of Medicinal Chemistry, 270, 116325. Link
Sources
- 1. Imidazole-promoted 1,4-migration of the tert-butyldiphenylsilyl group: influence on the selectivity control of the silylation reactions of carbohydrate OH groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of constrained raloxifene analogues by complementary use of Friedel-Crafts and directed remote metalation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Structural Characterization of Silylated Raloxifene Derivatives: An Integrated Spectroscopic and Spectrometric Approach
An in-depth technical guide by a Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for the definitive structural characterization of silylated Raloxifene derivatives. Raloxifene, a selective estrogen receptor modulator (SERM), possesses two phenolic hydroxyl groups that are common targets for silylation—a derivatization technique employed to enhance analytical performance, particularly for gas chromatography-mass spectrometry (GC-MS).[1][2] Unambiguous confirmation of the silylation site(s) and the extent of derivatization is critical for accurate quantification, impurity profiling, and metabolic studies. This document outlines an integrated, multi-technique approach, grounded in the principles of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. We delve into the causality behind experimental choices and data interpretation, providing researchers, scientists, and drug development professionals with a robust, self-validating methodology.
The Rationale for Silylation in Raloxifene Analysis
Raloxifene is a large, polar molecule with low volatility, making it unsuitable for direct analysis by GC-MS.[2] Chemical derivatization is therefore employed to modify its physicochemical properties.[3] Silylation, the replacement of an active hydrogen in a functional group with a silyl group (e.g., trimethylsilyl, TMS), is the premier choice for derivatizing the phenolic hydroxyl groups on Raloxifene for several key reasons:[4][5]
-
Increased Volatility: The replacement of the polar O-H bond with a nonpolar Si-O-C bond significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point and making the derivative amenable to vaporization in a GC inlet.
-
Improved Thermal Stability: Silyl ethers are generally more thermally stable than their parent phenols, preventing degradation at the high temperatures used in GC analysis.[6]
-
Enhanced Mass Spectrometric Properties: Silylation introduces specific, predictable fragmentation patterns in mass spectrometry, which are invaluable for structural elucidation.[7] The introduction of a silicon atom also provides a distinct isotopic signature that can aid in identification.
The primary sites for silylation on the Raloxifene molecule are the two phenolic hydroxyl groups located at the C6 and C4' positions. Depending on the reaction conditions and the silylating agent used, this can result in a mono-silylated or di-silylated product, necessitating the precise characterization detailed herein.
The Silylation Reaction: A Practical Protocol
The choice of silylating agent is critical. For phenolic hydroxyls, a strong silylating agent is required. A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is highly effective. TMCS acts as a catalyst, enhancing the reactivity of BSTFA.[8]
Experimental Protocol: Trimethylsilylation of Raloxifene
-
Preparation: Accurately weigh 1-2 mg of Raloxifene standard into a 2 mL autosampler vial. Ensure all glassware is scrupulously dry, as silylating agents are highly moisture-sensitive.
-
Reagent Addition: Add 200 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the Raloxifene.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Cap tightly.
-
Reaction: Heat the vial at 70-80 °C for 45-60 minutes in a heating block or oven. This temperature facilitates the derivatization of the sterically hindered phenolic groups.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS or for further preparation for NMR/IR analysis.
Core Characterization Workflow
A multi-faceted approach is essential for unambiguous structural confirmation. Data from each technique should be used to validate the findings from the others, creating a self-validating analytical system.
Caption: Fig. 1: Integrated workflow for silylated Raloxifene characterization.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides two primary pieces of information: the molecular weight of the derivative and its fragmentation pattern, which acts as a structural fingerprint.
Expected Molecular Ion Data
The key to MS analysis is the mass shift upon derivatization. A trimethylsilyl (TMS) group adds 72.06 Da (Si(CH₃)₃ minus H) to the parent molecule.
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M]+ or [M+H]+ | Mass Shift (Da) |
| Raloxifene | C₂₈H₂₇NO₄S | 473.1661 | 473.1661 | - |
| Mono-TMS-Raloxifene | C₃₁H₃₅NO₄SSi | 545.2056 | 545.2056 | +72.04 |
| Di-TMS-Raloxifene | C₃₄H₄₃NO₄SSi₂ | 617.2451 | 617.2451 | +144.08 |
Table 1: Predicted exact masses for Raloxifene and its TMS derivatives.
Fragmentation Pathways
Electron ionization (EI) used in GC-MS will induce characteristic fragmentation. For silylated phenols, the fragmentation patterns are well-documented and highly informative.[7][9]
-
[M-15]⁺: A ubiquitous fragment in TMS derivatives, corresponding to the loss of a methyl radical (•CH₃) from the silyl group. This is often a very intense peak and is a strong indicator of successful silylation.
-
Characteristic Ions: The presence of a strong ion at m/z 73 ([Si(CH₃)₃]⁺) is a hallmark of TMS derivatives.[10]
-
α-Cleavage: Cleavage of the bond between the aromatic ring and the carbonyl group is a common fragmentation pathway for the Raloxifene core.[11] This will produce characteristic fragments that can help confirm the core structure remains intact.
-
Distinguishing Isomers: While MS is excellent for confirming the degree of silylation (mono- vs. di-), distinguishing between the two possible mono-silylated isomers (at C6-OH vs. C4'-OH) by mass spectrometry alone is challenging and requires careful analysis of minor fragment intensities or the use of tandem MS (MS/MS) techniques.[12] This is where NMR becomes indispensable.
Caption: Fig. 2: Silylation of Raloxifene's phenolic hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguously determining the exact location of the silyl group(s), thereby distinguishing between positional isomers.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides clear evidence of silylation.
-
Disappearance of Phenolic -OH Signal: The broad singlet corresponding to the acidic phenolic protons (typically in the δ 9-10 ppm range for phenols) will disappear upon successful derivatization.[13][14] This is a primary diagnostic check.
-
Appearance of Silyl Proton Signal: A new, sharp singlet will appear in the upfield region (δ 0.2-0.5 ppm) corresponding to the protons of the silyl group (e.g., the 9 equivalent protons of a TMS group). The integration of this signal relative to the aromatic protons confirms the degree of silylation (e.g., a 9H singlet for mono-TMS, an 18H singlet for di-TMS, or two distinct 9H singlets if the environments are different).[15]
-
Shifts in Aromatic Protons: The protons on the aromatic ring adjacent to the silylation site will experience a slight upfield shift (Δδ ≈ -0.1 to -0.3 ppm). This is because the silyl ether is less electron-withdrawing than the hydroxyl group. By assigning the aromatic protons of the parent Raloxifene (using 2D NMR techniques like COSY and NOESY if necessary), one can pinpoint the location of silylation by observing which specific aromatic signals have shifted.[16]
¹³C NMR Spectroscopy
¹³C NMR provides complementary information. The carbon atom attached to the oxygen (the ipso-carbon) will show a noticeable shift upon silylation. Additionally, new signals corresponding to the methyl carbons of the TMS group will appear near δ 0 ppm.
| Nucleus | Expected Observation upon Silylation | Rationale |
| ¹H | Disappearance of broad Ar-OH signal (9-10 ppm). | Replacement of acidic proton with silyl group. |
| ¹H | Appearance of sharp singlet(s) (0.2-0.5 ppm). | Protons of the Si-(CH ₃)₃ group. |
| ¹H | Upfield shift of adjacent aromatic protons. | Si-O-R group is less de-shielding than an HO-R group. |
| ¹³C | Shift of the ipso-aromatic carbon (C -OSi). | Change in the electronic environment of the carbon atom. |
Table 2: Summary of expected NMR spectral changes upon silylation of Raloxifene.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for confirming the conversion of functional groups.
-
Disappearance of O-H Stretch: The most prominent change will be the disappearance of the broad, strong absorption band between 3200-3600 cm⁻¹ which is characteristic of the O-H stretching vibration of the phenolic groups.[14][17]
-
Appearance of Si-O-C Stretch: Concurrently, new, strong absorption bands will appear. The asymmetric Si-O-C stretch is typically observed in the 1050-1100 cm⁻¹ region.[18][19]
-
Appearance of Si-C Stretch: The Si-C bonds of the TMS group also give rise to characteristic peaks, often seen around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).[18]
The combination of the loss of the O-H signal and the gain of the Si-O-C signal provides conclusive evidence that the hydroxyl group has been converted to a silyl ether.
Integrated Structural Elucidation: A Self-Validating System
The true power of this methodology lies in combining the data from all techniques.
-
Start with FT-IR: A quick FT-IR spectrum can confirm the success of the derivatization reaction by showing the disappearance of the O-H band.
-
Proceed to GC-MS: GC-MS analysis will confirm the molecular weight, establishing whether a mono- or di-silylated product (or a mixture) has been formed. The fragmentation pattern provides further confidence.
-
Confirm with HPLC: A validated HPLC method can be used to assess the purity of the derivatized sample, ensuring that the characterization is being performed on a single, clean component.[20][21][22]
-
Finalize with NMR: NMR provides the definitive and final piece of the puzzle, unambiguously identifying the specific site(s) of silylation, allowing for the confident differentiation between the C6-O-TMS and C4'-O-TMS isomers.
This sequential and cross-validating approach ensures the highest degree of scientific integrity and trustworthiness in the final structural assignment.
References
-
Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879–884. [Link]
-
Williams, D. R., et al. (n.d.). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Purdue University Thesis. [Link]
-
Ohashi, T., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3108-3114. [Link]
-
Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Structures of raloxifene and arzoxifene. [Link]
-
Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879–884. [Link]
-
PubChem. (n.d.). Raloxifene. National Center for Biotechnology Information. [Link]
-
Trontelj, J., et al. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmacological Research, 52(3), 253-259. [Link]
-
Trontelj, J., et al. (2005). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Pharmacological Research, 52(3), 253-9. [Link]
-
Wikipedia. (n.d.). Raloxifene. [Link]
-
Reddy, G. S., et al. (2011). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Journal of the Brazilian Chemical Society, 22(1), 149-155. [Link]
-
Liu, H., et al. (2002). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Journal of Biological Chemistry, 277(11), 9189-9198. [Link]
-
Miyazaki, T., et al. (1983). Use of silylating agents for the identification of hydroxylated steroids by gas chromatography and gas chromatography-mass spectrometry. Discrimination between phenolic and alcoholic hydroxyl groups. Journal of Chromatography A, 279, 487-495. [Link]
-
Madhu, B., et al. (2016). Sensitive and rapid HPLC method for the determination of raloxifene hydrochloride. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS). [Link]
-
Soni, L., et al. (2022). Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. Journal of Drug Delivery and Therapeutics, 12(4), 104-110. [Link]
-
precisionFDA. (n.d.). Raloxifene. [Link]
-
ResearchGate. (n.d.). Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. [Link]
-
Sparkes, E. I., et al. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org. [Link]
-
Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
Gornik, T., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds. Molecules, 28(9), 3894. [Link]
-
Clutch Prep. (2022). Silyl Ether Protecting Groups. Clutch Prep. [Link]
-
Birladeanu, L., et al. (2000). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 5(8), 959-963. [Link]
-
Yao, M., et al. (2024). Structure characterization for Raloxifene-glucuronidation conjugate. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structural analogs of raloxifene. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of Silanols. [Link]
-
Szafert, S., et al. (2016). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 21(12), 1659. [Link]
-
Castillo, A., et al. (2016). Structural features underlying raloxifene's biophysical interaction with bone matrix. Journal of Bone and Mineral Research, 31(2), 346-355. [Link]
-
Thieme, D., & Grosse, J. (2015). Mass Spectrometry of Drug Derivatives. Freie Universität Berlin. [Link]
-
Kim, K. H., et al. (2017). Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization. ACS Sustainable Chemistry & Engineering, 5(5), 4212-4219. [Link]
-
Wikipedia. (n.d.). Silyl ether. [Link]
-
ResearchGate. (n.d.). Fragmentation of the [M – H]⁺ ion from the TMS derivative. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
-
Perlmutter, P., et al. (2004). Synthesis and binding affinities of fluoroalkylated raloxifenes. Bioorganic & Medicinal Chemistry Letters, 14(6), 1479-1481. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
Trost, B. M., & Rhee, Y. H. (2003). New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols. Organic Letters, 5(22), 4167-4169. [Link]
-
ResearchGate. (n.d.). Ways of making silyl ethers from alcohols. [Link]
-
Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(5-6), 439-545. [Link]
-
ResearchGate. (n.d.). FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. [Link]
-
Zhang, X., et al. (2024). Diverse N2 Functionalization Enabled by an Unsymmetric Dititanium Complex. Journal of the American Chemical Society. [Link]
-
Trontelj, J., et al. (2011). Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B, 879(23), 2341-2347. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
-
Exarchou, V., et al. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(3), 674-699. [Link]
-
Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
Sources
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Raloxifene - Wikipedia [en.wikipedia.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. gelest.com [gelest.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sensitive and rapid HPLC method for the determination of raloxifene hydrochloride | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Strategic Use of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene in Drug Metabolism Studies
Executive Summary
The study of drug metabolism is fundamental to understanding the pharmacokinetic and pharmacodynamic profile of any therapeutic agent. Raloxifene, a selective estrogen receptor modulator (SERM), presents a distinct metabolic challenge due to its extensive first-pass glucuronidation, resulting in very low bioavailability of the parent drug[1][2][3]. Accurate quantification of its major glucuronide metabolites is therefore not just supplementary, but essential for a complete pharmacokinetic assessment. This guide elucidates the critical role of a key synthetic intermediate, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene , in enabling the robust and accurate study of Raloxifene's metabolic fate. By employing a regioselective protection strategy, this intermediate facilitates the unambiguous synthesis of pure metabolite standards, particularly Raloxifene-6-glucuronide, which are indispensable for the validation of modern bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 1: The Metabolic Landscape of Raloxifene
Raloxifene is a second-generation SERM approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk populations[1][3][4]. Its therapeutic action is mediated through tissue-selective binding to estrogen receptors, where it can act as either an agonist (e.g., in bone) or an antagonist (e.g., in breast and uterine tissue)[3][5][6].
Upon oral administration, approximately 60% of a Raloxifene dose is absorbed, but its absolute bioavailability is a mere 2%[2][7][8]. This significant discrepancy is attributed to extensive first-pass metabolism, which occurs not via the common cytochrome P450 pathways, but almost exclusively through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver[1][4][9][10].
The primary metabolites formed are:
-
Raloxifene-4'-glucuronide (Ral-4'-G)
-
Raloxifene-6-glucuronide (Ral-6-G)
In humans, unconjugated Raloxifene constitutes less than 1% of the total drug-related material in plasma, with the glucuronide conjugates being the predominant circulating species[11][13]. These metabolites have significantly lower affinity for the estrogen receptor compared to the parent drug[13][14]. Therefore, understanding the formation, circulation, and excretion of these glucuronides is paramount to characterizing the drug's overall disposition.
Caption: Metabolic conversion of Raloxifene to its primary glucuronide conjugates.
Part 2: The Analytical Imperative for Pure Metabolite Standards
Quantitative bioanalysis, the cornerstone of pharmacokinetic studies, relies on the principle of comparing the response of an analyte in a biological sample to a reference standard of known purity and concentration. For Raloxifene, where metabolites are the major circulating entities, the following challenges necessitate the use of high-purity, synthetically derived standards:
-
Low Parent Drug Concentration: The parent drug is often below the limit of quantification in plasma samples, making direct measurement difficult[11][13].
-
Difficulty of Isolation: Isolating sufficient quantities of individual glucuronide metabolites from in vivo sources (e.g., plasma or urine) for use as standards is technically challenging, resource-intensive, and often yields material of insufficient purity.
-
Method Validation: Regulatory guidelines (e.g., from the FDA) for bioanalytical method validation mandate the use of well-characterized reference standards for calibration and quality control.
Chemical synthesis provides the only viable pathway to obtain the gram-scale quantities of pure Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide required for these applications.
Part 3: Strategic Synthesis via Regioselective Protection
Raloxifene possesses two phenolic hydroxyl groups at the C-6 and C-4' positions, both of which are susceptible to glucuronidation[4]. To synthesize a single, specific glucuronide conjugate (e.g., Raloxifene-6-glucuronide), it is essential to temporarily "protect" the other hydroxyl group (the 4'-OH) to prevent it from reacting. This is where the principle of regioselective protection becomes critical.
The tert-butyldimethylsilyl (TBDMS) group is an ideal protecting group for this purpose[15]. Its utility stems from several key properties:
-
Steric Hindrance: The bulky tert-butyl component makes the TBDMS group highly selective, preferentially reacting with less sterically hindered hydroxyl groups[16]. In the case of Raloxifene, this allows for targeted protection.
-
Robust Stability: TBDMS ethers are stable across a wide range of reaction conditions, including those used for subsequent coupling and modification steps[16][17].
-
Clean Deprotection: The TBDMS group can be removed cleanly and efficiently under specific conditions, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF), without affecting the rest of the molecule[17].
By reacting Raloxifene with tert-butyldimethylsilyl chloride (TBDMS-Cl), a mixture of silylated products can be formed, from which the desired This compound can be isolated[18][19]. This molecule is the linchpin intermediate: the 4'-OH is safely masked, while the 6-OH remains free and available for the subsequent glucuronidation reaction.
Part 4: Experimental Protocols and Workflow
The synthesis of a pure Raloxifene-6-glucuronide standard is a multi-step process where the silylated intermediate is central.
Caption: Synthetic workflow for Raloxifene-6-glucuronide using the key silylated intermediate.
Protocol 1: Synthesis of this compound
Causality: This protocol aims to selectively protect the 4'-hydroxyl group of Raloxifene. The use of imidazole as a base and catalyst is crucial; it reacts with TBDMS-Cl to form a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, facilitating the reaction at room temperature[17]. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reactants.
-
Preparation: In a clean, dry, nitrogen-purged flask, dissolve Raloxifene (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add imidazole (approx. 2.5 equivalents) to the solution and stir until fully dissolved.
-
Silylation: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, approx. 1.2 equivalents) in anhydrous DMF to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The reaction typically produces a chromatographically separable mixture of the desired 4'-silylated product, the 6-silylated isomer, and a di-silylated product.
-
Workup: Quench the reaction by adding water. Extract the products into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to isolate the target compound, This compound [18][19].
Protocol 2: Application in Bioanalytical Method Validation (LC-MS/MS)
Causality: The synthesized and purified Raloxifene-6-glucuronide standard is now used to develop a robust method for quantifying the metabolite in biological matrices like human plasma. A stable-isotope-labeled (SIL) internal standard (e.g., Raloxifene-d4) is used to correct for variability in sample preparation and matrix effects during ionization[2][20].
-
Stock Solution Preparation: Accurately weigh the synthesized Raloxifene-6-glucuronide standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards & Quality Controls (QCs): Prepare a series of working solutions by serially diluting the stock solution. Spike these working solutions into blank human plasma to create a set of calibration standards (e.g., 0.5 - 500 ng/mL) and QC samples (low, mid, high concentrations).
-
Sample Preparation:
-
To 100 µL of a plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., Raloxifene-d4).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18 reverse-phase) and mobile phase gradient.
-
Detect the analyte and internal standard using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the calibration standards. Determine the concentration of the metabolite in QC and unknown samples by interpolating their peak area ratios from the regression line of the calibration curve.
| Parameter | Typical Condition | Rationale |
| LC Column | C18 or PFP, < 3 µm particle size | Provides good reversed-phase retention and separation of Raloxifene and its more polar glucuronide metabolites[2]. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting analytes from the column. |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | ESI is a soft ionization technique suitable for polar, non-volatile molecules like glucuronides. |
| SRM Transitions | Raloxifene: m/z 474 -> 112Ral-6-G/Ral-4'-G: m/z 650 -> 474Raloxifene-d4 (IS): m/z 478 -> 112 | Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification[2]. |
Conclusion
The study of Raloxifene's pharmacokinetics is fundamentally a study of its metabolites. The targeted synthesis of pure analytical standards for these metabolites is therefore not an ancillary task but a critical prerequisite for generating reliable and accurate data. This compound serves as an elegantly designed and indispensable intermediate in this process. Its use of a regioselective protecting group strategy allows synthetic chemists to precisely control the site of glucuronidation, enabling the production of high-purity Raloxifene-6-glucuronide. This, in turn, empowers bioanalytical scientists to develop and validate sensitive and specific LC-MS/MS assays, ultimately leading to a comprehensive understanding of Raloxifene's absorption, distribution, metabolism, and excretion in humans.
References
- 1. Raloxifene - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]
- 16. benchchem.com [benchchem.com]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. This compound | Genome Context [genomecontext.com]
- 19. This compound | 反应产物 | MCE [medchemexpress.cn]
- 20. waters.com [waters.com]
Solubility Profile of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene: A Predictive and Methodological Guide
An In-Depth Technical Guide for Researchers
Abstract
4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene is a key silyl-protected derivative of Raloxifene, a widely recognized selective estrogen receptor modulator (SERM). Understanding its solubility in organic solvents is critical for its synthesis, purification, and subsequent use in developing further Raloxifene analogs or prodrugs.[1][2] This technical guide provides a comprehensive analysis of the expected solubility characteristics of this compound. Due to the limited availability of direct experimental data for this specific derivative, this paper establishes a predictive framework grounded in the well-documented solubility of its parent compound, Raloxifene Hydrochloride (RHCl).[3][4] We will dissect the physicochemical impact of the tert-butyldimethylsilyl (TBDMS) protecting group, present a theoretical solubility profile, and provide a robust, step-by-step experimental protocol for its empirical determination and validation.
Introduction: The Significance of Silylated Raloxifene
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5] Its molecular structure features two key hydroxyl groups (at the C6 and C4' positions) that are crucial for its binding to the estrogen receptor.[1] In the multi-step synthesis of Raloxifene derivatives or metabolites, such as glucuronides, selective protection of these hydroxyl groups is often a necessary strategy.[6]
The introduction of a tert-butyldimethylsilyl (TBDMS) group at the 4'-position yields this compound. This modification serves a critical synthetic purpose: it masks the more reactive phenolic hydroxyl group, allowing for chemical transformations at other sites of the molecule.[7] However, this structural alteration profoundly impacts the molecule's physicochemical properties, most notably its solubility. An accurate understanding of its solubility is not merely academic; it is essential for:
-
Reaction Condition Optimization: Selecting appropriate solvents to ensure homogeneity during synthesis.
-
Purification Strategy: Designing effective crystallization or chromatographic purification processes.[8]
-
Handling and Storage: Preparing stable stock solutions for further use.
Physicochemical Analysis: The Impact of the TBDMS Group
The primary difference between Raloxifene and its 4'-TBDMS derivative is the replacement of a polar, protic hydroxyl group (-OH) with a bulky, nonpolar, and aprotic TBDMS ether (-O-Si(CH₃)₂(C(CH₃)₃)). This change has two major consequences:
-
Elimination of Hydrogen Bond Donation: The 4'-hydroxyl group of Raloxifene can act as a hydrogen bond donor, facilitating interactions with polar protic solvents (e.g., water, ethanol, methanol). The TBDMS ether lacks this capability, significantly reducing its affinity for such solvents.[9]
-
Increased Lipophilicity and Steric Bulk: The TBDMS group is large and hydrocarbon-rich, which substantially increases the molecule's overall size and nonpolar character (lipophilicity). This favors solubility in less polar or nonpolar organic solvents.
Diagram 1: Structural Comparison
Caption: Structural modification from Raloxifene to its 4'-TBDMS derivative.
Solubility Profile: Prediction Based on Raloxifene Hydrochloride Data
Known Solubility of Raloxifene Hydrochloride
The experimental data for RHCl shows a clear trend: its highest solubility is in polar aprotic solvents like DMSO, and it is poorly soluble in both polar protic solvents (water, ethanol) and nonpolar solvents.[3][10]
Table 1: Experimental Mole Fraction Solubility (x₂) of Raloxifene Hydrochloride (RHCl) at 323.2 K (50°C)
| Solvent | Solvent Type | Mole Fraction (x₂) x 10⁻²[3][4] | Solubility (mg/mL) Approx.[11] |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5.02 | ~15 |
| Polyethylene Glycol-400 (PEG-400) | Polar Protic | 0.592 | - |
| Ethyl Acetate (EA) | Polar Aprotic | 0.311 | - |
| Transcutol® | Polar Protic | 0.122 | - |
| Propylene Glycol (PG) | Polar Protic | 0.0219 | - |
| 1-Butanol | Polar Protic | 0.0196 | - |
| Isopropyl Alcohol (IPA) | Polar Protic | 0.0147 | Very Slightly Soluble[10] |
| Ethanol | Polar Protic | 0.00790 | ~0.1 |
| Ethylene Glycol (EG) | Polar Protic | 0.00665 | - |
| Water | Polar Protic | 0.00360 | Very Slightly Soluble[10] |
Note: The mg/mL values for DMSO and Ethanol are from a different source[11] and are provided for practical context.
Predicted Solubility of 4'-TBDMS-6-hydroxy Raloxifene
Based on the structural changes discussed in Section 2, we can predict the solubility behavior of the silylated derivative relative to RHCl. The increased lipophilicity and loss of a hydrogen-bond-donating group will be the dominant factors.
Table 2: Predicted Relative Solubility of 4'-TBDMS-6-hydroxy Raloxifene
| Solvent | Solvent Type | Predicted Solubility Relative to RHCl | Rationale |
|---|---|---|---|
| Dichloromethane (DCM) | Nonpolar Aprotic | Significantly Higher | Increased lipophilicity favors solubility in this common organic solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Significantly Higher | A less polar ether solvent that readily dissolves bulky, nonpolar solutes.[12] |
| Ethyl Acetate (EA) | Polar Aprotic | Higher | The increased nonpolar character of the solute will improve interaction.[10] |
| Acetone | Polar Aprotic | Higher | Good general solvent for moderately polar organic compounds. |
| Acetonitrile | Polar Aprotic | Comparable or Slightly Higher | A polar solvent that can still accommodate large organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Comparable or Slightly Lower | While still likely soluble, the loss of the 4'-OH hydrogen bond may slightly decrease interaction compared to RHCl. |
| Methanol / Ethanol | Polar Protic | Significantly Lower | Loss of H-bond donation at the 4'-position drastically reduces affinity for protic solvents.[10] |
| Water | Polar Protic | Effectively Insoluble | The compound will be too lipophilic to dissolve in aqueous media. |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility, a standardized protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different test solvent. The key is to ensure solid material remains undissolved at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours in the incubator to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification via HPLC:
-
Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method. A reverse-phase C8 or C18 column is often suitable for Raloxifene and its derivatives.[13][14][15] The mobile phase could consist of an acetonitrile and buffered aqueous solution mixture, with UV detection around 280-287 nm.[11][13]
-
Prepare a standard calibration curve by injecting known concentrations of the compound.
-
Calculate the concentration of the saturated solution based on the peak area and the dilution factor.
-
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining equilibrium solubility.
Conclusion
While empirical data for the solubility of this compound remains to be published, a strong predictive analysis can be made based on fundamental chemical principles and robust data from its parent compound, Raloxifene. The presence of the TBDMS protecting group is expected to drastically decrease its solubility in polar protic solvents like water and alcohols while significantly enhancing its solubility in nonpolar aprotic solvents such as dichloromethane, THF, and ethyl acetate. Its solubility in polar aprotic solvents like DMSO and acetonitrile is predicted to remain high, though potentially slightly lower than that of Raloxifene HCl due to the loss of a key hydrogen bonding interaction. The detailed experimental protocol provided herein offers a clear and reliable pathway for researchers to obtain precise, quantitative solubility data, which is indispensable for the effective use of this important synthetic intermediate in drug discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5035, Raloxifene. Retrieved from [Link]
-
Darwish, I. A., et al. (2011). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Journal of the Chilean Chemical Society. [Link]
-
Shakeel, F., et al. (2018). Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions. Journal of Molecular Liquids, 264, 264-271. [Link]
-
Yenisetty, R., et al. (2017). Analytical method validation and quantification of raloxifene hydrochloride and its related substance in API using reverse phase - liquid chromatographic method. Scholars Academic Journal of Pharmacy, 6(11), 468-478. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Technical Library. [Link]
-
ResearchGate. (2018). Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Patel, R., et al. (2014). Formulation and evaluation of Raloxifene hydrochloride tablets with improved dissolution profile. International Journal of Pharmaceutical Investigation, 4(3), 143-151. [Link]
-
Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605-621. [Link]
-
Tan, Z. P., et al. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]
-
Jadhav, V. H., et al. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. [Link]
-
Lin, W. D., et al. (2015). Determination of Raloxifene in Urine by Liquid Chromatography–Tandem Mass Spectrometry for Doping. Journal of Analytical Toxicology, 39(8), 643-648. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
-
Sankar, N. R., et al. (2013). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. Journal of Chemical Health Risks, 3(4), 43-51. [Link]
-
Dodge, J. A., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(6), 676-681. [Link]
-
Purdue University. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. [Link]
-
Genome Context. (n.d.). This compound. [Link]
-
Al-Kassas, R., et al. (2022). Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies. Pharmaceutics, 14(11), 2499. [Link]
-
Ohta, S., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(18), 4126-4133. [Link]
-
ResearchGate. (2012). Scheme for the synthesis of Raloxifene. [Link]
-
Bathini, P. K., et al. (2013). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. International Journal of Pharmaceutical Sciences and Research, 4(2), 515-518. [Link]
-
Harmand, T. J., et al. (2016). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 93, 204-223. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 174264-46-1 | Product Name : this compound. [Link]
Sources
- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Genome Context [genomecontext.com]
- 3. Solubility determination of raloxifene hydrochloride in ten pure solvents at various temperatures: Thermodynamics-based analysis and solute-solvent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineered Porous Beta-Cyclodextrin-Loaded Raloxifene Framework with Potential Anticancer Activity: Physicochemical Characterization, Drug Release, and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. saspublishers.com [saspublishers.com]
- 15. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides an in-depth exploration of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, a key intermediate in the synthesis of Raloxifene metabolites. As Senior Application Scientist, my objective is to present not just a series of protocols, but a cohesive understanding of the chemical strategy, practical execution, and analytical validation required when working with this compound. We will delve into the rationale behind the use of silyl protecting groups, provide a detailed synthetic protocol, and outline robust analytical methods for characterization and purity assessment.
Table of Contents
-
Introduction: The Significance of Raloxifene and its Derivatives
-
The Strategic Role of Silyl Protecting Groups in Complex Synthesis
-
Compound Profile: this compound
-
Experimental Section: Synthesis and Purification
-
Analytical Characterization and Quality Control
-
Applications in Drug Metabolism and Synthesis
-
References
Introduction: The Significance of Raloxifene and its Derivatives
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] Its therapeutic action is mediated through tissue-specific estrogenic and anti-estrogenic effects.[2] The study of Raloxifene's metabolism is crucial for understanding its pharmacokinetics and pharmacodynamics. This has led to significant interest in the synthesis of its metabolites, such as Raloxifene 6-glucuronide. The synthesis of these metabolites often requires multi-step procedures where selective protection of reactive functional groups is paramount. This compound has been identified as a key intermediate in the synthetic pathway to Raloxifene 6-glucuronide.[3][4]
The Strategic Role of Silyl Protecting Groups in Complex Synthesis
In the multi-step synthesis of complex molecules like Raloxifene derivatives, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired reaction at another site on the molecule. The tert-butyldimethylsilyl (TBS) group is a widely employed protecting group for hydroxyl functions due to its favorable characteristics.[5][6]
Key Advantages of the TBDMS (TBS) Protecting Group:
-
Stability: TBDMS ethers are significantly more stable than other silyl ethers, such as trimethylsilyl (TMS) ethers, owing to the steric bulk of the tert-butyl group.[5] This stability allows them to withstand a wide range of reaction conditions.
-
Selective Removal: Despite their stability, TBDMS groups can be cleanly and selectively removed under mild conditions, typically using a fluoride ion source like tetrabutylammonium fluoride (TBAF).[6] This orthogonality allows for deprotection without affecting other sensitive functional groups.
-
Improved Solubility: The introduction of a TBDMS group increases the lipophilicity of a molecule, which can enhance its solubility in organic solvents, simplifying handling and purification.[5]
The selection of the TBDMS group for the synthesis of Raloxifene derivatives is a deliberate choice to selectively protect the 4'-hydroxyl group while leaving the 6-hydroxyl group available for subsequent reactions, such as glucuronidation.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | [2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone | [7] |
| Synonyms | 6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene | [7] |
| CAS Number | 174264-46-1 | [7][8] |
| Molecular Formula | C34H41NO4SSi | [7] |
| Molecular Weight | 587.85 g/mol | [7] |
| Appearance | Yellow Solid | [7] |
| Storage | 2-8°C Refrigerator | [7] |
Experimental Section: Synthesis and Purification
The synthesis of this compound involves the selective silylation of the 4'-phenolic hydroxyl group of Raloxifene. The 4'-hydroxyl is more sterically accessible and electronically favorable for silylation compared to the 6-hydroxyl group.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4'-TBDMS-6-hydroxy Raloxifene.
Detailed Synthetic Protocol
Materials:
-
Raloxifene hydrochloride
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a solution of Raloxifene (1 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents). Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) until all solids have dissolved. Rationale: Imidazole acts as a base to deprotonate the phenolic hydroxyl group and as a catalyst for the silylation reaction.[6]
-
Silylation: Add tert-Butyldimethylsilyl chloride (1.1 equivalents) dropwise to the solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Rationale: A slight excess of the silylating agent ensures complete conversion of the starting material. The reaction is typically selective for the more accessible 4'-hydroxyl group.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. Rationale: The aqueous washes remove DMF and excess reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound. Rationale: Chromatography separates the desired mono-silylated product from any unreacted starting material, di-silylated byproducts, and other impurities.[9]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow Diagram
Caption: A multi-technique approach for analytical characterization.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound.[1][10] A gradient method using a C18 column with a mobile phase consisting of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is typically effective for separating Raloxifene and its derivatives. The purity is determined by the area percentage of the main peak.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. The expected [M+H]+ ion for C34H41NO4SSi is m/z 588.85.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic signals for the Raloxifene backbone, along with the signals for the tert-butyl group (a singlet around 0.9-1.0 ppm) and the two methyl groups on the silicon atom (a singlet around 0.1-0.2 ppm). The disappearance of one of the phenolic -OH signals (relative to the Raloxifene starting material) confirms mono-silylation.
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups. The spectrum should show a persistent O-H stretching band for the 6-hydroxyl group and the disappearance of one of the phenolic O-H bands from the starting material.
Applications in Drug Metabolism and Synthesis
The primary application of this compound is as a strategic intermediate in the synthesis of Raloxifene metabolites.[3][4] With the 4'-hydroxyl group protected, the 6-hydroxyl group is available for further chemical modification. A key example is the synthesis of Raloxifene 6-glucuronide, a major metabolite of Raloxifene. The silylated intermediate can be coupled with a protected glucuronic acid derivative, followed by deprotection of the silyl group and other protecting groups to yield the final metabolite.
Conclusion
This compound (CAS No. 174264-46-1) is a vital synthetic intermediate that enables the targeted synthesis of Raloxifene metabolites. The strategic use of the TBDMS protecting group allows for selective functionalization at the 6-position of the Raloxifene core. The protocols and analytical methods outlined in this guide provide a comprehensive framework for the successful synthesis, purification, and characterization of this compound, adhering to the principles of scientific integrity and reproducibility. This enables researchers to confidently produce high-purity material for further studies in drug metabolism and development.
References
- Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition.
- Gelest. (n.d.). Silyl Groups - Technical Library.
- Williams, D. R., Miter, G. A., Sheiman, J. L., Wallace, J. M., & Allen, M. R. (2024).
- Pharmaffiliates. (n.d.). CAS No : 174264-46-1 | Product Name : this compound.
- LGC Standards. (n.d.). Buy Online CAS Number 174264-46-1 - TRC - this compound.
- Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799–3807.
- Genome Context. (n.d.). This compound.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799–3807.
- Williams, D. R., et al. (2024).
- Veeprho. (n.d.). 4,6-di(tert-Butyldimethylsily) Raloxifene | CAS 182249-24-7.
- Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives.
- MCE. (n.d.). This compound.
- P, S., G, S., K, R., & V, S. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 595–608.
- ResearchGate. (n.d.). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Predicted purity of a sample after silylation, according to the quick and the full procedures.
- Organic Chemistry: An Indian Journal. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Raloxifene | CAS 84449-90-1.
- ResearchGate. (n.d.). Review: Derivatization in mass spectrometry—1.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). raloxifene.
- Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(2), 146-167.
- ResearchGate. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
- Pierce, A. E. (1968). Silylation of Organic Compounds: A Technique for Gasphase Analysis. Pierce Chemical Company.
Sources
- 1. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. This compound | Genome Context [genomecontext.com]
- 4. This compound | 反应产物 | MCE [medchemexpress.cn]
- 5. fiveable.me [fiveable.me]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Buy Online CAS Number 174264-46-1 - TRC - 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | LGC Standards [lgcstandards.com]
- 9. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Characterization of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
This guide provides a comprehensive technical overview of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, a key intermediate in the study of Raloxifene metabolism. It is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and analytical chemistry. This document will delve into the rationale behind the synthesis of this derivative, its physicochemical properties, and the analytical methodologies for its characterization, with a primary focus on the determination of its molecular weight.
Introduction: The Significance of Raloxifene and its Derivatives
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[1] It exhibits tissue-specific estrogenic and anti-estrogenic effects, mediating beneficial actions on bone and lipid metabolism while antagonizing estrogen's effects on breast and uterine tissues.[1][2]
The study of Raloxifene's metabolic fate is crucial for understanding its bioavailability and pharmacological activity. Raloxifene undergoes extensive first-pass glucuronidation to form metabolites such as Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide.[3][4] To facilitate the synthesis of these glucuronide standards for metabolic and pharmacokinetic studies, derivatization of the parent molecule is often a necessary step. The introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the 4'-hydroxy position of Raloxifene yields this compound.[5][6][7] This strategic chemical modification selectively blocks one of the reactive hydroxyl groups, directing subsequent reactions to the 6-hydroxy position, which is essential for the synthesis of specific glucuronide metabolites.[7]
Physicochemical Properties of this compound
The precise characterization of this silylated derivative is fundamental for its use as a reference standard and synthetic intermediate.
| Property | Value | Source |
| Molecular Weight | 587.85 g/mol | [8] |
| Molecular Formula | C34H41NO4SSi | [6][8] |
| CAS Number | 174264-46-1 | [6][8] |
| Appearance | Yellow Solid | [8] |
| IUPAC Name | [2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone | [8] |
The introduction of the TBDMS group increases the molecular weight of Raloxifene (473.58 g/mol ) by 114.27 g/mol . This increase is a key diagnostic feature in its analytical characterization.
Experimental Determination of Molecular Weight
The molecular weight of this compound is empirically verified using mass spectrometry. This technique provides a highly accurate mass-to-charge ratio (m/z) of the ionized molecule, which corresponds to its molecular weight.
Rationale for Mass Spectrometry
Mass spectrometry is the gold standard for determining the molecular weight of synthetic compounds due to its high sensitivity and accuracy. For a molecule like this compound, electrospray ionization (ESI) is a commonly employed technique as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion.
Experimental Protocol: LC-MS/MS Analysis
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is ideal for the analysis of this compound, providing both separation from potential impurities and definitive structural confirmation.[4][9]
Objective: To confirm the molecular weight of this compound.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
-
A suitable reversed-phase HPLC column (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Chromatographic Separation:
-
Inject 5 µL of the sample onto the HPLC column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient might be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Set the flow rate to 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Acquire full scan mass spectra over a range of m/z 100-1000.
-
The expected m/z for the protonated molecular ion [M+H]+ is approximately 588.85.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragment ions.
-
Data Interpretation
The primary peak in the mass spectrum should correspond to the [M+H]+ adduct of the compound. The high-resolution mass spectrum can provide an accurate mass measurement, which can be used to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum will provide further structural verification.
Application in Drug Metabolism Research
The primary application of this compound is as a critical intermediate in the synthesis of Raloxifene-6-glucuronide.[5][7] The silyl protecting group at the 4'-position prevents its reaction during the subsequent glucuronidation step, thereby directing the conjugation to the 6-hydroxy position. This allows for the production of a pure, well-characterized standard of the 6-glucuronide metabolite, which is essential for quantitative analysis in biological matrices such as plasma and urine.[3][9]
Visualization of Structure and Workflow
Chemical Structure
Caption: Chemical structure of this compound.
Experimental Workflow
Caption: Workflow for the molecular weight determination of the target compound.
Conclusion
This compound is a pivotal molecule in the ongoing research and development related to Raloxifene. Its synthesis and characterization are essential for producing high-purity metabolic standards, which in turn are indispensable for accurate pharmacokinetic and drug metabolism studies. The methodologies outlined in this guide provide a robust framework for the verification of its molecular weight and confirmation of its structure, ensuring the integrity of subsequent research.
References
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives . ACS Publications. [Link]
-
This compound (Compound 4) is a reaction product of Raloxifene with tertbutyldimethylsilyl chloride . MCE. [Link]
-
Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells . PubMed Central. [Link]
-
Structural features underlying raloxifene's biophysical interaction with bone matrix . PubMed. [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives . PMC - NIH. [Link]
-
4,6-di(tert-Butyldimethylsily) Raloxifene . Veeprho. [Link]
-
Structural Elucidation of Potential Impurities of Raloxifene Hydrochloride by LC/ESI-MS and NMR . ResearchGate. [Link]
-
Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride . Organic Chemistry: An Indian Journal. [Link]
-
Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay . PubMed. [Link]
-
Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma . PubMed. [Link]
-
Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator . PubMed. [Link]
-
Simulating the phase II metabolism of raloxifene on a screen-printed electrode . ResearchGate. [Link]
-
Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping . PubMed. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Genome Context [genomecontext.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 反应产物 | MCE [medchemexpress.cn]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Regioselective Synthesis of Raloxifene 6-Glucuronide via a Silyl Ether Intermediate Strategy
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] In vivo, raloxifene is extensively metabolized through Phase II conjugation, primarily forming Raloxifene-6-glucuronide (Ral-6-Gluc) and Raloxifene-4'-glucuronide (Ral-4'-Gluc).[3][4] These metabolites constitute the vast majority of circulating raloxifene-related compounds.[4] The synthesis of authentic standards of these metabolites is crucial for a wide range of research applications, including pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, drug-drug interaction assays, and as reference standards for clinical and preclinical sample analysis.[5][6]
This application note provides a detailed, field-proven protocol for the chemical synthesis of Raloxifene 6-glucuronide. The primary challenge in this synthesis is the presence of two phenolic hydroxyl groups on the raloxifene core at the C6 and C4' positions, which can both undergo glucuronidation. To achieve regioselectivity for the C6 position, this protocol employs a protection group strategy centered on a sterically hindered silyl ether intermediate.
Part 1: Synthesis Strategy and Rationale
The synthetic approach is designed in three main stages: (1) regioselective protection of the C4' hydroxyl group, (2) glycosylation of the C6 hydroxyl group, and (3) global deprotection to yield the final product.
The Causality of Regioselective Silylation
To direct the glucuronidation to the C6 hydroxyl, the C4' hydroxyl must be temporarily blocked. A tert-butyldimethylsilyl (TBDMS) ether is selected as the protecting group for several key reasons:
-
Steric Hindrance: The bulky TBDMS group is hypothesized to react preferentially at the C4' phenol, which is generally more sterically accessible than the C6 phenol situated on the benzothiophene core. This steric control is the cornerstone of the regioselective strategy.
-
Stability: TBDMS ethers are robust enough to withstand the conditions of the subsequent glycosylation step.[7]
-
Orthogonality: The silyl ether can be cleaved under conditions (e.g., using a fluoride source) that do not affect the ester and acetyl groups on the glucuronic acid moiety, allowing for a controlled, stepwise deprotection sequence.[8][9]
The Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classical and reliable method for the formation of O-glycosidic bonds.[10] This protocol utilizes methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide uronate as the glycosyl donor. The reaction is promoted by a heavy metal salt, cadmium carbonate, which serves as a mild and effective catalyst and acid scavenger.[11] Anhydrous conditions are critical to prevent the hydrolysis of the reactive glycosyl bromide donor.
Global Deprotection
The final stage involves a two-step deprotection sequence:
-
Saponification: The methyl ester on the glucuronic acid moiety is hydrolyzed under basic conditions (e.g., using lithium hydroxide). This step also removes the acetyl protecting groups from the sugar.
-
Desilylation: The TBDMS protecting group is selectively removed from the C4' phenol using a fluoride-based reagent like tetra-n-butylammonium fluoride (TBAF), yielding the final Raloxifene 6-glucuronide.[12]
Overall Synthetic Workflow
The entire process from starting material to final purified product is outlined below.
Part 2: Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of 4'-O-(tert-butyldimethylsilyl)-Raloxifene (Intermediate 1)
Rationale: This step selectively protects the 4'-phenolic hydroxyl group. Imidazole is used as a base to activate the hydroxyl group and scavenge the HCl byproduct.[13] Anhydrous DMF is an ideal polar aprotic solvent for this reaction.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Raloxifene HCl | 510.05 | 1.00 g | 1.96 |
| Imidazole | 68.08 | 334 mg | 4.90 |
| TBDMS-Cl | 150.72 | 325 mg | 2.16 |
| Anhydrous DMF | - | 10 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Raloxifene HCl (1.00 g, 1.96 mmol) and Imidazole (334 mg, 4.90 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and stir the suspension at room temperature.
-
In a separate vial, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl, 325 mg, 2.16 mmol) in anhydrous DMF (2 mL).
-
Add the TBDMS-Cl solution dropwise to the Raloxifene suspension over 5 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 95:5 Dichloromethane/Methanol).
-
Upon completion, pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-5% methanol in dichloromethane) to afford the desired 4'-O-TBDMS-Raloxifene as a solid.
Protocol 2: Glycosylation to Form the Fully Protected Conjugate (Intermediate 2)
Rationale: This is the key bond-forming step. Cadmium carbonate is used as a promoter for the Koenigs-Knorr reaction.[11] Anhydrous and inert conditions are paramount to success.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4'-O-TBDMS-Raloxifene | 588.24 | 500 mg | 0.85 |
| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide uronate | 397.19 | 405 mg | 1.02 |
| Cadmium Carbonate (CdCO₃) | 172.42 | 440 mg | 2.55 |
| Anhydrous Toluene | - | 15 mL | - |
| 4Å Molecular Sieves | - | ~1 g | - |
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
To a dry 50 mL round-bottom flask protected from light (wrapped in foil) and under an inert atmosphere, add 4'-O-TBDMS-Raloxifene (500 mg, 0.85 mmol), Cadmium Carbonate (440 mg, 2.55 mmol), and the activated 4Å molecular sieves (~1 g).
-
Add anhydrous toluene (15 mL) and stir the suspension at room temperature for 30 minutes.
-
Add methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide uronate (405 mg, 1.02 mmol) to the mixture in one portion.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction by TLC (Eluent: 70:30 Hexanes/Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10-50% ethyl acetate in hexanes) to isolate the fully protected glucuronide conjugate.
Protocol 3: Global Deprotection to Yield Raloxifene 6-Glucuronide (Final Product)
Rationale: This two-step process first removes the ester and acetyl groups under basic conditions, followed by the specific cleavage of the silyl ether with a fluoride source.[14][15]
Step A: Saponification
-
Dissolve the purified product from Protocol 2 (assuming ~0.5 mmol) in a mixture of Tetrahydrofuran (THF, 8 mL) and Methanol (2 mL) in a 50 mL round-bottom flask.
-
Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O, 63 mg, 1.5 mmol) in water (4 mL).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture to pH ~7 by adding 1 M HCl (aq).
-
Remove the organic solvents (THF, Methanol) under reduced pressure.
-
The remaining aqueous solution containing the silylated glucuronide intermediate can be used directly in the next step or purified if necessary.
Step B: Desilylation
-
To the crude product from Step A, add THF (10 mL).
-
Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.0 mL, 1.0 mmol).
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by LC-MS for the disappearance of the silylated intermediate and the appearance of the final product.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the final product, Raloxifene 6-glucuronide, by preparative reverse-phase HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid).
-
Lyophilize the pure fractions to obtain Raloxifene 6-glucuronide as a white solid.
Part 3: Troubleshooting and Final Remarks
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in silylation (Protocol 1) | - Incomplete reaction. - Non-anhydrous conditions. | - Increase reaction time or slightly warm the mixture (e.g., to 40°C). - Ensure all glassware is oven-dried and use anhydrous grade DMF. |
| Mixture of 6- and 4'-glucuronides formed (Protocol 2) | - Incomplete or non-selective silylation in Protocol 1. | - Re-optimize the silylation step. Use of a bulkier silyl group (e.g., TIPS) could be explored. - Ensure complete purification of the 4'-O-TBDMS intermediate before glycosylation. |
| Low yield in glycosylation (Protocol 2) | - Deactivated glycosyl bromide donor. - Moisture in the reaction. | - Use freshly prepared or properly stored glycosyl bromide. - Ensure rigorous anhydrous conditions; use freshly activated molecular sieves and anhydrous solvent. |
| Incomplete deprotection (Protocol 3) | - Insufficient reagent or reaction time. - Steric hindrance around the protecting groups. | - Add additional equivalents of LiOH or TBAF and extend the reaction time. - For stubborn silyl ethers, gentle heating (e.g., 40°C) may be required. |
This protocol provides a robust and logical pathway for the regioselective synthesis of Raloxifene 6-glucuronide. The successful execution of this synthesis hinges on careful control of reaction conditions, particularly the maintenance of an anhydrous environment during the glycosylation step. The final product serves as an invaluable tool for researchers in drug metabolism, pharmacology, and bioanalytical science.
References
-
ResearchGate. (n.d.). Glucuronidations using the Koenigs-Knorr procedure. Available at: [Link]
-
Jeong, E. J., et al. (2005). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. Drug Metabolism and Disposition, 33(3), 305-12. Available at: [Link]
-
Sun, D., et al. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. Cancer Prevention Research, 6(7), 719-30. Available at: [Link]
-
Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 930-71. Available at: [Link]
-
Maruyama, T., et al. (2006). Effect of UDP-glucuronosyltransferase 1A8 polymorphism on raloxifene glucuronidation. Drug Metabolism and Disposition, 34(8), 1321-5. Available at: [Link]
-
Mane, R. B., et al. (2008). Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9. Xenobiotica, 38(3), 269-80. Available at: [Link]
-
DergiPark. (2020). Importance and review of drug metabolite synthesis. Journal of Research in Pharmacy, 24(5), 756-780. Available at: [Link]
-
Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Available at: [Link]
-
Royal Society of Chemistry. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Available at: [Link]
-
Dodge, J. A., et al. (1996). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Steroid Biochemistry and Molecular Biology, 59(5-6), 385-92. Available at: [Link]
-
Sun, D., et al. (2013). Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo. PubMed. Available at: [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 335-44. Available at: [Link]
-
American Chemical Society Publications. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. Molecular Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes.... Available at: [Link]
-
New Drug Approvals. (2020). RALOXIFENE. Available at: [Link]
-
Clutch Prep. (2022). Silyl Ether Protecting Groups Explained. Available at: [Link]
-
University of Bath's research portal. (2021). Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. Available at: [Link]
-
Royal Society of Chemistry. (2018). Hazardous Reagent Substitution: A Pharmaceutical Perspective. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). DBU-Mediated Mild and Chemoselective Deprotection of Aryl Silyl Ethers and Tandem Biaryl Ether Formation. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A simple, efficient and highly chemoselective method for the deprotection of aryl silyl ethers. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. Available at: [Link]
-
Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(6), 863-870. Available at: [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Available at: [Link]
-
ResearchGate. (n.d.). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Available at: [Link]
-
Wikipedia. (n.d.). Silyl ether. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
National Institutes of Health. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 96-114. Available at: [Link]
-
SynArchive. (n.d.). Protection of Phenol by Silyl ether. Available at: [Link]
-
University of California, Davis. (n.d.). Phase II (Conjugation) Reactions. Available at: [Link]
-
Wikipedia. (n.d.). Glucuronidation. Available at: [Link]
-
Lakshman, M. K., et al. (2008). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 49(18), 2999-3001. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. Silyl ether - Wikipedia [en.wikipedia.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Preparative HPLC Method for the Purification of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. This derivative, a key intermediate in the synthesis of novel Raloxifene analogs, presents a unique purification challenge due to the introduction of the highly nonpolar tert-Butyldimethylsilyl (TBDMS) protecting group. The parent compound, Raloxifene, is a selective estrogen receptor modulator (SERM) used to treat osteoporosis in postmenopausal women.[1][2][3] Synthetic strategies often require selective protection of its phenolic hydroxyl groups, leading to intermediates like the title compound. This protocol addresses the significant increase in hydrophobicity compared to the parent drug, employing a C18 stationary phase and a carefully optimized gradient elution to achieve high purity and recovery. The principles and methodologies described herein are intended for researchers, chemists, and drug development professionals engaged in pharmaceutical synthesis and purification.
Introduction and Scientific Rationale
Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds.[2][4] Its biological activity is mediated through tissue-specific interactions with estrogen receptors.[1] The synthesis of Raloxifene derivatives for structure-activity relationship (SAR) studies or the development of new chemical entities frequently involves the use of protecting groups. The this compound intermediate is a prime example, where the bulky and lipophilic TBDMS group is installed on the 4'-hydroxyl position.
This modification dramatically alters the molecule's physicochemical properties:
-
Increased Hydrophobicity: The TBDMS group significantly increases the molecule's nonpolar character, leading to much stronger retention on reversed-phase HPLC columns compared to Raloxifene.
-
Purification Challenge: Crude synthetic mixtures may contain unreacted starting materials, deprotected Raloxifene, and other process-related impurities. The vast difference in polarity between the desired product and potential side-products necessitates a powerful separation technique.
Reversed-phase HPLC is the standard and most suitable analytical method for assessing the purity of Raloxifene and its derivatives.[5] This application note extends this principle to a preparative scale, providing a validated protocol for isolating the target compound with high purity. The method relies on a C18 stationary phase, which provides strong hydrophobic interactions, and a gradient elution of acetonitrile in an acidic aqueous mobile phase. The acidic conditions are critical for ensuring the protonation of the basic piperidine nitrogen in the Raloxifene core, which prevents undesirable secondary interactions with the silica backbone of the stationary phase and ensures sharp, symmetrical peak shapes.[6]
Method Principles and Optimization
The purification strategy is built on the principles of reversed-phase chromatography, where separation is driven by the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
Stationary Phase Selection
A C18 (Octadecylsilyl) silica-based column was selected as the stationary phase.
-
Causality: The high hydrophobicity of the C18 alkyl chains is essential for retaining the highly nonpolar TBDMS-protected Raloxifene. Shorter chain columns (e.g., C8) might not provide sufficient retention and resolution from closely eluting nonpolar impurities. The use of modern, high-purity silica with end-capping minimizes free silanol groups, reducing peak tailing for basic compounds.[7]
Mobile Phase System
A binary gradient system was developed using an aqueous and an organic mobile phase.
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v)
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v)
-
Causality:
-
Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower column backpressure) and superior UV transparency.[8]
-
Formic Acid (0.1%) is added to both mobile phases to maintain a consistent, low pH (approximately 2.7-3.0). This ensures that the piperidine nitrogen on the Raloxifene moiety is fully protonated, existing as a single ionic species. This prevents peak splitting and tailing that can occur from interactions between the basic analyte and residual acidic silanols on the column packing.[6][9] This mobile phase system is also compatible with mass spectrometry (LC-MS) for fraction analysis.
-
Gradient Elution
An isocratic elution is unsuitable due to the high retention of the analyte. A linear gradient is employed to ensure efficient elution and good resolution.
-
Causality: The gradient begins with a relatively low percentage of organic solvent to allow for the elution of more polar impurities and strong retention of the target compound at the head of the column. The percentage of acetonitrile is then steadily increased, which decreases the polarity of the mobile phase, weakens the hydrophobic interactions between the analyte and the C18 stationary phase, and elutes the 4'-TBDMS-Raloxifene as a sharp, focused band.
UV Detection
The detection wavelength is set based on the known UV absorbance maxima of the Raloxifene chromophore.
-
Causality: Raloxifene hydrochloride has a strong absorbance maximum at approximately 287 nm.[10][11] The TBDMS group does not significantly alter the core chromophore, making 287 nm an ideal wavelength for sensitive detection of the target compound.
Experimental Protocols
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC system with gradient capability, UV detector, and fraction collector. |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size). Note: An analytical column (e.g., 250 x 4.6 mm, 5 µm) should be used for initial method development. |
| Solvents | HPLC-grade Acetonitrile, HPLC-grade Water. |
| Additives | Formic Acid (LC-MS grade, >99%). |
| Sample | Crude this compound. |
| Glassware | Volumetric flasks, beakers, autosampler vials, fraction collection tubes. |
| Other | 0.45 µm syringe filters, sonicator. |
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas by sonication for 15-20 minutes.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas by sonication for 15-20 minutes.
Sample Preparation
-
Accurately weigh the crude product.
-
Dissolve the sample in a minimal amount of a strong, water-miscible solvent such as Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO).
-
Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (e.g., 10-50 mg/mL for preparative scale). The final solution should have a low percentage of the strong organic solvent to ensure proper binding to the column upon injection.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Method Parameters
The following parameters should be programmed into the HPLC system. The table provides settings for both analytical method development and preparative scale-up.
| Parameter | Analytical Method Development | Preparative Scale-Up |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 70% to 95% B over 20 min | 70% to 95% B over 20 min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 287 nm | UV at 287 nm |
| Injection Vol. | 10-20 µL | 1-5 mL (concentration dependent) |
Gradient Elution Profile (Detailed):
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|---|
| 0.0 | As specified above | 30.0 | 70.0 | Initial |
| 20.0 | As specified above | 5.0 | 95.0 | Linear |
| 25.0 | As specified above | 5.0 | 95.0 | Hold |
| 25.1 | As specified above | 30.0 | 70.0 | Linear |
| 30.0 | As specified above | 30.0 | 70.0 | Hold (Equilibration) |
Purification Workflow
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (70% B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatography & Fraction Collection: Run the gradient method. Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold, collecting the main peak corresponding to the product.
-
Post-Purification:
-
Combine the collected fractions containing the pure product.
-
Confirm the purity of the pooled fractions by injecting a small aliquot onto an analytical HPLC system.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent to isolate the final compound.
-
Visualizations and Diagrams
General Purification Workflow
Caption: Workflow for the preparative purification of 4'-TBDMS-6-hydroxy Raloxifene.
Gradient Elution Logic
Caption: The logic behind the gradient elution profile for separating the target compound.
References
- Skidmore, R. W., et al. (2009). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Journal of Liquid Chromatography & Related Technologies, 32(10), 1434-1445. [Link not available in search results]
-
Jain, D. K., et al. (2011). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. Journal of Chemical Health Risks. Available at: [Link]
-
Vijay Kumar, B., et al. (2011). Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation. Journal of Chemical and Pharmaceutical Research, 3(3), 784-791. Available at: [Link]
-
Prajapati, Y. N., et al. (2022). Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. Asian Journal of Pharmaceutical Analysis, 12(2), 104-110. Available at: [Link]
-
Reddy, S. P. (2012). Development and Validation of RP-HPLC Method for the Estimation of Raloxifene in Marketed Formulations. Asian Journal of Chemistry, 2(6), 358-362. Available at: [Link]
-
Suneetha, D., et al. (2011). RP-HPLC Determination of Raloxifene in Pharmaceutical Tablets. ResearchGate. Available at: [Link]
-
Chauhan, D., et al. (2023). Simultaneous Estimation of Raloxifene and Cladrin by HPLC: Application to Metabolic Stability Studies in Different Species. Bioanalysis, 15(10), 569-580. Available at: [Link]
-
Chauhan, D., et al. (2023). Simultaneous Estimation of Raloxifene and Cladrin by HPLC: Application to Metabolic Stability Studies in Different Species. Taylor & Francis Online. Available at: [Link]
-
Rao, J. V., et al. (2011). A new validated RP-HPLC method for the estimation of raloxifene in pure and tablet dosage form. ResearchGate. Available at: [Link]
-
Salgado, H. R. N., & Moreno, P. R. H. (2011). Development of alternative methods for the determination of raloxifene hydrochloride in tablet dosage form. SciELO Brasil. Available at: [Link]
-
Buchi Reddy, R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. National Institutes of Health (NIH). Available at: [Link]
-
Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
Buchi Reddy, R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ResearchGate. Available at: [Link]
-
Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Available at: [Link]
-
Kumar, P., & Buchi Reddy, R. (2012). HPLC Chromatogram of Raloxifene Hydrochloride Spiked with impurities. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]
-
Balasubramanian, T. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. Available at: [Link]
-
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health (NIH). Available at: [Link]
-
Gallant, M. A., et al. (2016). Structural features underlying raloxifene's biophysical interaction with bone matrix. PubMed. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). raloxifene. IUPHAR/BPS. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem. Available at: [Link]
-
de Lignieres, B. (2000). Review on raloxifene: profile of a selective estrogen receptor modulator. PubMed. Available at: [Link]
Sources
- 1. raloxifene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Review on raloxifene: profile of a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. jocpr.com [jocpr.com]
- 11. scielo.br [scielo.br]
NMR spectroscopy for the characterization of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Characterization of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, methodology-driven approach for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Raloxifene, a selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of breast cancer risk.[1] The silyl-protected derivative, this compound, is a key synthetic intermediate, often used in the preparation of metabolites like Raloxifene 6-glucuronide.[2][3] Unambiguous structural verification of this intermediate is critical to ensure the integrity of subsequent research and development. This document details a multi-dimensional NMR strategy, from sample preparation to advanced 2D spectral interpretation, designed for researchers, scientists, and drug development professionals. The protocols herein are designed as a self-validating system to ensure the highest degree of confidence in the final structural assignment.
Introduction: The Imperative for Precise Characterization
The therapeutic efficacy and safety of a pharmaceutical agent are intrinsically linked to its precise chemical structure. For complex molecules like Raloxifene and its derivatives, subtle isomeric differences can lead to significant changes in biological activity. The introduction of a bulky tert-Butyldimethylsilyl (TBDMS) protecting group at the 4'-hydroxyl position of Raloxifene must be unequivocally confirmed. NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering an unparalleled depth of structural information.
This guide eschews a simple recitation of steps, instead focusing on the causality behind the analytical strategy. We will demonstrate how a synergistic combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete and irrefutable picture of the molecular architecture.
Strategic Workflow for Structural Elucidation
The characterization process follows a logical and hierarchical progression. We begin with simple, high-sensitivity experiments (¹H NMR) to gain an initial assessment of the sample's composition and purity. Subsequent experiments (¹³C, COSY, HSQC, HMBC) are then employed to build the structural puzzle, piece by piece, with each step validating the last. This systematic approach minimizes ambiguity and builds a robust, evidence-based structural assignment.
Figure 1: A hierarchical workflow for the NMR-based structural elucidation of this compound.
Part I: Experimental Protocols
Protocol 1: High-Fidelity Sample Preparation
The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. This protocol is designed to produce a homogenous, particulate-free solution, which is essential for achieving sharp spectral lines and reliable data.[4]
Rationale:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds, including Raloxifene derivatives, and its relatively simple residual solvent signal (~7.26 ppm).[5][6] The use of a deuterated solvent is mandatory to prevent the intense signal of solvent protons from overwhelming the analyte signals.
-
Concentration: A concentration of 15-20 mg in 0.6 mL is chosen as an optimal balance. It is sufficient for obtaining high-quality ¹³C and 2D spectra in a reasonable timeframe without causing issues like line broadening due to excessive viscosity.[7][8]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference for ¹H and ¹³C NMR, defining the 0 ppm point on the chemical shift scale. Its single, sharp resonance does not typically overlap with analyte signals.
-
Filtration: The removal of microscopic solid particles is critical. Particulates in the sample tube disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution that cannot be corrected by spectrometer shimming.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 15-20 mg of the this compound sample into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8%+ D) containing 0.03% v/v TMS.
-
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogenous solution should be obtained.
-
Filtration and Transfer: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Using this pipette, filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This ensures no particulate matter enters the tube.
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Do not use paper labels or tape, as they can affect the tube's balance in the spectrometer's spinner.[8]
Protocol 2: NMR Data Acquisition
The following parameters are provided as a robust starting point for a 500 MHz NMR spectrometer. Instrument-specific optimization may be required. The sequence of experiments is designed to acquire the most critical data efficiently.
Figure 2: Recommended experimental acquisition sequence for comprehensive structural analysis.
Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | 16 ppm (-2 to 14 ppm) | Covers the full range of expected proton chemical shifts. |
| Number of Scans | 16 | Provides excellent signal-to-noise for a moderately concentrated sample. | |
| Relaxation Delay (d1) | 2.0 s | Allows for nearly complete relaxation of protons, ensuring accurate integration. | |
| ¹³C NMR | Spectral Width | 240 ppm (-10 to 230 ppm) | Encompasses all expected carbon signals, from aliphatic to carbonyl. |
| Number of Scans | 1024 | Required due to the low natural abundance and sensitivity of the ¹³C nucleus.[8] | |
| Relaxation Delay (d1) | 2.0 s | Standard delay for good quality spectra. | |
| gCOSY | ¹H Spectral Width | 12 ppm (0 to 12 ppm) | Focused on the region containing sample protons. |
| Number of Scans | 4 | Sufficient for this sensitive proton-detected experiment. | |
| Increments (F1) | 256 | Provides adequate resolution in the indirect dimension. | |
| gHSQC | ¹H Spectral Width (F2) | 12 ppm (0 to 12 ppm) | Proton dimension. |
| ¹³C Spectral Width (F1) | 180 ppm (0 to 180 ppm) | Carbon dimension, focused on protonated carbons. | |
| Number of Scans | 8 | Balances sensitivity and experiment time. | |
| gHMBC | ¹H Spectral Width (F2) | 12 ppm (0 to 12 ppm) | Proton dimension. |
| ¹³C Spectral Width (F1) | 220 ppm (-5 to 215 ppm) | Wider carbon range to include quaternary and carbonyl carbons. | |
| Number of Scans | 16 | Requires more scans to detect weaker, long-range correlations. | |
| Long-Range Coupling | 8 Hz | An optimized value to observe typical 2- and 3-bond C-H couplings.[9] |
Part II: Spectral Interpretation and Structural Elucidation
This section describes the systematic analysis of the NMR data to build the structure of this compound. The chemical shifts provided are hypothetical but are based on known values for Raloxifene and TBDMS-protected phenols.[10][11]
¹H NMR Analysis: The Initial Blueprint
The ¹H NMR spectrum provides the first overview, confirming the presence of key functional groups and their relative proportions.
-
TBDMS Group Signature: Two distinct signals are the hallmark of the TBDMS ether. A sharp singlet integrating to 9 protons around δ 0.95 ppm corresponds to the tert-butyl group. A second sharp singlet integrating to 6 protons near δ 0.15 ppm represents the two methyl groups on the silicon atom.[12] The presence of these signals is the first piece of evidence that the protection reaction was successful.
-
Aromatic Region (δ 6.7-7.8 ppm): This complex region contains signals for the 11 protons on the three aromatic rings. The splitting patterns (doublets, doublets of doublets) reveal the substitution patterns and proton-proton coupling relationships.
-
Piperidine and Ethoxy Linker (δ 1.5-4.2 ppm): A series of multiplets corresponds to the protons of the piperidine ring and the two methylene groups of the ethoxy chain (-O-CH₂-CH₂-N-). Integration should confirm the presence of 14 protons in this aliphatic region.
-
Phenolic Protons: The two -OH protons (at C6 and on the unprotected phenol) may appear as broad singlets. Their chemical shift can be highly variable and dependent on concentration and solvent purity. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signals to disappear due to proton-deuterium exchange.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Key expected signals include:
-
Carbonyl Carbon (C=O): A low-intensity signal downfield, typically around δ 195 ppm .
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm . The carbons attached to oxygen (C-O) will be further downfield in this range.
-
Aliphatic Carbons: Signals for the piperidine and ethoxy linker carbons will appear between δ 23-66 ppm .
-
TBDMS Carbons: The two methyl carbons will appear as a signal around δ -4.0 ppm , and the quaternary carbon and methyl carbons of the tert-butyl group will be near δ 18 ppm and δ 26 ppm , respectively.
2D NMR Analysis: Assembling the Structure
2D NMR experiments are essential for connecting the individual signals into a coherent molecular structure.
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through three bonds (H-C-C-H).[9] It is used to trace out connected proton networks. For instance, one can walk through the correlations of the piperidine ring protons or confirm the connectivity of the -O-CH₂-CH₂-N- chain.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is a powerful tool that correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation).[13] This allows for the unambiguous assignment of all protonated carbons.
Figure 3: The logical principle of an HSQC experiment, confirming a direct C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems).[14] This allows us to connect the molecular fragments identified by COSY and HSQC. Key expected HMBC correlations that validate the structure of this compound include:
-
A correlation from the Si-CH₃ protons (δ ~0.15 ppm) to the silylated aromatic carbon (C4') . This definitively proves the location of the TBDMS group.
-
Correlations from the aromatic protons on the benzothiophene ring to the carbonyl carbon (δ ~195 ppm) .
-
Correlations from the protons of the -O-CH₂- group to the aromatic carbon of the benzoyl ring.
-
Data Summary
The complete assignment, validated by the suite of 2D NMR experiments, can be summarized in a table.
Table 2: Expected NMR Data and Assignments for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| TBDMS Group | |||
| Si-C(CH₃)₃ | 0.95 (s, 9H) | 25.8 | Si-C(CH₃)₃, Si-CH₃ |
| Si-C(CH₃)₃ | - | 18.2 | - |
| Si-(CH₃)₂ | 0.15 (s, 6H) | -4.5 | Si-C(CH₃)₃, C4' |
| Aromatic Rings | 6.7 - 7.8 (m, 11H) | 110 - 160 | Carbonyl (C=O), other aromatic carbons |
| Piperidine | 1.5 - 2.8 (m, 10H) | 23.5, 25.5, 54.5 | Adjacent piperidine carbons, -CH₂-N- |
| Ethoxy Linker | |||
| -O-CH₂- | ~4.15 (t, 2H) | 66.0 | Aromatic C-O, -CH₂-N- |
| -CH₂-N- | ~2.85 (t, 2H) | 57.5 | -O-CH₂, piperidine carbons |
| Carbonyl | |||
| C=O | - | ~195.0 | - |
Conclusion
The structural characterization of key pharmaceutical intermediates like this compound demands a rigorous and systematic analytical approach. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, as detailed in these protocols, provides an unambiguous and self-validating method for complete structural elucidation. This multi-faceted strategy ensures the correct isomeric form and purity of the compound, confirming the specific location of the silyl protecting group. By following this comprehensive guide, researchers can proceed with confidence in the chemical integrity of their materials, a crucial step in the drug development pipeline.
References
-
Mnova NMR Software. Mestrelab Research. [Link]
-
NMRium - The next-generation NMR software. NMRium. [Link]
-
Solvents, deuterated for NMR for laboratory. Scharlab. [Link]
-
Recommended Software for NMR Data Process. Georgia Tech NMR Center. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
-
NMR Data Processing Software. University of Delaware. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Sample Preparation. Faculty of Mathematical & Physical Sciences, UCL. [Link]
-
NMR Sample Preparation Guide. University of Manchester. [Link]
-
NMR Software. Bruker. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
HSQC and HMBC. NMR Core Facility, Columbia University. [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]
-
NMR Characterization of RNA Small Molecule Interactions. PMC, PubMed Central. [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Publications. [Link]
-
HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]
-
This compound. Genome Context. [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC, NIH. [Link]
-
NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. [Link]
-
CAS No: 174264-46-1 | this compound. Pharmaffiliates. [Link]
-
The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry. [Link]
-
Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops. UvA-DARE. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Frontiers in Molecular Biosciences. [Link]
-
4,6-di(tert-Butyldimethylsily) Raloxifene. Veeprho. [Link]
-
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]
-
Raloxifene. PubChem, NIH. [Link]
-
RALOXIFENE. New Drug Approvals. [Link]
-
NMR Supersequences for Small Molecule Characterization. YouTube. [Link]
-
Structural Elucidation of Potential Impurities of Raloxifene Hydrochloride. ResearchGate. [Link]
-
Copies of product 1H NMR and 13C NMR. The Royal Society of Chemistry. [Link]
-
Raloxifene | C28H27NO4S. Protein Data Bank. [Link]
-
Structural features underlying raloxifene's biophysical interaction with bone matrix. PubMed. [Link]
-
Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Med. Chem. Lett.[Link]
-
Identification and characterization of potential impurities in raloxifene hydrochloride. Scientia Pharmaceutica. [Link]
Sources
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Genome Context [genomecontext.com]
- 4. organomation.com [organomation.com]
- 5. NMR用溶媒 [sigmaaldrich.com]
- 6. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pure.uva.nl [pure.uva.nl]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. youtube.com [youtube.com]
Application Note: In Vitro Est-ro-gen Receptor Binding Assay for Silylated Compounds
Introduction
The in vitro estrogen receptor (ER) binding assay is a cornerstone for screening and characterizing potential endocrine-disrupting chemicals (EDCs) and for the development of selective estrogen receptor modulators (SERMs).[1][2] This competitive radioligand binding assay quantifies the ability of a test compound to displace a radiolabeled ligand, typically [³H]-17β-estradiol, from the estrogen receptor.[2][3][4] The resulting data are crucial for developing quantitative structure-activity relationships (QSARs) and for prioritizing compounds for further toxicological evaluation.[1]
Silylated compounds, characterized by the presence of a silicon atom bonded to an oxygen atom (silyl ether), are increasingly explored in medicinal chemistry to enhance properties like lipophilicity and metabolic stability.[5][6][7][8] However, these same properties present unique challenges in aqueous biological assays. The inherent hydrophobicity of silylated moieties can lead to poor solubility, aggregation, and high non-specific binding, while the stability of the silyl ether bond is highly dependent on pH and can be prone to hydrolysis in aqueous buffer systems.[9][10]
This application note provides a detailed, field-proven protocol and technical guidance for successfully adapting the standard estrogen receptor binding assay for the evaluation of silylated compounds. We will address the causality behind critical protocol steps, focusing on modifications necessary to ensure data integrity and scientific validity when working with this specific class of molecules.
Principle of the Competitive Binding Assay
The assay operates on the principle of competition between a fixed concentration of a high-affinity radiolabeled ligand ([³H]-17β-estradiol) and a range of concentrations of an unlabeled test compound (the silylated competitor) for a limited number of estrogen receptors.[3][4][11] The amount of radiolabeled ligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.[3] By measuring the decrease in bound radioactivity as the concentration of the test compound increases, we can determine the compound's inhibitory concentration 50% (IC50), which is the concentration required to displace 50% of the radiolabeled ligand.[1][4]
Diagram 1: Principle of Competitive ER Binding
Caption: Competitive binding of radiolabeled estradiol and a silylated compound to the ER.
Challenges and Key Considerations for Silylated Compounds
-
Solubility: Silylated compounds are often highly lipophilic, leading to poor solubility in aqueous assay buffers.[8][12] This can cause compound precipitation, leading to inaccurate concentration determinations and artifactual results.
-
Causality: The assay relies on the test compound being fully solubilized to interact with the receptor in the aqueous phase. If the compound precipitates, its effective concentration is unknown, rendering the dose-response curve invalid.
-
-
Hydrolysis (Stability): Silyl ethers can be susceptible to hydrolysis, cleaving the silyl group and regenerating the parent hydroxyl compound, especially under acidic or strongly basic conditions.[9][10]
-
Causality: The goal is to measure the binding affinity of the intact silylated compound. If hydrolysis occurs, the assay will be measuring a mixture of the silylated compound and its parent alcohol, confounding the results. The rate of hydrolysis depends on the steric bulk of the silyl group and the pH of the medium.[10]
-
-
Non-Specific Binding (NSB): The hydrophobicity of silylated compounds increases their tendency to bind to surfaces other than the estrogen receptor, such as plasticware and protein components in the cytosol preparation.[13][14][15]
-
Causality: High NSB obscures the specific binding signal, reducing the assay window and decreasing the accuracy of IC50 determination. It is critical to accurately measure and minimize NSB.
-
Detailed Protocol: ER Binding Assay for Silylated Compounds
This protocol is adapted from established guidelines, such as the OECD Test Guideline 493 and U.S. EPA OPPTS 890.1250, with specific modifications for silylated compounds.[16][17][18]
Part 1: Preparation of Reagents and Receptor Source
1.1. Assay Buffer (TEDG Buffer, pH 7.4):
-
10 mM Tris-HCl
-
1.5 mM EDTA
-
10% (v/v) Glycerol
-
Crucial: Adjust pH to 7.4 at 4°C. The pKa of Tris is temperature-dependent.[18]
-
Immediately before use, add: 1 mM Dithiothreitol (DTT) to prevent receptor oxidation.[1]
-
Rationale: Maintaining a neutral pH is critical to minimize hydrolysis of silyl ethers.[9] Glycerol is included as a cryoprotectant and to stabilize the receptor protein.
1.2. Receptor Source (Rat Uterine Cytosol):
-
Prepare cytosol from the uteri of ovariectomized (7-10 days prior) adult female Sprague-Dawley rats.[1][18][19] Ovariectomy reduces endogenous estrogen levels, maximizing the number of available receptors.
-
Homogenize uteri in ice-cold TEDG buffer (1.0 mL buffer per 0.1 g tissue).[1]
-
Perform a low-speed centrifugation (2,500 x g, 10 min, 4°C) to remove nuclei and cellular debris.[1][20]
-
Perform a high-speed ultracentrifugation of the supernatant (105,000 x g, 60 min, 4°C) to pellet the microsomal fraction, leaving the cytosolic fraction (containing the soluble ER) as the supernatant.[1]
-
Determine the total protein concentration of the cytosol using a DTT-compatible protein assay (e.g., Bio-Rad Protein Assay).[20] Aliquot and store at -80°C.
Part 2: The Competitive Binding Experiment
2.1. Preparation of Test Compound Stock and Dilutions:
-
Solvent Selection (Critical): Due to the hydrophobicity of silylated compounds, DMSO is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Causality: DMSO is a powerful organic solvent that can effectively solubilize lipophilic compounds.[12] However, high concentrations of DMSO can affect receptor conformation and binding kinetics.[21] Therefore, the final concentration of DMSO in the assay tube must be carefully controlled and kept consistent across all tubes. The final DMSO concentration should not exceed 2% (v/v). A pilot solubility test is highly recommended.
-
Perform serial dilutions of the silylated test compound in the chosen solvent to create a range of concentrations. A typical range for screening might span from 10⁻¹⁰ M to 10⁻⁴ M.[1]
2.2. Assay Plate Setup:
-
Set up the assay in triplicate in microcentrifuge tubes or a 96-well plate. For each run, include:
-
Total Binding: [³H]-Estradiol + ER (with solvent vehicle).
-
Non-Specific Binding (NSB): [³H]-Estradiol + ER + a 100-fold excess of unlabeled 17β-estradiol.
-
Competitor Wells: [³H]-Estradiol + ER + serial dilutions of the silylated test compound.
-
Reference Standard: [³H]-Estradiol + ER + serial dilutions of unlabeled 17β-estradiol.
-
2.3. Assay Procedure:
-
To each assay tube (total volume 0.5 mL), add the components in the following order:
-
Appropriate volume of TEDG buffer.
-
50 µL of [³H]-17β-estradiol solution (to achieve a final concentration of ~0.5-1.0 nM).[1]
-
5 µL of the silylated test compound dilution, reference standard, or solvent vehicle.
-
Pre-incubation (Optional but Recommended): Briefly vortex and pre-incubate for 15 minutes at 4°C to allow the test compound to interact with the receptor preparation before the radioligand fully equilibrates.
-
-
Initiate the binding reaction by adding 100 µL of the rat uterine cytosol preparation (diluted in TEDG to provide 50-100 µg of protein per tube).[1]
-
Incubate the mixture overnight (18-24 hours) at 4°C with gentle agitation.
-
Causality: This extended, cold incubation period allows the binding reaction to reach equilibrium, which is essential for accurate affinity measurements. The low temperature helps maintain receptor stability.
-
2.4. Separation of Bound and Free Ligand:
-
Prepare a 50% slurry of hydroxylapatite (HAP) in TEDG buffer.
-
To each tube, add 0.5 mL of the cold HAP slurry. Vortex immediately.
-
Incubate on ice for 15-20 minutes, with vortexing every 5 minutes.
-
Causality: Hydroxylapatite binds to the steroid-receptor complex, allowing for the separation of the bound radioligand from the free radioligand in the supernatant.
-
-
Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the HAP pellet three times with 1 mL of cold wash buffer (e.g., TEDG without glycerol) to remove any remaining free radioligand.
2.5. Quantification:
-
After the final wash, add 1 mL of ethanol to the HAP pellet and vortex to extract the bound [³H]-estradiol.
-
Transfer the ethanol extract to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail, vortex, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Diagram 2: Experimental Workflow
Caption: Workflow for the in vitro ER competitive binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)
-
-
Calculate Percent Inhibition:
-
For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited:
-
% Inhibition = 100 * (1 - [Specific Binding with Competitor / Specific Binding without Competitor])
-
-
Determine the IC50:
-
Plot the % Inhibition against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[22][23][24]
-
The program will calculate the log(IC50), from which the IC50 value is derived. The IC50 is the molar concentration of the silylated compound that inhibits 50% of the specific binding of [³H]-estradiol.[1][25]
-
-
Calculate Relative Binding Affinity (RBA):
-
The RBA expresses the affinity of the test compound relative to that of 17β-estradiol.
-
RBA (%) = ([IC50 of 17β-estradiol] / [IC50 of Silylated Compound]) * 100
-
Sample Data Presentation
| Compound | Solvent | IC50 (nM) | Relative Binding Affinity (RBA, %) |
| 17β-Estradiol | DMSO | 2.5 ± 0.3 | 100 |
| Silylated Cmpd A | DMSO | 50.2 ± 4.1 | 5.0 |
| Silylated Cmpd B | DMSO | > 10,000 | < 0.025 |
| Norethynodrel | DMSO | 250 ± 15 | 1.0 |
Data are presented as mean ± SD from three independent experiments.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the results, each assay must include the following controls:
-
Reference Standard (17β-estradiol): The IC50 for the unlabeled estradiol should fall within a historically established range for the laboratory, demonstrating consistent receptor quality and assay conditions.
-
Weak Positive Control (e.g., Norethynodrel): This compound should yield an IC50 within an expected range, confirming the assay's ability to detect compounds with lower binding affinity.[20][26]
-
Negative Control (e.g., Octyltriethoxysilane): This compound should not exhibit significant binding, confirming the specificity of the assay.[20][26]
-
Solvent Control: The final concentration of the solvent (e.g., 2% DMSO) used for the test compounds must be present in all control wells to account for any effects of the solvent on receptor binding.[21]
-
Check for Hydrolysis: To validate that the observed activity is from the intact silylated compound, consider performing a parallel assay with a sample of the test compound that has been intentionally subjected to hydrolysis conditions (e.g., mild acid treatment). A significant shift in potency would suggest that hydrolysis is occurring during the assay.
Conclusion
The in vitro estrogen receptor binding assay is a powerful tool for assessing the endocrine-disrupting potential of chemicals. When evaluating silylated compounds, special considerations for solubility, stability, and non-specific binding are paramount. By implementing the modifications outlined in this application note—specifically through careful solvent selection, maintenance of neutral pH, and rigorous quality controls—researchers can generate reliable and accurate binding affinity data for this challenging class of molecules. These adaptations ensure the scientific integrity of the results, providing a solid foundation for drug development and risk assessment decisions.
References
- Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD.
- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5.
- Radioligand Binding Assay. Oncodesign Services.
- Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
- OECD 493: Human recombinant estrogen receptor (hrER). In Vitro Toxicology.
- Radioligand Binding Assay. Gifford Bioscience.
- Radioligand Binding Assay.
- Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Shahid Beheshti University.
- Technical Support Center: Silyl Ether Stability During Aqueous Workup. Benchchem.
- Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. MDPI.
- Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using R
- Data Evaluation Record (DER)
- Peer Review Results for the Estrogen Receptor (ER) Binding Assay. US EPA.
- Endocrine Disruptor Screening Program Test Guidelines OPPTS 890.
- Estrogen Receptor Binding. EPA.
- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and D
- Silyl ether. Wikipedia.
- New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. PMC - PubMed Central.
- How to determine the IC50 value with a competitive binding kinetic test?
- How can I reduce nonspecific binding in an assay with a hydrophobic ligand?
- Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polariz
- Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC)
- In vitro receptor binding assays.
- Chemistry challenges in lead optimization: Silicon isosteres in drug discovery.
- Calculating an IC50 value and its Margin of Error. YouTube.
- Nonspecific Binding: Main Factors of Occurrence and Str
- Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. NIH.
- Biological assay challenges from compound solubility: strategies for bioassay optimiz
- New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids.
- Novel Silylated Small Molecule Derivatives as Anticancer Agents.
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oecd.org [oecd.org]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. Silyl ether - Wikipedia [en.wikipedia.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. epa.gov [epa.gov]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 26. epa.gov [epa.gov]
Application Note & Protocol: High-Fidelity Deprotection of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene to Yield Raloxifene
Abstract & Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds.[1][2] It is utilized clinically for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[2] The synthesis of complex molecules like Raloxifene often necessitates a strategic protection-deprotection sequence to mask reactive functional groups while other parts of the molecule are modified.
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of hydroxyl protection strategy in modern organic synthesis.[3] Its prevalence is due to its robust stability across a wide array of reaction conditions and, critically, its clean and selective removal under specific, mild protocols. This application note provides a comprehensive guide and a field-proven protocol for the final deprotection step in a common Raloxifene synthesis pathway: the cleavage of the 4'-TBDMS ether from the precursor to unveil the phenolic hydroxyl group, yielding the active pharmaceutical ingredient (API), Raloxifene.
The Causality of Reagent Choice: Deprotection Mechanism
The cleavage of a silyl ether can be achieved through various methods, but for phenolic TBDMS ethers, fluoride-mediated deprotection is overwhelmingly the method of choice due to its high efficiency and selectivity.[3][4][5]
The driving force behind this reaction is the exceptionally high affinity of the fluoride ion for silicon, which results in the formation of a very strong Si-F bond.[4] The mechanism proceeds via a nucleophilic attack of the fluoride ion (typically from a source like Tetrabutylammonium fluoride - TBAF) on the silicon atom of the TBDMS ether. This attack forms a transient, hypervalent pentacoordinate silicon intermediate.[6][7][8] This unstable intermediate rapidly fragments, breaking the silicon-oxygen bond to release a phenoxide anion and the stable tert-butyldimethylsilyl fluoride byproduct. A subsequent aqueous workup provides a proton source to neutralize the phenoxide, yielding the final phenolic hydroxyl group of Raloxifene.[6]
Detailed Experimental Protocol
This protocol is optimized for laboratory-scale synthesis (100 mg to 5 g). Researchers should perform initial small-scale trials to fine-tune conditions for their specific substrate purity and scale.
Materials & Reagents
| Material/Reagent | Grade | Supplier Recommendation |
| 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | >98% Purity | N/A (User Synthesized) |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Sigma-Aldrich, Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics (AcroSeal™), Sigma-Aldrich (Sure/Seal™) |
| Dichloromethane (DCM) | ACS Grade or higher | Fisher Scientific, VWR |
| Deionized Water | Type II or better | In-house purification system |
| Brine | Saturated NaCl(aq) | Prepared in-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore, Fisher Scientific |
| Silica Gel | 230-400 mesh, Grade 60 | SiliCycle, Fisher Scientific |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Flash column chromatography system
Step-by-Step Methodology
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve 4'-TBDMS-6-hydroxy Raloxifene (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial initially to moderate the reaction rate and prevent potential side reactions.[3][6][9]
-
Reagent Addition: Add the 1.0 M solution of TBAF in THF (1.2 equiv.) dropwise via syringe over 5-10 minutes. A slight excess ensures the complete consumption of the starting material.[3][6]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature over 1-2 hours. Monitor the progress of the deprotection by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The product, Raloxifene, will appear as a more polar spot (lower Rf value) compared to the silylated starting material.
-
Quenching: Once TLC analysis indicates complete consumption of the starting material, quench the reaction by adding deionized water (approx. 1/4 of the total reaction volume).[6][9]
-
Aqueous Workup: Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM). Wash the organic layer sequentially with deionized water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.[3][6][9]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel. The column should be packed using a non-polar solvent (e.g., hexanes) and eluted with a gradient of ethyl acetate in hexanes to isolate the pure Raloxifene.
Sources
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Strategic Acylation of Silylated Benzothiophenes for Advanced Intermediate Synthesis
Introduction: The Strategic Value of Benzothiophene Acylation in Medicinal Chemistry
Benzothiophene scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The functionalization of this bicyclic heterocycle is of paramount importance, and among the array of synthetic transformations, Friedel-Crafts acylation stands out as a powerful tool for forging carbon-carbon bonds and introducing keto functionalities. These acylated benzothiophenes are pivotal intermediates in the synthesis of a wide range of biologically active molecules.
This application note provides an in-depth guide to the experimental procedure for the Friedel-Crafts acylation of silylated benzothiophenes. We will delve into the mechanistic underpinnings of this reaction, with a particular focus on the strategic use of silyl groups to direct the regiochemical outcome of the acylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Mechanistic Insights: The Role of the Silyl Group in Directing Regioselectivity
The classical Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution reaction.[1][2] The reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to an acyl halide or anhydride to generate a highly electrophilic acylium ion.[2][3] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after deprotonation restores aromaticity.[3][4]
For benzothiophene, electrophilic substitution is known to preferentially occur at the C3 position due to the superior stabilization of the resulting cationic intermediate.[5] However, for the synthesis of certain drug candidates, functionalization at the C2 position is often required. This is where the strategic placement of a silyl group, such as trimethylsilyl (TMS), becomes a valuable synthetic tactic.
The trimethylsilyl group can act as a removable directing group. In the context of the Friedel-Crafts acylation of benzothiophene, a TMS group at the C2 position can direct the incoming acyl group to that same position, proceeding through an ipso-substitution mechanism. This process is facilitated by the lability of the carbon-silicon bond under the electrophilic conditions of the reaction.
The generally accepted mechanism for this silyl-directed acylation is depicted below:
Caption: Mechanism of silyl-directed Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of 2-Trimethylsilylbenzothiophene
This protocol provides a representative procedure for the acylation of 2-trimethylsilylbenzothiophene with an acyl chloride.
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Purity/Grade |
| 2-Trimethylsilylbenzothiophene | C₁₁H₁₄SSi | 206.38 | >97% |
| Acetyl Chloride | C₂H₃ClO | 78.50 | Anhydrous |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |
| Hydrochloric Acid (Concentrated) | HCl | 36.46 | 37% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Fit the top of the condenser with a gas outlet connected to a bubbler or a trap containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
-
Ensure all glassware is thoroughly oven-dried before use to prevent the deactivation of the Lewis acid.[4][6]
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the suspension to 0 °C in an ice-water bath.
-
-
Addition of Acylating Agent:
-
In the dropping funnel, prepare a solution of the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[6]
-
-
Addition of Silylated Benzothiophene:
-
After the complete addition of the acyl chloride, prepare a solution of 2-trimethylsilylbenzothiophene (1.0 equivalent) in anhydrous DCM in the dropping funnel.
-
Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This step is highly exothermic and will generate HCl gas.
-
Transfer the quenched mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-acylbenzothiophene.
-
Caption: Experimental workflow for the acylation of 2-TMS-benzothiophene.
Data Presentation: Regioselectivity and Yields
The use of a silyl directing group at the C2 position of benzothiophene allows for the regioselective synthesis of 2-acylbenzothiophenes. The following table presents expected outcomes for the acylation of 2-trimethylsilylbenzothiophene with various acylating agents.
| Entry | Acylating Agent | Lewis Acid | Solvent | Time (h) | Product | Regioselectivity (C2:C3) | Expected Yield (%) |
| 1 | Acetyl Chloride | AlCl₃ | DCM | 3 | 2-Acetylbenzothiophene | >95:5 | 80-90 |
| 2 | Propionyl Chloride | AlCl₃ | DCM | 3 | 2-Propionylbenzothiophene | >95:5 | 75-85 |
| 3 | Benzoyl Chloride | SnCl₄ | DCE | 4 | 2-Benzoylbenzothiophene | >90:10 | 70-80 |
| 4 | Acetic Anhydride | AlCl₃ | DCM | 4 | 2-Acetylbenzothiophene | >95:5 | 70-80 |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will deactivate the Lewis acid.[2] The quality of the aluminum chloride is critical.
-
Formation of Byproducts: The order of addition is important. Premixing the acyl chloride and Lewis acid to form the acylium ion before adding the benzothiophene substrate is recommended.
-
Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., gentle reflux in DCM) may be necessary. However, this can sometimes lead to the formation of side products.
-
Desilylation without Acylation: In some cases, particularly with less reactive acylating agents or milder Lewis acids, desilylation may occur without subsequent acylation. Using a more reactive acylating agent or a stronger Lewis acid can mitigate this.
Conclusion
The Friedel-Crafts acylation of silylated benzothiophenes is a robust and strategic method for the regioselective synthesis of 2-acylbenzothiophenes, which are valuable precursors in drug development. The use of a removable silyl directing group provides a powerful handle to control the site of electrophilic substitution, overcoming the inherent reactivity patterns of the benzothiophene ring system. The detailed protocol and mechanistic insights provided herein should serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
-
UCLA Chemistry and Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
-
Procter, D. J., et al. (2018). Synthesis of C2 Substituted Benzothiophenes via an Interrupted Pummerer/[6][6]-Sigmatropic/1,2-Migration Cascade. Angewandte Chemie International Edition, 57(29), 9037-9041.
- Waldvogel, S. R., et al. (2018). Regioselective Metal- and Reagent-Free Arylation of Benzothiophenes by Dehydrogenative Electrosynthesis.
- Oshima, K., & Yorimitsu, H. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(10), 2844-2857.
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). US4380635A - Synthesis of acylated benzothiophenes.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Leah4sci. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
- Li, B., et al. (2019). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers, 6(3), 493-497.
- Stark, A., et al. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 13, 1846-1853.
-
Chem Help ASAP. (2024, October 11). Brief overview of directing effect for electrophilic aromatic substitution [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- S. S. Mahajan, et al. (2013). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively.
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Retrieved from [Link]
-
Bohrium. (2018). direct-synthesis-of-3-acylbenzothiophenes-via-the-radical-cyclization-of-2-alkynylthioanisoles-with-oxocarboxylic-acids. Retrieved from [Link]
-
Semantic Scholar. (2008). Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. Retrieved from [Link]
Sources
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. conference.pixel-online.net [conference.pixel-online.net]
- 6. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Abstract
This document provides comprehensive guidelines for the handling, storage, and quality control of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. This silyl-protected derivative of Raloxifene is a critical intermediate in the synthesis of various metabolites and analogs for research and drug development. Due to its sensitivity to moisture and the potent nature of the parent compound, strict adherence to the protocols outlined herein is essential to ensure the compound's integrity, experimental reproducibility, and operator safety. These notes are intended for researchers, scientists, and drug development professionals working with this compound.
Introduction: Understanding the Compound's Nature
This compound is a synthetic derivative where the 4'-phenolic hydroxyl group of Raloxifene is protected by a tert-butyldimethylsilyl (TBDMS) ether. This protection strategy is employed to enable selective chemical modifications at other positions of the Raloxifene molecule, such as the synthesis of glucuronide metabolites[1]. The stability and reactivity of this compound are dictated by two key features: the TBDMS ether linkage and the bioactive Raloxifene core.
The TBDMS Ether: The tert-butyldimethylsilyl group is a bulky protecting group that offers significantly greater stability against hydrolysis compared to smaller silyl ethers like trimethylsilyl (TMS) ethers[2]. TBDMS ethers are generally stable under basic and neutral conditions but are labile to acidic conditions and fluoride ion sources[2][3]. The primary degradation pathway is the cleavage of the silicon-oxygen bond, regenerating the parent Raloxifene. This susceptibility to hydrolysis necessitates the exclusion of moisture during handling and storage.
The Raloxifene Core: Raloxifene is a potent selective estrogen receptor modulator (SERM)[4]. Safety Data Sheets (SDS) for Raloxifene hydrochloride classify it as a substance suspected of causing cancer and potentially damaging fertility or the unborn child[2][5]. Although the silyl protection may modulate its biological activity, it should be handled with the same precautions as the parent compound due to the potential for deprotection and its inherent pharmacological activity.
Safety and Hazard Management
Given the toxicological profile of the parent compound, a stringent safety protocol is mandatory.
2.1 Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All operations involving the solid compound or its solutions must be performed with the following minimum PPE:
-
Respiratory Protection: A NIOSH-approved respirator or equivalent should be used when handling the powder to prevent inhalation[6].
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended when handling the solid.
-
Body Protection: A lab coat, fully fastened, is required. For larger quantities, impervious protective clothing should be considered[5].
2.2 Engineering Controls: To minimize exposure, all handling of the solid compound should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure. For larger-scale operations, a negative pressure isolator is recommended to provide the highest level of containment.
2.3 Waste Disposal: All waste materials, including contaminated PPE, disposable labware, and residual solutions, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a dedicated, sealed container clearly labeled "Hazardous Chemical Waste: Potent Compound."
-
Liquid Waste: Collect in a sealed, solvent-compatible container. Silylated compounds in solvent waste streams can be treated through specialized methods like reactive distillation with sulfuric acid in industrial settings, but in a laboratory context, they should be disposed of via a licensed hazardous waste management company[6]. Do not dispose of down the drain.
Storage and Stability
The primary goal of the storage strategy is to prevent the hydrolytic cleavage of the TBDMS ether and degradation of the Raloxifene core.
3.1 Long-Term Storage (Solid): For long-term storage, the solid compound should be kept in a tightly sealed, amber glass vial to protect from light and moisture. The vial should be stored in a desiccator within a freezer at -20°C . Before opening, the vial must be allowed to warm to room temperature in the desiccator to prevent condensation of atmospheric moisture onto the cold solid[7]. Storing under an inert atmosphere (argon or nitrogen) is highly recommended to further protect against moisture and oxidation.
3.2 Stock Solution Storage: Preparing stock solutions in advance can be efficient, but their stability is limited.
-
Solvent Selection: Use anhydrous aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane (DCM)[8]. Ensure solvents are of the highest purity and are handled under inert atmosphere to minimize water content.
-
Storage Conditions: Store stock solutions in tightly sealed vials with PTFE-lined caps at -20°C or below . For maximum stability, store under an inert atmosphere.
-
Stability Monitoring: It is crucial to periodically check the purity of stock solutions, especially if stored for extended periods. The protocol outlined in Section 5 can be used for this purpose. Do not store in protic solvents like methanol or ethanol, as these can facilitate solvolysis of the silyl ether[9].
| Parameter | Condition | Rationale |
| Physical Form | Solid | Maximizes long-term stability. |
| Temperature | -20°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and oxidation[10]. |
| Light | Amber Vial | Protects against potential photodegradation. |
| Container | Tightly Sealed Glass Vial | Prevents ingress of moisture and is non-reactive. |
Handling Protocols
Due to the compound's sensitivity to moisture and its potency, all manipulations should be performed using inert atmosphere techniques.
4.1 Inert Atmosphere Techniques: A glovebox or a Schlenk line provides the necessary controlled environment to handle this compound. These techniques are essential for weighing the solid, preparing solutions, and aliquoting[10][11].
4.2 Protocol for Preparing a 10 mM Stock Solution:
Objective: To accurately prepare a stock solution for use in experiments while maintaining the compound's integrity.
Materials:
-
This compound (MW: 587.84 g/mol )
-
Anhydrous Dimethylformamide (DMF)
-
Volumetric flask (Class A)
-
Gas-tight syringe
-
Inert atmosphere (Glovebox or Schlenk line)
-
Analytical balance
Procedure:
-
Preparation: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator before being introduced into the glovebox.
-
Equilibration: Allow the vial of this compound to warm to ambient temperature inside a desiccator before transferring it into the glovebox. This prevents moisture condensation.
-
Weighing: Inside the glovebox, accurately weigh the desired amount of the solid. For a 10 mL of a 10 mM solution, this would be 5.88 mg. It is often more practical to weigh a slightly different amount and calculate the exact concentration.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Using a gas-tight syringe, add a portion of the anhydrous DMF to the flask and gently swirl to dissolve the solid completely.
-
Final Volume: Carefully add anhydrous DMF to the calibration mark of the volumetric flask.
-
Mixing and Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to smaller, amber glass vials with PTFE-lined caps for storage at -20°C.
Quality Control and Analytical Protocols
Regularly assessing the purity of the compound, both upon receipt and after storage, is critical for reliable experimental outcomes. The primary degradation product to monitor for is the deprotected Raloxifene.
5.1 Purity Assessment by HPLC:
A reverse-phase HPLC method can be adapted to separate this compound from the more polar, deprotected Raloxifene.
-
Column: C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.01 M KH₂PO₄ at pH 3.0) is effective for separating Raloxifene and its impurities[]. A typical gradient might start with a higher aqueous composition and ramp up to a higher acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm[].
-
Expected Elution: this compound will have a longer retention time than the more polar Raloxifene. The appearance or increase of a peak corresponding to a Raloxifene standard would indicate degradation.
5.2 Structural Confirmation by ¹H NMR:
Proton NMR spectroscopy is an excellent tool for confirming the presence of the TBDMS group and assessing purity.
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated aprotic solvent such as CDCl₃ or DMSO-d₆.
-
Key Spectral Features:
-
The presence of the TBDMS group will be confirmed by two characteristic signals in the upfield region: a singlet at approximately 0.2 ppm corresponding to the two silicon-methyl groups (6H) and a singlet at around 1.0 ppm for the tert-butyl group (9H).
-
The disappearance or reduction in the integration of these signals, coupled with the appearance of a phenolic -OH proton signal (which can be broad and its chemical shift is solvent-dependent), would indicate deprotection[13].
-
The aromatic protons of the Raloxifene core will appear in the downfield region (typically 6.5-8.0 ppm).
-
Conclusion
The successful use of this compound in research and development hinges on a thorough understanding of its chemical properties and potential hazards. Its sensitivity to moisture requires meticulous handling under inert conditions, and its storage at low temperatures in a dry environment is paramount for maintaining its integrity. The potent nature of the underlying Raloxifene scaffold necessitates stringent safety protocols to protect laboratory personnel. By implementing the handling, storage, and quality control procedures detailed in these application notes, researchers can ensure the reliability of their experiments and the safety of their work environment.
References
-
Reddy, G. S., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 595–608. Available at: [Link]
-
Lakshman, M. K., et al. (2018). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 59(15), 1461–1464. Available at: [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
-
CD Formulation. (n.d.). Hygroscopicity Evaluation. Available at: [Link]
-
Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2354-2361. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
-
Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Chodankar, R. D., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(7), 823–827. Available at: [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]
-
Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
- Google Patents. (2000). Removal of silylated compounds from solvent and gas waste streams.
-
Infomed. (n.d.). Stability study of Raloxifene tablets. Available at: [Link]
-
PubMed. (2005). Environmental fate and chemistry of raloxifene hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). A structure-stability relationship study of TBDPS-protected phenols in... Available at: [Link]
-
Chaugule, A., et al. (2024). Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. International Journal of Research and Review, 11(8), 542-552. Available at: [Link]
-
Wikipedia. (n.d.). Silyl ether. Available at: [Link]
-
MDPI. (2020). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers, 12(1), 166. Available at: [Link]
-
Fluka. (n.d.). Silylation. Available at: [Link]
-
Genome Context. (n.d.). This compound. Available at: [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 418-422. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]
-
Wikipedia. (n.d.). Silylation. Available at: [Link]
-
PubMed. (2014). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. Available at: [Link]
-
ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time? Available at: [Link]
-
PubMed. (2020). NMR spectroscopy: a powerful tool for the analysis of polyphenols in extra virgin olive oil. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective Protection of Hydroxyl Groups and Deprotection of Silyl Ethers. Available at: [Link]
-
MDPI. (2021). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Foods, 10(12), 3043. Available at: [Link]
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6013821A - Removal of silylated compounds from solvent and gas waste streams - Google Patents [patents.google.com]
- 7. physicsforums.com [physicsforums.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
using 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene in metabolic stability assays
Application Note & Protocol
Probing Site-Specific Glucuronidation of Raloxifene Using 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene in Metabolic Stability Assays
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound as a specialized tool for investigating the metabolic fate of Raloxifene. Raloxifene, a selective estrogen receptor modulator (SERM), undergoes extensive Phase II metabolism, primarily glucuronidation, which significantly impacts its bioavailability.[1][2] By employing a site-specifically protected analog, researchers can dissect the metabolic contributions of individual hydroxyl groups, enabling precise characterization of conjugation at the 6-position. This note details the scientific rationale, provides comprehensive, step-by-step protocols for both liver microsomal and hepatocyte stability assays, and offers guidance on data analysis and interpretation using LC-MS/MS.
Introduction: The Metabolic Challenge of Raloxifene
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][3] Its clinical pharmacokinetics are characterized by rapid absorption followed by extensive first-pass metabolism, resulting in a low absolute bioavailability of only 2%.[1] Unlike many pharmaceuticals, Raloxifene's metabolic clearance is not mediated by the cytochrome P450 (CYP) enzyme system.[1][3] Instead, it is almost exclusively metabolized by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate glucuronic acid to its two phenolic hydroxyl groups at the 4' and 6' positions.[2][3] This process forms Raloxifene-4'-glucuronide, Raloxifene-6-glucuronide, and the corresponding di-glucuronide.[2]
Understanding the rate and site-specificity of this glucuronidation is critical in drug development for several reasons:
-
Predicting In Vivo Clearance: In vitro metabolic stability assays are fundamental for predicting the in vivo hepatic clearance of a drug, which influences dosing regimens and overall exposure.[4][5]
-
Drug-Drug Interaction (DDI) Potential: Although not a CYP substrate, co-administered drugs could potentially inhibit or induce the UGT enzymes responsible for Raloxifene's metabolism.
-
Metabolite Characterization: Regulatory agencies such as the FDA require the identification and characterization of significant metabolites.[6][7][8]
Rationale for Using a Site-Protected Analog
To isolate and study the kinetics of glucuronidation at a specific site, a chemical tool that blocks metabolism at other potential sites is invaluable. This compound serves this exact purpose.
-
The Protective Group: The tert-butyldimethylsilyl (TBDMS or TBS) group is a sterically hindered silyl ether commonly used in organic synthesis to protect hydroxyl groups.[9][10] It is chemically robust under many conditions but prevents enzymatic access to the 4'-hydroxyl group.
-
The Scientific Application: By incubating this analog in a metabolically competent system (e.g., liver microsomes or hepatocytes), any observed conjugation can be unambiguously attributed to the unprotected 6-hydroxy position. This allows for:
-
Unambiguous Generation of the 6-Glucuronide Metabolite: The assay can be used to biosynthesize the Raloxifene-6-glucuronide standard for use in quantitative bioanalysis.
-
Site-Specific Kinetic Analysis: It allows for the determination of the intrinsic clearance (CLint) specifically associated with metabolism at the 6-position.
-
Enzyme Phenotyping: It provides a specific substrate to identify which UGT isoforms are responsible for 6-position conjugation.
-
The overall strategy is depicted below.
Figure 2: Workflow for the UGT-focused microsomal stability assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of 4'-TBDMS-6-OH Raloxifene in DMSO. Create a 100 µM working solution in acetonitrile or methanol.
-
Microsome Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
Cofactor Solution: Prepare a fresh solution of Uridine 5'-diphosphoglucuronic acid (UDPGA) at 25 mM in buffer.
-
Activating Agent: Prepare a 5 mg/mL solution of Alamethicin in ethanol.
-
Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (e.g., Raloxifene-d4, if monitoring for deprotected parent, or another structurally similar stable compound).
-
-
Assay Procedure:
-
Enzyme Activation: In a microcentrifuge tube, add the required volume of the 1 mg/mL microsome suspension. Add alamethicin to a final concentration of 25-50 µg/mg microsomal protein. Incubate on ice for 15 minutes.
-
Pre-warm: Pre-warm the activated microsome suspension and the phosphate buffer in a 37°C water bath for 5 minutes.
-
Reaction Initiation: To initiate the reaction, add the test compound working solution to the activated microsomes to achieve a final concentration of 1 µM. Immediately after, add the UDPGA solution to a final concentration of 2-5 mM. The final DMSO concentration should be ≤ 0.1%.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube/well containing 2-3 volumes (e.g., 150 µL) of the ice-cold ACN quenching solution. Vortex thoroughly. The t=0 sample represents 100% of the compound.
-
Control Incubations: Perform a parallel incubation without UDPGA to assess for any cofactor-independent degradation or instability.
-
-
Sample Processing:
-
Centrifuge the quenched samples at >3,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
Hepatocytes contain the full complement of Phase I and Phase II enzymes and endogenous cofactors, offering a more physiologically relevant system. [11][12]
Figure 3: Workflow for the suspension hepatocyte stability assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Incubation Medium: Williams’ Medium E supplemented as per the supplier's instructions, pre-warmed to 37°C. [13] * Hepatocytes: Rapidly thaw a vial of pooled cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed medium. Centrifuge gently as per supplier protocol to remove cryoprotectant and resuspend in fresh incubation medium.
-
Cell Count & Viability: Perform a cell count and determine viability using the Trypan blue exclusion method. Viability should be >80%. Adjust the cell density to 1 x 10^6 viable cells/mL. [13] * Test Compound Solution: Prepare a 2 µM working solution of 4'-TBDMS-6-OH Raloxifene in incubation medium from a DMSO stock. The final DMSO concentration in the assay should not exceed 0.1%. [13]
-
-
Assay Procedure:
-
Pre-incubation: Allow the hepatocyte suspension to pre-incubate for 10-15 minutes at 37°C in a humidified incubator (5% CO2), with gentle shaking to keep cells in suspension.
-
Reaction Initiation: Add an equal volume of the 2 µM test compound solution to the cell suspension (1 x 10^6 cells/mL) to initiate the reaction. This results in a final test compound concentration of 1 µM and a final cell density of 0.5 x 10^6 cells/mL. [11] * Incubation: Continue incubation at 37°C with gentle shaking.
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the cell suspension, ensuring the cells are homogenously suspended.
-
Quenching: Immediately add the aliquot to a tube/well containing 2-3 volumes (e.g., 150 µL) of ice-cold ACN with an internal standard. Vortex vigorously to lyse cells and precipitate proteins.
-
-
Sample Processing:
-
Follow the same centrifugation and supernatant collection steps as described in the microsomal assay protocol.
-
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and speed. [14][15] Table 1: Example LC-MS/MS Parameters for Analysis
| Parameter | 4'-TBDMS-6-OH Raloxifene (Parent) | Raloxifene-6-Glucuronide (Metabolite) |
|---|---|---|
| Formula | C₃₄H₄₃NO₄SSi | C₃₄H₃₅NO₁₀S |
| Monoisotopic Mass | 589.27 | 649.20 |
| Ionization Mode | Positive ESI | Positive or Negative ESI |
| Precursor Ion [M+H]⁺ | m/z 590.3 | m/z 650.2 |
| Example Product Ion(s) | m/z 112.1 (piperidine fragment), m/z 478.2 ([M-TBDMS+H]⁺) | m/z 474.1 ([M-glucuronide+H]⁺) |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | C18 Reverse-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.6 mL/min | 0.4 - 0.6 mL/min |
| Gradient | A suitable gradient from low to high organic over several minutes. | A suitable gradient to elute the more polar metabolite. |
Note: These parameters are illustrative. The exact m/z transitions and chromatographic conditions must be optimized empirically for the specific instrument and compounds. [15][16]
Data Analysis and Interpretation
The primary goal is to determine the rate of disappearance of the parent compound.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard (IS) for each time point.
-
Calculate Percent Remaining:
-
Normalize the peak area ratio at each time point to the t=0 time point.
-
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at t=0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
t½ (min) = -0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint):
-
The CLint value represents the intrinsic metabolic capacity of the system. [11][13] * For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg microsomal protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / number of cells in 10⁶)
-
Table 2: Example Data and Calculations
| Time (min) | Peak Area Ratio (Analyte/IS) | % Remaining | ln(% Remaining) |
|---|---|---|---|
| 0 | 1.54 | 100.0 | 4.61 |
| 5 | 1.35 | 87.7 | 4.47 |
| 15 | 1.01 | 65.6 | 4.18 |
| 30 | 0.62 | 40.3 | 3.69 |
| 45 | 0.38 | 24.7 | 3.21 |
| Slope (k) | -0.031 min⁻¹ | ||
| t½ (min) | 22.4 |
| CLint (µL/min/mg) | 30.9 | (Assuming 1 mg/mL protein) | |
Interpretation: A calculated half-life of 22.4 minutes indicates that 4'-TBDMS-6-OH Raloxifene is readily metabolized in this system. Since the 4' position is blocked, this clearance is attributable to glucuronidation at the 6-position. This demonstrates that the 6-hydroxy group is a significant site for Phase II metabolism. Comparing this CLint value to that obtained for unmodified Raloxifene (which undergoes metabolism at both sites) can help elucidate the relative contribution of each hydroxyl group to the overall metabolic clearance.
References
-
Wikipedia. (n.d.). Raloxifene. Retrieved from [Link]
-
Yang, T. Y., et al. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Trontelj, J., et al. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. Journal of Chromatography B. Retrieved from [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Clinical Pharmacology & Biopharmaceutics Review for Evista (raloxifene hydrochloride). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem Compound Summary for CID 5035. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
YouTube. (2024). Pharmacology of Raloxifene (Evista) ; Overview, Mechanism of action, Side effects, Pharmacokinetics. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
Chauhan, D., et al. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. Bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
-
Chauhan, D., et al. (2024). LC–MS/MS Method for Simultaneous Estimation of Raloxifene, Cladrin in rat Plasma: Application in Pharmacokinetic Studies. Bioanalysis. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Determination of raloxifene in human plasma using liquid chromatography-tandem mass spectrometry and its application in bioequivalence study. ResearchGate. Retrieved from [Link]
-
Coe, K. J., et al. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
-
In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (2025). ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1999). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. Retrieved from [Link]
-
Pedersen, C. M., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
The role of silicon in drug discovery: a review. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). ResearchGate. Retrieved from [Link]
-
Gelest. (n.d.). Silyl Groups. Technical Library. Retrieved from [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
-
Stability study of Raloxifene tablets. (2013). ResearchGate. Retrieved from [Link]
-
Stability study of Raloxifene tablets. (2013). Infomed. Retrieved from [Link]
Sources
- 1. Raloxifene - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 8. fda.gov [fda.gov]
- 9. Silyl Groups - Gelest [technical.gelest.com]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Welcome to the technical support center for the synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to improve the yield and purity of this key intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of my silylation reaction consistently low?
Answer: Low yields in the silylation of Raloxifene to form the 4'-tert-Butyldimethylsilyl-6-hydroxy intermediate can stem from several factors. The primary reasons often involve incomplete reaction, degradation of the starting material or product, or inefficient purification.
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reagent stoichiometry, poor quality of the silylating agent, or suboptimal reaction conditions. Ensure that tert-butyldimethylsilyl chloride (TBDMSCl) is used in a slight excess (typically 1.1-1.5 equivalents) and that the base, such as imidazole or triethylamine, is of high purity and used in appropriate amounts (1.5-2.0 equivalents). The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) are generally more effective than less polar solvents like dichloromethane (DCM) for this type of reaction.[1]
-
Moisture Contamination: Silylating agents are highly susceptible to hydrolysis. The presence of moisture in the reaction solvent, glassware, or starting materials will consume the TBDMSCl and reduce the yield. It is imperative to use anhydrous solvents and dry glassware, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: The formation of byproducts can lower the yield of the desired product. One common side reaction is the silylation of the 6-hydroxy group, leading to the formation of a di-silylated product. To favor monosilylation at the more reactive 4'-phenolic hydroxyl, carefully control the stoichiometry of the silylating agent and the reaction temperature.
-
Product Degradation during Work-up or Purification: The silyl ether product can be sensitive to acidic conditions. During aqueous work-up, avoid strongly acidic solutions. Purification by silica gel chromatography can also lead to desilylation if the silica is too acidic.[1] To mitigate this, the silica gel can be deactivated with a small amount of triethylamine in the eluent.
Question: I am observing multiple spots on my TLC plate. What are the likely impurities and how can I minimize them?
Answer: The presence of multiple spots on a Thin Layer Chromatography (HPLC) plate indicates the formation of impurities. In the synthesis of this compound, common impurities include:
-
Unreacted Raloxifene: A spot corresponding to the starting material indicates an incomplete reaction. To drive the reaction to completion, consider increasing the reaction time, temperature, or the equivalents of the silylating agent and base.
-
Di-silylated Raloxifene: A less polar spot than the desired product is likely the di-silylated species, where both the 4'- and 6-hydroxyl groups have been protected. To minimize its formation, use a controlled amount of TBDMSCl (around 1.1 equivalents) and add it slowly to the reaction mixture.
-
Hydrolyzed TBDMSCl: The byproduct of the reaction between TBDMSCl and water will appear as a polar spot on the TLC. Ensuring anhydrous conditions will minimize this impurity.
-
Other Raloxifene-related impurities: Depending on the purity of the starting Raloxifene, you may carry over impurities from previous synthetic steps. A study on Raloxifene hydrochloride has identified several potential impurities, including Raloxifene-N-Oxide and various side products from the acylation and de-protection stages of the parent molecule's synthesis.[2][3][4] It is crucial to start with high-purity Raloxifene.
To minimize these impurities, careful control of reaction conditions, use of high-purity reagents and solvents, and performing the reaction under an inert atmosphere are essential.
Question: My purification by column chromatography is resulting in a low recovery of the desired product. What could be the issue?
Answer: Low recovery during column chromatography can be attributed to several factors:
-
On-column Decomposition: As mentioned, silyl ethers can be labile on silica gel.[1] If you observe streaking or the appearance of a more polar spot corresponding to Raloxifene on your TLC analysis of the column fractions, it is likely that the product is decomposing. To prevent this, you can either use deactivated silica gel (by pre-treating it with a solution of triethylamine in your eluent) or opt for a different purification technique like preparative HPLC or crystallization.
-
Inappropriate Solvent System: An improperly chosen eluent system can lead to poor separation and co-elution of the product with impurities, resulting in mixed fractions that are difficult to recover the pure product from. A thorough optimization of the solvent system using analytical TLC is recommended before attempting a large-scale column.
-
Product Adsorption: Highly polar compounds can irreversibly adsorb to the silica gel. While the silylated product is less polar than Raloxifene, it still contains a free hydroxyl and a basic nitrogen, which can interact with the stationary phase. Using a more polar solvent system or adding a small amount of a competitive binder like triethylamine to the eluent can help improve recovery.
Frequently Asked Questions (FAQs)
Question: What are the critical parameters to control during the silylation of Raloxifene?
Answer: The critical parameters to ensure a high-yielding and clean reaction are:
-
Reagent Stoichiometry: Precise control over the equivalents of TBDMSCl is crucial to favor monosilylation.
-
Reaction Temperature: The reaction is typically carried out at room temperature. Higher temperatures may lead to the formation of the di-silylated byproduct.
-
Solvent and Base Selection: A polar aprotic solvent like DMF and a non-nucleophilic base like imidazole are generally preferred.[1]
-
Anhydrous Conditions: The exclusion of moisture is paramount to prevent the hydrolysis of the silylating agent.
Question: How can I effectively monitor the progress of the reaction?
Answer: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (Raloxifene), the desired product (this compound), and any byproducts (like the di-silylated compound). The spots can be visualized under UV light. The reaction is considered complete when the spot corresponding to Raloxifene is no longer visible.
Question: What is the recommended work-up procedure for this reaction?
Answer: A typical work-up procedure involves quenching the reaction with a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and brine to remove any remaining DMF and inorganic salts. The organic phase is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Question: Are there alternative silylating agents I can use?
Answer: While TBDMSCl is the most common reagent for this transformation, other silylating agents can be used. For instance, tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) is a more reactive silylating agent and can be used for hindered alcohols or when TBDMSCl fails to give a good yield.[5] However, its higher reactivity might also lead to a greater propensity for di-silylation, requiring even stricter control of the reaction conditions.
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.
Materials:
-
Raloxifene
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water (deionized)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of Raloxifene (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add imidazole (2.0 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Summary
| Parameter | Recommended Range | Rationale |
| TBDMSCl (eq) | 1.1 - 1.5 | To ensure complete consumption of starting material while minimizing di-silylation. |
| Imidazole (eq) | 1.5 - 2.0 | To act as a base and catalyst for the reaction. |
| Temperature (°C) | 20 - 25 | To control the selectivity of the monosilylation. |
| Reaction Time (h) | 2 - 4 | Typical time for completion, should be monitored by TLC. |
Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- Vertex AI Search. (2026).
- Reddy, R. B., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. American Journal of Analytical Chemistry, 3, 583-596.
- ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time?
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
Sources
Technical Support Center: Synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. As a key intermediate in the synthesis of Raloxifene metabolites, such as Raloxifene 6-glucuronide, ensuring its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities that may arise during its synthesis.
Understanding the Synthetic Landscape
The synthesis of this compound involves the selective protection of the 4'-hydroxyl group of Raloxifene using tert-butyldimethylsilyl chloride (TBDMSCl). The inherent reactivity of Raloxifene and the nature of the silylation reaction can lead to the formation of several process-related impurities. This guide will help you identify, mitigate, and troubleshoot these challenges.
Visualizing the Pathway and Potential Pitfalls
To appreciate the origin of potential impurities, it is crucial to visualize the reaction pathway. The following diagram illustrates the intended silylation reaction and highlights key areas where side reactions or incomplete conversions can occur.
Caption: Synthetic pathway for this compound and the origin of common impurities.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Question 1: My reaction mixture shows a significant amount of unreacted Raloxifene upon analysis. What could be the cause and how can I improve the conversion?
Answer:
Incomplete conversion to the desired silylated product is a common issue. Several factors can contribute to this:
-
Insufficient Silylating Agent: The stoichiometry of TBDMSCl is critical. While a slight excess is often used to drive the reaction to completion, a large excess can lead to di-silylation.
-
Troubleshooting: Carefully check the molar equivalents of TBDMSCl used. A modest increase (e.g., from 1.1 to 1.3 equivalents) may improve conversion.
-
-
Base Selection and Stoichiometry: A suitable base, such as imidazole, is necessary to neutralize the HCl generated during the reaction.[3] Insufficient base can stall the reaction.
-
Troubleshooting: Ensure the base is of high purity and used in appropriate amounts (typically 2-3 equivalents).
-
-
Reaction Time and Temperature: Silylation of sterically hindered phenols can be slow.
-
Troubleshooting: Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
-
Solvent Purity: The presence of water or other protic impurities in the solvent can consume the silylating agent.
-
Troubleshooting: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am observing a significant peak in my chromatogram that corresponds to a di-silylated species. How can I minimize its formation?
Answer:
The formation of 4',6-di-tert-Butyldimethylsilyl Raloxifene is a result of over-silylation.[4] This occurs when the less reactive 6-hydroxy group also undergoes silylation.
-
Control of Stoichiometry: This is the most critical factor.
-
Troubleshooting: Reduce the molar equivalents of TBDMSCl. A careful titration of the silylating agent may be necessary to find the optimal balance between high conversion of the starting material and minimal di-silylation.
-
-
Reaction Temperature: Higher temperatures can promote the silylation of the less reactive hydroxyl group.
-
Troubleshooting: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration.
-
-
Slow Addition of TBDMSCl: Adding the silylating agent dropwise over a period can help maintain a low instantaneous concentration, favoring the more reactive 4'-hydroxyl group.
Question 3: My analysis indicates the presence of an isomeric monosilylated product. How can I improve the regioselectivity of the reaction?
Answer:
While the 4'-hydroxyl group is generally more reactive, the formation of the 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene isomer can occur.
-
Steric Hindrance of the Silylating Agent: The bulky nature of the TBDMS group generally favors reaction at the more accessible 4'-position.[3][5]
-
Troubleshooting: Ensure you are using TBDMSCl and not a less sterically hindered silylating agent.
-
-
Reaction Conditions: As with di-silylation, lower temperatures and controlled addition of the silylating agent can enhance selectivity.
Question 4: During purification, I notice the reappearance of Raloxifene. What is causing the desilylation, and how can I prevent it?
Answer:
The TBDMS group is known to be labile under certain acidic or basic conditions.[6]
-
pH of Aqueous Workup: Exposure to strongly acidic or basic aqueous solutions during workup can cleave the silyl ether.
-
Troubleshooting: Maintain a neutral or slightly basic pH during extraction and washing steps. Use buffered solutions if necessary.
-
-
Silica Gel Chromatography: The acidic nature of standard silica gel can lead to desilylation during column chromatography.
-
Troubleshooting:
-
Neutralize the silica gel by pre-treating it with a suitable base (e.g., triethylamine in the eluent).
-
Alternatively, use a less acidic stationary phase like neutral alumina.
-
Minimize the time the compound spends on the column.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical pre-existing impurities in the Raloxifene starting material that I should be aware of?
A1: The purity of your starting Raloxifene is crucial. Common impurities that can be carried through the synthesis or interfere with the silylation reaction include:
-
Raloxifene-N-Oxide: An oxidation product of the piperidine ring.[7][8][9]
-
Raloxifene Dimer: Formed during the synthesis of Raloxifene.[7][8][9]
-
Process-related impurities: Such as those designated as EP impurity A and EP impurity B.[7][8][9] It is essential to use highly pure Raloxifene as the starting material.
Q2: What analytical techniques are best suited for monitoring the reaction and characterizing the impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, preferably with UV detection at around 280 nm, is ideal for monitoring the reaction progress and quantifying the purity of the final product.[7][10] A gradient elution method may be necessary to separate all components effectively.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of the parent compound and any impurities, aiding in their structural elucidation.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for characterizing any isolated impurities.
Q3: How can I effectively purify this compound?
A3: Flash column chromatography is the most common method for purification. As mentioned in the troubleshooting section, care must be taken to avoid desilylation. Key considerations include:
-
Choice of Stationary Phase: Neutralized silica gel or neutral alumina.
-
Eluent System: A non-polar/polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically used. A gradient elution is often effective.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
Summary of Common Impurities and Mitigation Strategies
| Impurity | Potential Source | Mitigation and Troubleshooting Strategies |
| Unreacted Raloxifene | Incomplete reaction | - Optimize stoichiometry of TBDMSCl and base.- Increase reaction time or temperature.- Use anhydrous reaction conditions. |
| 4',6-di-tert-Butyldimethylsilyl Raloxifene | Over-silylation | - Reduce molar equivalents of TBDMSCl.- Lower reaction temperature.- Slow addition of the silylating agent. |
| 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | Non-selective silylation | - Lower reaction temperature.- Controlled addition of TBDMSCl. |
| Raloxifene (from desilylation) | Hydrolysis of the TBDMS group | - Maintain neutral or slightly basic pH during workup.- Use neutralized silica gel or alumina for chromatography. |
| Pre-existing Raloxifene Impurities | Impure starting material | - Use highly pure Raloxifene.- Characterize the starting material before use. |
Experimental Protocol: A Self-Validating System
Objective: To synthesize and purify this compound with high purity.
Materials:
-
Raloxifene (high purity)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel (for chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Raloxifene (1.0 eq).
-
Dissolve the Raloxifene in anhydrous DCM.
-
Add imidazole (2.2 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Silylation:
-
Dissolve TBDMSCl (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the TBDMSCl solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
In-Process Control (IPC):
-
After the reaction time, take a small aliquot of the reaction mixture.
-
Quench with a drop of water and extract with ethyl acetate.
-
Analyze the organic layer by TLC or HPLC to check for the consumption of Raloxifene and the formation of the product and by-products.
-
Validation Check: If the conversion is low, consider adding an additional 0.1 eq of TBDMSCl and stirring for another 4-6 hours.
-
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Prepare a slurry of silica gel in hexane containing 1% triethylamine.
-
Pack a column with the neutralized silica gel slurry.
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate in hexane.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
-
-
Final Quality Control:
-
Determine the purity of the final product by HPLC.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and MS.
-
Validation Check: The purity should meet the required specifications, and the spectral data should be consistent with the structure of this compound.
-
References
-
Reddy, B. R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 80(3), 605–617. [Link]
-
Reddy, B. R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ResearchGate. [Link]
-
Reddy, B. R., et al. (2012). Identification and characterization of potential impurities in raloxifene hydrochloride. Europe PMC. [Link]
-
Fiveable. (n.d.). Tert-butyldimethylsilyl chloride Definition. Organic Chemistry Key Term. [Link]
-
Gelest. (n.d.). Silyl Groups - Technical Library. [Link]
-
ResearchGate. (n.d.). Scheme for the synthesis of Raloxifene. [Link]
-
SynThink. (n.d.). Raloxifene EP Impurities & USP Related Compounds. [Link]
-
Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. [Link]
-
Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. [Link]
-
Reddy, B. R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ResearchGate. [Link]
-
Reddy, B. R., et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ScienceOpen. [Link]
-
Genome Context. (n.d.). This compound. [Link]
-
Infomed. (n.d.). Stability study of Raloxifene tablets. CIENCIAS CLÍNICAS Y PATOLÓGICAS. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and validation of stability indicating method for the quantitative determination of Raloxifene hydrochloride and its related impurities using UPLC. [Link]
-
MCE. (n.d.). This compound. [Link]
Sources
- 1. This compound | Genome Context [genomecontext.com]
- 2. This compound | 反应产物 | MCE [medchemexpress.cn]
- 3. fiveable.me [fiveable.me]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and characterization of potential impurities in raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing side reactions during the silylation of Raloxifene
Welcome to the technical support center for the derivatization of Raloxifene. This guide is designed for researchers, medicinal chemists, and analytical scientists who are utilizing silylation either as a protective group strategy in multi-step synthesis or for derivatization prior to analysis, such as Gas Chromatography (GC-MS). We will explore the common challenges encountered, provide scientifically-grounded solutions, and explain the causality behind our recommended protocols to ensure you can achieve clean, selective, and high-yielding reactions.
Understanding the Challenge: Raloxifene's Reactive Landscape
Raloxifene presents a unique challenge for selective chemical modification. Its structure contains three primary sites susceptible to reaction with silylating agents: two phenolic hydroxyl (-OH) groups at positions C6 and C4', and a tertiary amine within the piperidine ring. The goal of most silylation procedures is to achieve selective and complete reaction at one or both phenolic sites without unintended side reactions.
Figure 1: Reactive sites on the Raloxifene molecule for silylation.
Frequently Asked Questions (FAQs)
Q1: Why is the silylation of Raloxifene performed?
Silylation is a crucial derivatization technique used for two primary reasons.[1][2] First, in organic synthesis, silyl ethers act as excellent protecting groups for the reactive phenolic hydroxyls, preventing unwanted side reactions while other parts of the molecule are modified.[1][2][3] The choice of silyl group allows for tunable stability, which is critical in multi-step synthesis.[2][3] Second, for analytical purposes like Gas Chromatography (GC), Raloxifene is non-volatile. Silylation replaces the polar -OH groups with non-polar silyl ethers, significantly increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1][4][5][6]
Q2: What are the most common side reactions during the silylation of Raloxifene?
The most prevalent issues are related to selectivity and reaction completeness. These include:
-
Incomplete Reaction: The reaction stalls, leaving unreacted starting material and reducing yield. This is often due to moisture deactivating the reagent or insufficient catalyst.[7][8]
-
Poor Selectivity: Formation of a mixture of mono-silylated (at either the C6 or C4' position) and di-silylated products when a single species is desired. This is typically governed by the reactivity of the silylating agent and the reaction conditions.[9][10]
-
Product Hydrolysis: The formed silyl ether is cleaved back to the phenol during the aqueous workup or purification (e.g., on silica gel), especially when using less stable silyl groups like trimethylsilyl (TMS).[7]
-
N-Silylation: While less common for tertiary amines, highly reactive silylating agents under forcing conditions could potentially lead to the formation of a quaternary silylammonium salt at the piperidine nitrogen.
Q3: Can I selectively silylate only one of the two phenolic hydroxyl groups?
Yes, selective mono-silylation is achievable. The C4' phenol is generally less sterically hindered than the C6 phenol. By using a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), you can preferentially react at the more accessible C4' position.[3][11] Fine-tuning reaction conditions, such as using lower temperatures and controlling stoichiometry, further enhances this selectivity.[9]
Troubleshooting Guide: From Failed Reactions to Pure Products
This section addresses specific problems you might encounter in the lab. The following workflow provides a general approach to diagnosing issues with your silylation reaction.
Figure 2: A workflow for troubleshooting common silylation reaction failures.
Problem 1: My reaction shows low conversion, and I've mostly recovered my starting material.
Q: I followed the procedure, but TLC/LC-MS analysis shows only Raloxifene. What are the likely causes?
This is one of the most common issues and almost always points to the deactivation of the silylating agent or suboptimal reaction conditions.[7][12]
-
Cause A: Moisture. Silylating agents are extremely sensitive to moisture.[8][13] Trace amounts of water in your solvent, on your glassware, or from the atmosphere will rapidly hydrolyze the silylating agent, rendering it inactive before it can react with your substrate.
-
Cause B: Inactive Reagent. Silylating agents degrade over time, especially if stored improperly. A bottle that has been opened multiple times may have been compromised by atmospheric moisture.
-
Solution: Use a fresh vial or a newly purchased bottle of the silylating agent. If you suspect your current bottle, test it on a simple, unhindered primary alcohol as a positive control.
-
-
Cause C: Insufficient Catalyst. For silyl chlorides (e.g., TMSCl, TBDMSCl), a base catalyst is required to deprotonate the phenol, increasing its nucleophilicity.[3][7] If the catalyst is omitted, impure, or used in insufficient quantity, the reaction will be extremely slow or may not proceed at all.
-
Solution: Use a suitable catalyst like imidazole or triethylamine. For TBDMSCl, using 2.2 equivalents of imidazole is a robust starting point.[7] Ensure the catalyst is also anhydrous.
-
Problem 2: My reaction is messy, yielding a mixture of mono- and di-silylated products.
Q: I want to protect both hydroxyl groups, but I'm getting a mix of products. How do I drive the reaction to completion?
-
Cause: Insufficient Reagent or Reactivity. You may not be using enough of the silylating agent, or the agent may not be reactive enough to overcome the steric hindrance of the second hydroxyl group, especially the C6 phenol.
-
Solution: To ensure di-silylation, use a molar excess (e.g., 2.5-3.0 equivalents) of a highly reactive silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). Heating the reaction (e.g., to 60-75 °C) can also help drive it to completion.
-
Q: I'm trying to make a mono-silyl ether, but I'm getting the di-silylated product as a major byproduct. How can I improve selectivity?
This is a classic challenge of reactivity versus selectivity.[9][10]
-
Cause A: Highly Reactive Silylating Agent. Small, highly reactive reagents like TMSCl or BSTFA are often unselective and will react with both phenols.[9][11]
-
Cause B: Incorrect Stoichiometry. Using a large excess of the silylating agent, even a bulky one, will eventually lead to the formation of the di-silylated product.
-
Solution: Carefully control the stoichiometry. Start with 1.05-1.1 equivalents of the silylating agent to favor mono-silylation.
-
-
Cause C: High Reaction Temperature. Higher temperatures increase reaction rates but often decrease selectivity.[9]
-
Solution: Perform the reaction at a lower temperature. For selective TBDMS protection, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[9]
-
Problem 3: The reaction worked, but my product degraded during purification.
Q: My crude NMR looked clean, but after my aqueous workup and column chromatography, my yield was very low, and I see Raloxifene again. What happened?
-
Cause: Silyl Ether Hydrolysis. Silyl ethers exhibit a wide range of stability, which is dependent on the steric bulk around the silicon atom and the pH of the environment.[3][7] TMS ethers are particularly labile and can be cleaved by weakly acidic conditions, including exposure to standard silica gel or a mildly acidic aqueous wash.[7]
-
Solution 1 (Proactive): Use a more robust protecting group. TBDMS ethers are roughly 10,000 times more stable than TMS ethers to acidic hydrolysis, making them far more likely to survive workup and chromatography.[2]
-
Solution 2 (Reactive): If you must use a TMS group, handle it with care. Use a neutral workup (e.g., quench with saturated aqueous ammonium chloride or sodium bicarbonate, not dilute HCl). For chromatography, use deactivated silica gel (pre-slurry the silica with your eluent containing a small amount of a tertiary amine, like 1% triethylamine) to neutralize acidic sites.
-
Prophylactic Strategies: Designing a Successful Silylation
The best way to troubleshoot is to prevent problems from occurring in the first place.
Choose the Right Silylating Agent
Your choice of reagent is the single most important factor in determining the outcome of your reaction.
| Silylating Agent | Abbreviation | Relative Reactivity | Steric Bulk | Silyl Ether Stability | Common Use Case for Raloxifene |
| Trimethylsilyl Chloride | TMSCl | High | Low | Low | Per-silylation for GC analysis (with catalyst) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very High | Low | Low | Rapid, complete per-silylation for GC analysis |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | Low | Low | GC analysis; volatile byproducts are advantageous |
| tert-Butyldimethylsilyl Chloride | TBDMSCl | Moderate | High | High | Selective protection of the C4' phenol |
| Triisopropylsilyl Chloride | TIPSCl | Low | Very High | Very High | Highly selective protection; very robust group |
Control Your Reaction Environment
-
Solvent: Always use anhydrous, aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[7] DMF is often an excellent choice as it can facilitate the reaction.[9]
-
Atmosphere: An inert atmosphere of nitrogen or argon is non-negotiable for preventing reagent decomposition.[7][8]
-
Temperature: For selective reactions, lower temperatures are your friend. For forcing complete di-silylation with a less reactive agent, heating may be necessary.[9]
Figure 3: Conceptual diagram of steric hindrance controlling selectivity.
Validated Protocol: Selective Mono-Silylation of Raloxifene at the C4' Position
This protocol is designed to be a robust starting point for achieving selective protection of the less sterically hindered phenol.
Materials:
-
Raloxifene (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Add Raloxifene and imidazole to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Add anhydrous DMF via syringe and stir until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add TBDMSCl to the stirred solution portion-wise over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS (Aliquots can be quenched in a separate vial with a drop of water before analysis). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired mono-silylated product.
This guide provides a comprehensive framework for addressing the common challenges in Raloxifene silylation. By understanding the underlying chemical principles, you can rationally design and troubleshoot your experiments to achieve your desired outcome efficiently and reliably.
References
- BenchChem. (n.d.). Issues with silylation reactions in protic solvents.
- BenchChem. (n.d.). Troubleshooting guide for incomplete silylation with Diethyl(hexyl)methylsilane.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- National Institutes of Health (NIH). (n.d.). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines.
- Wikipedia. (n.d.). Silylation.
- PubMed. (2016). Catalytic Reductive ortho-C-H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines.
- Shin-Etsu Silicones. (n.d.). Silylating Agents Details.
- Gelest. (n.d.). Silyl Groups - Technical Library.
- Fluka. (n.d.). Silylation Overview. PDF Document.
- ACS Publications. (2015). Leaving Group Effects on the Selectivity of the Silylation of Alcohols.
- Semantic Scholar. (n.d.). Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β zeolite.
- PubMed. (2015). Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity-Selectivity Principle Revisited.
- ResearchGate. (n.d.). Selective silylation reactions of alcohols and phenols catalyzed by PS/GaCl3.
- ResearchGate. (2014). ChemInform Abstract: Selective Silylation of Alcohols, Phenols and Oximes Using N-Chlorosaccharin as an Efficient Catalyst under Mild and Solvent-Free Conditions.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- Sigma-Aldrich. (n.d.). Silylation of Non-Steroidal Anti-Inflammatory Drugs.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
-
Zaikin, V. G., & Halket, J. M. (2003). Derivatization in GC and GC/MS. In Handbook of Analytical Separations. Retrieved January 3, 2026, from a source that discusses derivatization chemistry, such as the provided search results on silylation reagents and GC derivatization. (Note: A direct link for this specific reference is not in the provided search results, but the information is synthesized from multiple sources like[6] and[14]).
Sources
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity-Selectivity Principle Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Silyl Groups - Gelest [technical.gelest.com]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
Technical Support Center: Optimizing Raloxifene Glucuronidation from Silyl Ether Precursors
Welcome to the technical support center for the synthesis and optimization of Raloxifene glucuronides from silyl ether-protected precursors. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of conjugating silyl-protected intermediates. Here, we dissect common experimental challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reaction's components, conditions, and expected outcomes.
Q1: Why use a silyl ether protecting group for Raloxifene prior to glucuronidation?
A1: The phenolic hydroxyl groups of Raloxifene are primary sites for glucuronidation.[1][2] In a multi-step synthesis, it is often necessary to mask these reactive sites to perform chemistry on other parts of the molecule. Silyl ethers are excellent protecting groups for alcohols and phenols because they are relatively easy to install, stable under a variety of non-acidic and non-fluoride conditions, and can be removed under specific, mild conditions.[3][4] This strategy allows for late-stage functionalization before revealing the hydroxyl group for the final glucuronidation step.
Q2: What are the primary sites of glucuronidation on the Raloxifene molecule?
A2: Raloxifene is extensively metabolized via glucuronidation at two main positions: the phenolic hydroxyl group at the 6-position and the 4'-position.[1][5] This results in the formation of Raloxifene-6-β-glucuronide (Ral-6-Gluc) and Raloxifene-4'-β-glucuronide (Ral-4'-Gluc). In humans, unconjugated Raloxifene accounts for less than 1% of the compound found in plasma, highlighting the efficiency of this metabolic pathway.[1]
Q3: Which UDP-glucuronosyltransferase (UGT) enzymes are responsible for Raloxifene glucuronidation?
A3: Several UGT isoforms catalyze the glucuronidation of Raloxifene. The primary enzymes involved are the hepatic UGTs 1A1 and 1A9, and the extra-hepatic UGTs 1A8 and 1A10, which are prominently expressed in the intestine.[1][6][7] The relative contribution of each enzyme can influence the ratio of the 6- and 4'-glucuronide products. For in vitro work, using human liver microsomes (HLM), human intestinal microsomes (HIM), or specific recombinant UGT enzymes can help target the desired metabolite.
Q4: What is the optimal pH for Raloxifene glucuronidation, and why is it important?
A4: The pH of the incubation medium is a critical parameter. Studies have shown that the formation of both Raloxifene-4'-glucuronide (R4G) and Raloxifene-6-glucuronide (R6G) is significantly enhanced at an alkaline pH. Compared to physiological pH (7.4), the intrinsic clearance was found to be 11- to 12-fold higher at a pH of 9.4.[8][9] This is attributed to improved substrate permeability across the microsomal membrane and a decrease in the Michaelis constant (Km), suggesting a higher binding affinity of the substrate to the enzyme at this pH.[8][9] Therefore, for optimizing yield, starting with a buffer at pH 9.4 is highly recommended.
Q5: How does the choice of silyl ether affect the reaction?
A5: The stability of the silyl ether is paramount and is influenced by steric hindrance around the silicon atom.[10] The general order of stability towards acidic or nucleophilic cleavage is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[11] For a reaction that requires a high pH, a more robust protecting group like TBDMS or TIPS is preferable to the highly labile TMS group to prevent premature deprotection.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to resolving specific problems encountered during the glucuronidation of silyl-protected Raloxifene.
Problem 1: Low or No Yield of the Desired Glucuronide
Low conversion is a common issue that can stem from several factors. The following workflow can help diagnose the root cause.
Detailed Solutions:
-
Verify Starting Material: Before starting the reaction, confirm the integrity of your Raloxifene silyl ether via LC-MS or NMR. If significant desilylation has occurred during storage or a previous step, the free phenol will compete for the enzyme, potentially leading to a complex product mixture.
-
UDPGA Integrity: Uridine diphosphate glucuronic acid (UDPGA) is the essential cofactor (sugar donor) for the reaction. It can hydrolyze over time, especially in solution. Use freshly prepared aqueous solutions of UDPGA and store the solid powder desiccated at -20°C or below.
-
Enzyme Activity: The activity of microsomal or recombinant UGT preparations can decrease with improper storage or multiple freeze-thaw cycles. Confirm the protein concentration and, if possible, run a positive control reaction with a known high-turnover substrate for the specific UGT isoform you are using.
-
Optimize pH: As established, a pH of ~9.4 is optimal for Raloxifene glucuronidation.[8][9] Prepare your buffer carefully and verify the pH before adding the enzyme and substrates.
Problem 2: Premature Cleavage of the Silyl Ether Group
This issue arises when the silyl protecting group is not stable enough for the reaction conditions, leading to the formation of free Raloxifene instead of the desired glucuronide.
Causality:
-
High pH: While beneficial for the enzyme, alkaline conditions can facilitate the hydrolysis of more labile silyl ethers.
-
Inappropriate Silyl Group: Using a TMS ether is often the cause, as it is highly susceptible to cleavage.
Solutions:
-
Select a More Robust Silyl Group: The most effective solution is to use a sterically bulkier silyl ether that offers greater stability. The relative stability under basic conditions increases in the order: TMS << TES < TBDMS ≈ TBDPS < TIPS.[11] Synthesizing the Raloxifene precursor with a TBDMS or TIPS group is strongly recommended.
-
Moderate the pH: If you are constrained to using a more labile silyl ether, you may need to find a compromise pH. Conduct a pH screen from 7.5 to 9.5 to find a balance between acceptable reaction rate and minimal deprotection. This will likely result in a lower overall yield but may be necessary to preserve the protecting group.
| Silyl Group | Relative Stability (Base) | Recommended for High pH? |
| TMS (Trimethylsilyl) | 1 | No |
| TES (Triethylsilyl) | ~10² | Caution |
| TBDMS (tert-Butyldimethylsilyl) | ~2 x 10⁴ | Yes |
| TIPS (Triisopropylsilyl) | ~10⁵ | Yes |
| TBDPS (tert-Butyldiphenylsilyl) | ~2 x 10⁴ | Yes |
| Table 1: Comparison of common silyl ether protecting groups and their relative stability in basic conditions, guiding selection for Raloxifene glucuronidation.[11] |
Problem 3: Formation of Raloxifene Diglucuronide
If your starting material is free Raloxifene (due to premature deprotection) or if the reaction is run for an extended period, you may observe the formation of Raloxifene-4',6-diglucuronide.
Solutions:
-
Control Stoichiometry: Limit the amount of UDPGA used to 1.0-1.2 equivalents relative to the Raloxifene silyl ether. This ensures that once the monoglucuronide is formed, there is insufficient cofactor available for a second conjugation event.
-
Monitor Reaction Time: Track the reaction progress closely using LC-MS. Quench the reaction as soon as the formation of the desired monoglucuronide plateaus and before significant amounts of the diglucuronide appear.
-
Use a Protected Substrate: The most direct way to prevent diglucuronide formation is to start with a monosilylated Raloxifene, where one of the phenolic hydroxyls is protected, leaving the other free for selective glucuronidation.
Experimental Protocols
Protocol 1: Enzymatic Glucuronidation of TBDMS-Protected Raloxifene
This protocol outlines a standard procedure using human liver microsomes (HLM).
1. Reagent Preparation:
- Tris Buffer (100 mM, pH 9.4): Prepare a stock solution of Tris-HCl and adjust the pH to 9.4 at 37°C.
- Raloxifene-TBDMS Ether Stock (10 mM): Dissolve the substrate in a minimal amount of DMSO or acetonitrile.
- UDPGA Solution (50 mM): Dissolve UDPGA in water immediately before use.
- MgCl₂ Solution (1 M): Dissolve magnesium chloride in water.
- Alamethicin Solution (5 mg/mL): Dissolve in methanol. Alamethicin is a pore-forming agent used to disrupt the microsomal membrane and ensure UDPGA access to the UGT active site.[2][6]
- HLM Suspension: Thaw human liver microsomes on ice and dilute to a final concentration of 2 mg/mL in Tris buffer.
2. Incubation Procedure:
- In a microcentrifuge tube, combine the following to pre-incubate:
- 150 µL Tris Buffer (pH 9.4)
- 10 µL HLM suspension (final concentration ~0.1 mg/mL)
- 5 µL MgCl₂ solution (final concentration ~25 mM)
- 2 µL Alamethicin solution (final concentration ~50 µg/mL)
- Vortex gently and pre-incubate at 37°C for 10 minutes.
- Initiate the reaction by adding 5 µL of the Raloxifene-TBDMS ether stock (final concentration ~250 µM).
- Immediately after, add 10 µL of the UDPGA solution (final concentration ~2.5 mM).
- Incubate at 37°C for 60-120 minutes in a shaking water bath.
3. Reaction Quenching and Sample Preparation:
- Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Formononetin).[2]
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: LC-MS Monitoring of Reaction Progress
1. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 5 mM Ammonium Acetate in water, pH 5.0.[1]
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Monitoring: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the expected masses:
- Raloxifene-Silyl Ether (substrate)
- Raloxifene (deprotected)
- Raloxifene Monoglucuronide (product)
- Raloxifene Diglucuronide (side-product)
References
-
Jeong, E. J., Liu, K., & Jia, L. (2009). The Role of pH in the Glucuronidation of Raloxifene, Mycophenolic Acid and Ezetimibe. Molecular Pharmaceutics, 6(4), 1216–1227. [Link]
-
Jeong, E. J., Liu, K., & Jia, L. (2009). The role of pH in the glucuronidation of raloxifene, mycophenolic acid and ezetimibe. PubMed. [Link]
-
Sun, D., et al. (2013). Effect of UDP-glucuronosyltransferase 1A8 polymorphism on raloxifene glucuronidation. Drug Metabolism and Pharmacokinetics. [Link]
-
Sun, D., et al. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. AAPS J, 15(2), 539-552. [Link]
-
Brantley, S. J., et al. (2015). Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction. Drug Metabolism and Disposition, 43(9), 1325-1333. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Protecting Groups. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. . [Link]
-
Kemp, D. C., et al. (2002). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. ResearchGate. [Link]
-
Liu, Y., et al. (2021). Age-and Region-Dependent Disposition of Raloxifene in Rats. Pharmaceutics, 13(8), 1158. [Link]
-
Trdan Lušin, T., et al. (2011). Kinetic analyses of raloxifene glucuronidation. ResearchGate. [Link]
-
White, J. D., & Carter, R. G. (n.d.). Silyl Ethers. Science of Synthesis. [Link]
-
Kemp, D. C., et al. (2002). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. Drug Metabolism and Disposition, 30(7), 789-795. [Link]
Sources
- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of pH in the glucuronidation of raloxifene, mycophenolic acid and ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Analysis of Silylated Raloxifene by Mass Spectrometry
Welcome to the technical support center for the analysis of silylated Raloxifene. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this selective estrogen receptor modulator (SERM). Raloxifene's polar nature necessitates chemical derivatization to enhance its volatility for GC-MS analysis.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the derivatization and analysis of Raloxifene.
Q1: Why is derivatization necessary for the GC-MS analysis of Raloxifene?
A1: Raloxifene is a relatively large, polar molecule with a molecular weight of approximately 473.6 g/mol .[3] Its structure contains two phenolic hydroxyl (-OH) groups, which are polar and capable of hydrogen bonding.[3][4] These characteristics make Raloxifene non-volatile, meaning it will decompose at the high temperatures required for GC analysis rather than vaporizing.[2] Derivatization, specifically silylation, replaces the active hydrogens on these hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[5][6] This process reduces the molecule's polarity, disrupts hydrogen bonding, and significantly increases its volatility and thermal stability, making it suitable for GC-MS analysis.[1][2]
Q2: What are the primary reactive sites on the Raloxifene molecule for silylation?
A2: The primary reactive sites for silylation on the Raloxifene molecule are the acidic protons of the two phenolic hydroxyl groups located at the C6 and C4' positions. Silylating reagents specifically target these "active" hydrogens.[5] While the molecule also contains a piperidine ring, the nitrogen within it is a tertiary amine and lacks an active hydrogen, making it non-reactive to common silylating agents like BSTFA or MSTFA.
Q3: Which silylating reagent, such as BSTFA or MSTFA, is recommended for Raloxifene?
A3: Both N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating reagents capable of derivatizing the phenolic hydroxyl groups of Raloxifene.[2][5]
-
BSTFA , often used with a catalyst like 1% Trimethylchlorosilane (TMCS), is highly effective and widely used.[6] The TMCS catalyst enhances the reactivity, ensuring a more complete derivatization, especially for sterically hindered groups.[5]
-
MSTFA is considered one of the most volatile and powerful TMS donors available. Its byproducts are also highly volatile, which can lead to cleaner chromatograms.[2]
For Raloxifene, a robust starting point is BSTFA + 1% TMCS due to its proven effectiveness for a wide range of phenolic compounds.[7] If issues with reagent byproducts interfering with the chromatogram arise, switching to MSTFA may be beneficial.
Q4: What are the expected molecular ions for the mono- and di-silylated derivatives of Raloxifene?
A4: The derivatization of Raloxifene's two hydroxyl groups will yield a di-trimethylsilyl (di-TMS) derivative as the final product. The molecular weight increases by 72 atomic mass units (amu) for each TMS group added (one Si atom at 28 amu, three CH3 groups at 15 amu each, minus the H atom replaced).
-
Raloxifene (Underivatized): C₂₈H₂₇NO₄S, Molecular Weight ≈ 473.2 amu
-
Mono-TMS Raloxifene: 473.2 + 72.1 = 545.3 amu
-
Di-TMS Raloxifene: 473.2 + 2 * 72.1 = 617.4 amu
Therefore, the molecular ion ([M]⁺•) for the fully derivatized product should appear at m/z 617 . The presence of a significant peak at m/z 545 would indicate incomplete derivatization.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format to help you diagnose and resolve issues.
Q1: I am observing a very small or no peak for my derivatized Raloxifene. What are the potential causes?
A1: This is a common issue that typically points to a failure in the derivatization reaction or a problem with the analytical system. A systematic approach is required for diagnosis.
-
Potential Cause 1: Moisture Contamination. Silylating reagents are extremely sensitive to moisture.[8] Water present in your sample, solvent, or reaction vial will preferentially react with the silylating agent, consuming it and preventing the derivatization of Raloxifene.
-
Solution: Ensure your sample is completely dry before adding reagents. Lyophilization or drying under a stream of dry nitrogen are effective methods.[8] Use high-purity, anhydrous solvents and store silylating reagents under inert gas in a desiccator. Tightly seal reagent vials immediately after use.[6]
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The derivatization of phenolic groups, while generally straightforward, requires sufficient thermal energy and time to proceed to completion.
-
Solution: Ensure the reaction is heated appropriately. A typical starting point is 70-80°C for 30-60 minutes.[8] If the signal is weak, consider extending the reaction time or slightly increasing the temperature. Always optimize these parameters for your specific setup.
-
-
Potential Cause 3: Sample Insolubility. If the dried sample extract does not dissolve in the derivatization reagent/solvent mixture, the reaction cannot occur efficiently.[9]
-
Potential Cause 4: GC System Activity or Contamination. Active sites (exposed silanol groups) in the GC inlet liner or on the column can irreversibly adsorb the derivatized analyte, preventing it from reaching the detector.[10]
-
Solution: Use a new, deactivated inlet liner. Perform regular inlet maintenance.[11] If the column is old, it may have active sites; trim the first few centimeters from the front of the column or replace it if necessary.[5] Ensure you are using a low- to mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) and not a "WAX" type column, which will react with silylating reagents.[5]
-
Q2: My mass spectrum shows unexpected peaks or a pattern that doesn't match the expected fragmentation. What could be wrong?
A2: This issue can stem from incomplete reactions, reagent artifacts, or incorrect mass spectrometer settings.
-
Potential Cause 1: Incomplete Derivatization. You may be seeing peaks corresponding to unreacted Raloxifene (if it's volatile enough to elute), mono-silylated Raloxifene (m/z 545), and the desired di-silylated product (m/z 617).
-
Solution: Revisit the reaction conditions as described in Q1. Increase the reaction time, temperature, or the ratio of silylating reagent to the sample to drive the reaction to completion. The addition of a catalyst like TMCS is highly recommended.[6]
-
-
Potential Cause 2: Reagent Artifacts. The chromatogram may show large peaks corresponding to the silylating reagent itself or its byproducts.
-
Solution: This is normal, but these peaks should not co-elute with your analyte. If they do, adjust your GC temperature program to better separate them. Using a higher purity grade of derivatization reagent can also help minimize artifact peaks.[8]
-
-
Potential Cause 3: Side Reactions or Sample Contamination. The sample matrix itself may contain compounds that become derivatized and appear in the chromatogram.
-
Solution: Analyze a "reagent blank" (reagents and solvent without the sample) and a "matrix blank" (a sample extract without the analyte that undergoes the full procedure). This will help you identify peaks originating from reagents or the sample matrix.[12]
-
Q3: The chromatographic peak for my silylated Raloxifene is tailing significantly.
A3: Peak tailing is almost always a sign of unwanted interactions between the analyte and the chromatographic system.
-
Potential Cause 1: Active Sites in the Inlet or Column. This is the most common cause. Even though derivatization reduces polarity, the silylated Raloxifene molecule can still interact with active silanol groups in the liner or at the head of the column.
-
Potential Cause 2: Incorrect Injector Temperature. If the injector temperature is too low, the high-molecular-weight silylated Raloxifene may not vaporize completely and instantaneously, leading to a slow, tailing introduction into the column.[8]
-
Solution: Optimize the injector temperature. A starting point of 280-300°C is reasonable for this type of analysis.
-
Experimental Protocol & Data
Protocol: Silylation of Raloxifene using BSTFA + 1% TMCS
This protocol provides a robust starting point for the derivatization of Raloxifene in a dried sample extract.
-
Sample Preparation: Ensure the sample extract containing Raloxifene is completely dry in a 2 mL autosampler vial. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization. The absence of water is critical.[8]
-
Reagent Addition: Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Vortex for 15 seconds.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Immediately cap the vial tightly and vortex for 15 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature before analysis.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Table 1: Expected Key Ions in the Mass Spectrum of Di-TMS-Raloxifene
| Ion Description | Proposed m/z | Notes |
| Molecular Ion [M]⁺• | 617 | Represents the intact di-silylated molecule. Its intensity may be low. |
| [M-CH₃]⁺ | 602 | Loss of a methyl group from one of the TMS moieties. A very common and often prominent fragment in TMS derivatives.[13][14] |
| [M-Si(CH₃)₃]⁺ | 544 | Loss of a complete TMS group. |
| Piperidine side-chain fragment | 112 | Cleavage of the ether linkage, resulting in the [CH₂-CH₂-piperidine]⁺ fragment. This is a known diagnostic ion for underivatized Raloxifene in LC-MS/MS and is expected to be present here as well.[15] |
| TMS Ion | 73 | The [Si(CH₃)₃]⁺ ion, characteristic of all TMS derivatives. |
Visualizations
Diagram 1: Silylation Reaction of Raloxifene
Caption: Workflow for the silylation of Raloxifene using BSTFA.
Diagram 2: Proposed Fragmentation of Di-TMS-Raloxifene
Caption: Key fragmentation pathways for di-silylated Raloxifene.
Diagram 3: Troubleshooting Logic for Poor Derivatization Signal
Caption: A logical workflow for troubleshooting poor derivatization signals.
References
-
Villas-Bôas, S. G., et al. (2007). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of raloxifene and the derivative R1h used in... ResearchGate. Retrieved from [Link]
-
Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained. Phenomenex Blog. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Phenomenex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem. Retrieved from [Link]
-
Day, B. W., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Full scan product ion accurate mass spectra of (A) raloxifene, (B) RD1,... ResearchGate. Retrieved from [Link]
-
Gehm, B. D., et al. (2000). Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells. Endocrinology. Retrieved from [Link]
-
Hinshaw, J. V. (2001). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America. Retrieved from [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail? Retrieved from [Link]
-
ResearchGate. (n.d.). Full scan accurate mass spectra of (A) raloxifene, (B) RD1, (C) RD2,... ResearchGate. Retrieved from [Link]
-
Lin, W. D., et al. (2013). Determination of raloxifene in urine by liquid chromatography-tandem mass spectrometry for doping. Journal of Analytical Toxicology. Retrieved from [Link]
-
Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of raloxifene hydrochloride. ResearchGate. Retrieved from [Link]
-
Reddy, G. S., et al. (2011). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Retrieved from [Link]
-
mzCloud. (2015). Raloxifene. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure characterization for Raloxifene-glucuronidation conjugate... ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Jeffcoat, A. R., et al. (1998). Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. Drug Metabolism and Disposition. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Retrieved from [Link]
-
Chen, C. Y., et al. (2007). Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
Patel, P. N., et al. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. Bioanalysis. Retrieved from [Link]
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. gcms.cz [gcms.cz]
- 7. Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
stability issues of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene under acidic conditions
Technical Support Center: Stability of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key synthetic intermediate. Our goal is to provide you with in-depth, practical guidance to anticipate and troubleshoot stability issues, particularly under acidic conditions, ensuring the integrity of your experiments and the quality of your results.
Section 1: Understanding the Core Stability Challenge (FAQs)
This section addresses the fundamental questions regarding the stability of this compound.
Q1: What is the primary stability concern when handling this compound in acidic conditions?
A: The principal stability issue is the acid-catalyzed cleavage (desilylation) of the tert-butyldimethylsilyl (TBDMS) ether protecting group at the 4'-position. This reaction regenerates the parent molecule, Raloxifene. The TBDMS group is intentionally used to selectively mask the 4'-phenolic hydroxyl during synthetic procedures, such as the preparation of Raloxifene 6-glucuronide[1][2]. However, this bond is inherently labile in the presence of acid, which can be an unintended side reaction during experimental workups, purification (e.g., silica gel chromatography), or analysis.
Q2: Why is the TBDMS ether bond so susceptible to acid-catalyzed hydrolysis?
A: The susceptibility is due to a well-understood chemical mechanism. The process is initiated by the protonation of the ether oxygen atom, which significantly weakens the silicon-oxygen (Si-O) bond. This makes the silicon atom highly electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the medium. The steric bulk of the tert-butyl group provides considerable stability compared to less hindered silyl ethers like trimethylsilyl (TMS), but cleavage can still occur under moderately acidic conditions that are common in laboratory settings[3][4].
Q3: What specific experimental conditions are known to cause this degradation?
A: Degradation is not limited to strongly acidic solutions. Several common laboratory conditions can promote unwanted desilylation:
-
Aqueous Acidic Buffers: Prolonged exposure to buffers with a pH below 6.0 can initiate slow hydrolysis. The rate increases significantly as the pH drops.
-
Chromatography: Standard silica gel, being inherently acidic, can catalyze the removal of the TBDMS group during column chromatography.
-
Acidic Reagents: Use of reagents like trifluoroacetic acid (TFA) for salt formation or in HPLC mobile phases can cause rapid cleavage.
-
Forced Degradation Studies: While Raloxifene itself is reported to be stable in 0.5N HCl, the silyl ether protecting group is far more sensitive[5]. Conditions used for forced degradation of the parent drug will almost certainly cleave the TBDMS ether.
Q4: What are the expected degradation products, and how can I detect them?
A: The primary degradation products are Raloxifene and tert-butyldimethylsilanol . The most practical way to monitor this degradation is by detecting the appearance of Raloxifene in your sample. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. A validated method should be able to resolve this compound from Raloxifene[5][6][7]. The retention time of the more polar Raloxifene will be shorter than its silylated precursor on a standard reversed-phase column (e.g., C18).
Q5: My analytical results are inconsistent. How can I determine if premature desilylation is the cause?
A: Inconsistent results, such as decreasing purity over time or the appearance of an unexpected peak corresponding to Raloxifene, strongly suggest on-instrument or sample preparation-related degradation. To confirm this:
-
Analyze a freshly prepared sample immediately. Use this as your baseline (t=0) chromatogram.
-
Re-analyze the same sample after it has been sitting in the autosampler for several hours. If the peak area for Raloxifene increases while the peak area for the silylated compound decreases, you are observing degradation.
-
Evaluate your mobile phase. If it is acidic, consider preparing a sample in a neutral, aprotic solvent (like acetonitrile) and injecting it immediately to see if the degradation profile changes.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Significant Raloxifene peak observed in sample immediately after workup. | 1. Acidic quench or extraction solution (e.g., HCl wash). 2. Prolonged exposure to acidic conditions during the reaction. | 1. Use a neutral (e.g., water) or mildly basic (e.g., saturated sodium bicarbonate) aqueous solution for quenching and extraction. 2. Minimize reaction times under acidic conditions and maintain low temperatures. |
| Purity of the isolated compound decreases during silica gel chromatography. | The stationary phase (silica gel) is acidic and is catalyzing the desilylation on the column. | 1. Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), before packing the column. 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica (like C18) for purification if compatible with your solvent system. |
| Compound appears to degrade in the HPLC autosampler vial. | The HPLC mobile phase or the sample diluent is acidic, causing hydrolysis over time. | 1. Modify the Mobile Phase: If possible, increase the pH of the aqueous component of your mobile phase to be as close to neutral as the method allows. 2. Change the Diluent: Dissolve and dilute your samples in a neutral, aprotic solvent (e.g., 100% acetonitrile or a 50:50 acetonitrile:water mixture) instead of an acidic one. 3. Minimize Wait Time: Analyze samples immediately after preparation. If running a sequence, consider using a refrigerated autosampler set to 4-10°C. |
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step methodologies for handling the compound and assessing its stability.
Protocol 3.1: Recommended Handling and Storage
-
Short-Term Storage (Solutions): Prepare solutions fresh for immediate use. If temporary storage is necessary, use a neutral, aprotic solvent (e.g., acetonitrile, THF) and store at 2-8°C for no more than 24 hours. Avoid chlorinated solvents, which may contain trace HCl.
-
Long-Term Storage (Solid): Store the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Protect from moisture and light.
Protocol 3.2: Forced Degradation Study (Acidic Conditions)
This protocol is designed to intentionally induce and quantify the rate of acid-catalyzed desilylation.
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to create a 1.0 mg/mL stock solution.
-
Stress Sample Preparation:
-
Pipette 1.0 mL of the stock solution into a clean glass vial.
-
Add 1.0 mL of 0.1 N HCl. This creates a 50:50 MeCN:0.1N HCl mixture with a final compound concentration of 0.5 mg/mL.
-
Cap the vial tightly and mix gently.
-
-
Control Sample: Prepare a control by mixing 1.0 mL of the stock solution with 1.0 mL of purified water.
-
Incubation: Place both the stress and control samples in a temperature-controlled bath at 40°C.
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Immediately neutralize the aliquot by adding it to a pre-determined volume of a neutralizing base (e.g., 100 µL of 0.1 N NaOH).
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Analysis: Analyze the samples using the validated UPLC/HPLC method (see Protocol 3.3). Calculate the percentage of the parent compound remaining and the percentage of Raloxifene formed at each time point.
Protocol 3.3: UPLC/HPLC Method for Stability Monitoring
This method is adapted from established procedures for Raloxifene and its related substances[5][7].
| Parameter | Recommendation |
| Column | Reversed-Phase C18 or C8 (e.g., Inertsil C8-3, 250x4.6 mm, 5µm) |
| Mobile Phase A | 10mM Ammonium Acetate in Water, pH adjusted to 6.8-7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 50% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-45°C |
| Detection Wavelength | 287 nm[8] |
| Injection Volume | 5-10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Section 4: Visualized Mechanisms and Workflows
Mechanism of Acid-Catalyzed Desilylation
Caption: Acid-catalyzed cleavage of the TBDMS ether.
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
References
-
Madhavan, P., et al. (2011). Development and validation of stability indicating method for the quantitative determination of Raloxifene hydrochloride and its related impurities using UPLC. Journal of Chemical and Pharmaceutical Research, 3(1), 553-562. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. Forced degradation studies of Raloxifene hydrochloride. [Link]
-
Trontelj, J., et al. (2008). HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. Acta Pharmaceutica, 58(4), 433-442. [Link]
-
Black, L. J., et al. (2004). Environmental fate and chemistry of raloxifene hydrochloride. Environmental Toxicology and Chemistry, 23(11), 2560-2568. [Link]
-
Patel, A., & Mahajan, A. (2022). Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. International Journal of Pharmaceutical and Biological Archives, 13(1), 1-10. [Link]
-
ResearchGate. Stability study of Raloxifene tablets. [Link]
-
Srinivasu, M. K., et al. (2011). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica, 79(3), 557-568. [Link]
-
Genome Context. This compound. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Genome Context [genomecontext.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmental fate and chemistry of raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing the formation of di-silylated Raloxifene byproducts
A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing the Formation of Di-Silylated Byproducts
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of complex organic syntheses. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you control the silylation of Raloxifene, ensuring high yields of the desired mono-silylated product while minimizing the formation of di-silylated and other byproducts.
Understanding the Challenge: The Structure of Raloxifene
Raloxifene possesses three hydroxyl (-OH) groups available for silylation, which presents a significant challenge for achieving selectivity.[1][2][3][4] These reactive sites are not created equal; their steric and electronic environments dictate their reactivity towards silylating agents.
-
Two Phenolic Hydroxyl Groups: Located on the benzothiophene core and the phenyl group at the 2-position. Phenolic hydroxyls are generally more acidic and reactive than aliphatic alcohols.
-
One Aliphatic Hydroxyl Group: Part of the piperidine ring structure. This secondary alcohol is sterically more hindered than the phenolic groups.
The primary goal in many applications, such as preparing derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or for use as protected intermediates in further synthesis, is often to achieve selective mono-silylation.[5][6][7] The formation of di-silylated byproducts can complicate purification, reduce yields, and interfere with analytical results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant amounts of di-silylated Raloxifene in my reaction?
The formation of di-silylated byproducts is typically a result of over-silylation, where the silylating agent reacts with more than one hydroxyl group on the Raloxifene molecule. The primary causes for this include:
-
Highly Reactive Silylating Agents: Small, non-bulky silylating agents like Trimethylsilyl (TMS) chloride or N,O-Bis(trimethylsilyl)acetamide (BSA) are highly reactive and exhibit low selectivity, readily reacting with all available hydroxyl groups.[8][9][10]
-
Excess Silylating Agent: Using a significant molar excess of the silylating agent will drive the reaction towards completion, leading to the silylation of less reactive sites and the formation of di-silylated products.
-
Elevated Reaction Temperatures: Higher temperatures increase the reaction rate and can overcome the energy barrier for silylating sterically hindered or less reactive hydroxyl groups, thus reducing selectivity.[11]
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period, even with stoichiometric amounts of the reagent, can lead to the gradual silylation of less favored sites.[11]
Q2: How can I selectively achieve mono-silylation of Raloxifene?
Achieving selective mono-silylation hinges on exploiting the differences in reactivity and steric hindrance of Raloxifene's hydroxyl groups. The general order of reactivity for alcohols towards silylation is primary > secondary > tertiary, and for phenols versus alcohols, phenols are often more reactive.[11][12] For Raloxifene, the phenolic hydroxyls are the most likely sites for initial reaction. To favor mono-silylation, consider the following strategies:
-
Choose a Sterically Hindered Silylating Agent: Bulky silylating agents are more sensitive to steric hindrance around the hydroxyl group.[9][11][13] Reagents like tert-Butyldimethylsilyl chloride (TBDMS-Cl) or Triisopropylsilyl chloride (TIPS-Cl) will preferentially react with the less sterically hindered phenolic hydroxyl groups over the more hindered secondary alcohol on the piperidine ring.[8][9]
-
Control Stoichiometry: Carefully control the amount of silylating agent used. A stoichiometric amount (1.0 to 1.1 equivalents) relative to Raloxifene will favor the silylation of the most reactive hydroxyl group.[11]
-
Lower the Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or -78 °C) can significantly enhance selectivity by favoring the kinetically controlled product, which is the silylation of the most accessible and reactive hydroxyl group.[11]
-
Optimize the Solvent: The choice of solvent can influence the reactivity of the silylating agent and the substrate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[10][11] The polarity of the solvent can affect reaction rates and selectivity.[14]
Q3: My silylation reaction is incomplete, with unreacted Raloxifene remaining. What should I do?
Incomplete reactions are a common issue in silylation. Several factors can contribute to this:
-
Presence of Moisture: Silylating agents are highly sensitive to water. Any moisture in the reaction setup, including wet glassware, solvents, or reagents, will consume the silylating agent and lead to incomplete conversion.[11]
-
Insufficient Reagent: If you are targeting a more hindered hydroxyl group or if some of your reagent has been quenched by moisture, the amount of silylating agent may be insufficient.
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short for the silylation to go to completion, especially with less reactive silylating agents or hindered hydroxyl groups.[11]
-
Poor Mixing: In larger-scale reactions, inadequate mixing can result in localized reagent concentrations and incomplete reaction.[11]
To address this, ensure all glassware is rigorously dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] A slight excess of the silylating agent (e.g., 1.2 equivalents) and a corresponding increase in the base may be necessary. If targeting a more hindered site, a more reactive silylating agent or higher temperatures may be required, though this will likely compromise selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of di-silylated byproduct | 1. Silylating agent is too reactive. 2. Excess silylating agent used. 3. Reaction temperature is too high. 4. Reaction time is too long. | 1. Switch to a bulkier, less reactive silylating agent (e.g., TBDMS-Cl, TIPS-Cl).[9][11][13] 2. Use a stoichiometric amount (1.0-1.1 equivalents) of the silylating agent.[11] 3. Lower the reaction temperature (e.g., 0 °C or -78 °C).[11] 4. Monitor the reaction closely by TLC or HPLC and quench it upon consumption of the starting material. |
| Incomplete reaction (starting material remains) | 1. Presence of moisture. 2. Insufficient silylating agent or base. 3. Reaction conditions are too mild (low temperature, short time). 4. Poor mixing. | 1. Ensure anhydrous conditions: dry glassware, use anhydrous solvents, and run under an inert atmosphere.[11] 2. Use a slight excess of the silylating agent (e.g., 1.2 eq.) and base (e.g., 1.5 eq.). 3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring for byproduct formation. 4. Ensure efficient stirring throughout the reaction. |
| Formation of unexpected byproducts | 1. Degradation of starting material or product. 2. Side reactions with the solvent or impurities. 3. Use of a very strong silylating agent causing unwanted reactions.[10] | 1. Ensure the reaction conditions are not too harsh (e.g., excessively high temperatures or strong bases). 2. Use high-purity, anhydrous solvents and reagents. 3. Consider a milder silylating agent. |
| Difficulty in purifying the mono-silylated product | 1. Similar polarity of mono- and di-silylated products. 2. Presence of silylating agent byproducts. | 1. Optimize chromatographic conditions (e.g., solvent gradient, column type) for better separation. 2. Perform an aqueous workup to remove water-soluble byproducts. A common procedure is to quench the reaction with a saturated aqueous solution of sodium bicarbonate.[11] |
Experimental Protocols
Protocol 1: Selective Mono-silylation of Raloxifene with a Sterically Hindered Silylating Agent
This protocol aims to selectively silylate one of the phenolic hydroxyl groups of Raloxifene.
Materials:
-
Raloxifene
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven or by flame-drying under vacuum.[11]
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add Raloxifene (1.0 eq.). Dissolve it in anhydrous DCM.
-
Addition of Base: Add imidazole (1.5 eq.) or triethylamine (1.5 eq.) to the solution and stir until fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Silylating Agent: Slowly add a solution of TBDMS-Cl (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-silylated Raloxifene.
Visualizing the Process
Logical Flow for Minimizing Di-silylated Byproducts
Caption: Troubleshooting workflow for minimizing di-silylated Raloxifene.
Reaction Scheme: Selective Mono-silylation of Raloxifene
Caption: Selective mono-silylation of Raloxifene using a bulky silylating agent.
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- ResearchGate. (n.d.). The suggested mechanism of silylation of alcohols, phenols and oximes....
- Sparkes, E. I., et al. (2023). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Preprints.org.
- Wikipedia. (n.d.). Silylation.
- Gelest. (n.d.). Techniques for Silylation.
- Fraser-Reid, B., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Strategies for Silylation of Polyhydroxylated Compounds.
- ResearchGate. (n.d.). Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity–Selectivity Principle Revisited.
- Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods.
- ResearchGate. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
- BenchChem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- Gallant, M. A., et al. (2016). Structural features underlying raloxifene's biophysical interaction with bone matrix. Journal of Steroid Biochemistry and Molecular Biology.
- ResearchGate. (n.d.). Molecular structure of raloxifene HCl.
- ResearchGate. (n.d.). Raloxifene's chemical structure.
- National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem.
Sources
- 1. Structural features underlying raloxifene's biophysical interaction with bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stability of TBS-Protected Raloxifene and Other Silyl Ethers
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical development, the strategic selection of protecting groups is a critical determinant of success. Silyl ethers stand out as a versatile and widely adopted class for the protection of hydroxyl groups, owing to their straightforward installation, tunable stability, and selective removal under mild conditions.[1][2] This guide provides an in-depth comparative analysis of the stability of tert-butyldimethylsilyl (TBS)-protected Raloxifene, a selective estrogen receptor modulator, against other commonly employed silyl ethers. The discussion is tailored for researchers, scientists, and drug development professionals, offering experimental insights to inform the rational design of synthetic routes.
The Role of Steric and Electronic Effects in Silyl Ether Stability
The stability of a silyl ether is fundamentally governed by the steric and electronic properties of the substituents on the silicon atom.[1] Bulky groups sterically hinder the approach of reagents to the silicon-oxygen bond, thereby enhancing stability.[3] The general order of stability for common silyl ethers under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[3][4] Phenolic silyl ethers, such as those on the Raloxifene core, exhibit distinct reactivity profiles compared to their aliphatic counterparts, often showing increased lability under basic conditions.[4]
Raloxifene Structure:
Caption: Chemical structure of Raloxifene.
Comparative Stability Data
The selection of a silyl ether protecting group is a balance between sufficient stability to withstand various reaction conditions and lability for efficient removal when desired. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.
| Silyl Ether | Protecting Group | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| TMS | Trimethylsilyl | 1 | 1 |
| TES | Triethylsilyl | 64 | 10-100 |
| TBS/TBDMS | tert-Butyldimethylsilyl | 20,000 | ~20,000 |
| TIPS | Triisopropylsilyl | 700,000 | 100,000 |
| TBDPS | tert-Butyldiphenylsilyl | 5,000,000 | ~20,000 |
Data compiled from various sources.[5][6]
Phenolic TBS ethers, as would be formed on the Raloxifene scaffold, are known to be cleaved more rapidly under basic conditions compared to acidic conditions.[4] For instance, the half-life for the deprotection of the TBDMS ether of p-cresol is significantly shorter with 5% NaOH in 95% EtOH (3.5 min) compared to 1% HCl in 95% EtOH (~4.5 h).[4] This differential stability is a key consideration in synthetic planning.
Experimental Protocols for Stability Assessment
To empirically determine the stability of TBS-protected Raloxifene relative to other silyl ethers, a series of controlled experiments can be conducted. The following protocols outline the general methodology for assessing stability under acidic, basic, and fluoride-mediated conditions.
Caption: Workflow for comparing silyl ether stability.
This protocol assesses the lability of silyl ethers under mild acidic conditions.
-
Preparation: Dissolve an accurately weighed sample of each silyl-protected Raloxifene derivative (e.g., TBS-Raloxifene, TIPS-Raloxifene) in a solution of 3:1:1 acetic acid/tetrahydrofuran/water to a final concentration of 0.1 M.
-
Incubation: Stir the solutions at room temperature.
-
Monitoring: Withdraw aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Work-up: Quench the reaction by neutralizing the aliquot with a saturated aqueous solution of sodium bicarbonate. Extract the organic components with ethyl acetate.
-
Analysis: Analyze the organic extract by HPLC or LC-MS to quantify the amount of remaining protected Raloxifene and the deprotected product.
This protocol evaluates the stability of silyl ethers in the presence of a mild base.
-
Preparation: Dissolve each silyl-protected Raloxifene derivative in methanol to a final concentration of 0.1 M.
-
Reaction Initiation: Add a catalytic amount of potassium carbonate (e.g., 0.2 equivalents).[3]
-
Incubation: Stir the mixture at room temperature.
-
Monitoring and Analysis: Follow the same monitoring and analysis procedure as described in the acidic stability assay.
This is the standard and most common method for silyl ether deprotection.[7]
-
Preparation: Dissolve each silyl-protected Raloxifene derivative in anhydrous tetrahydrofuran (THF) to a final concentration of 0.1 M.
-
Reaction Initiation: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents).[8]
-
Incubation: Stir the solution at room temperature.
-
Monitoring and Analysis: Follow the same monitoring and analysis procedure as described in the acidic stability assay.
Interpreting the Results and Strategic Implications
The data obtained from these experiments will allow for a direct comparison of the stability of TBS-protected Raloxifene with other silyl ether derivatives under various conditions. It is anticipated that the TBS group will offer a good balance of stability, being robust enough for many synthetic transformations while being readily cleavable under specific, mild conditions.
The choice of protecting group will ultimately depend on the specific synthetic route. For instance, if a subsequent step requires strongly basic conditions, a more robust protecting group like TIPS or TBDPS might be preferable. Conversely, if a mild and selective deprotection is required in the presence of other sensitive functional groups, the TBS ether would be an excellent candidate.
Conclusion
The selection of a silyl ether protecting group is a nuanced decision that requires careful consideration of the stability and reactivity of the protected molecule. This guide provides a framework for the systematic evaluation of the stability of TBS-protected Raloxifene in comparison to other common silyl ethers. By understanding the interplay of steric and electronic effects and by employing the outlined experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and accelerate the drug development process.
References
-
Gelest. Deprotection of Silyl Ethers. [Link]
-
Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(15), 1485-1488. [Link]
-
Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS. Synthetic Communications, 43(17), 2265-2279. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
SynArchive. Protection of Phenol by Silyl ether. [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Chemistry LibreTexts. 16: Silylethers. [Link]
-
Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 102-111. [Link]
-
RSC Publishing. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. [Link]
-
Infomed. Stability study of Raloxifene tablets. [Link]
-
Reddit. Silyl protecting group lability. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. (PDF) Stability study of Raloxifene tablets. [Link]
-
Wikipedia. Ether cleavage. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
University of Bath's research portal. Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. [Link]
- Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685.
-
ResearchGate. (PDF) Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. [Link]
-
National Institutes of Health. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation. [Link]
-
National Institutes of Health. Raloxifene. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Senior Application Scientist's Guide to Raloxifene Metabolite Synthesis: A Comparative Analysis of Precursor Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Raloxifene Metabolites in Research
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk individuals.[1] Its therapeutic action is tissue-specific, exhibiting estrogen agonistic effects on bone and lipid metabolism while acting as an antagonist in breast and uterine tissues.[1] However, the in vivo journey of Raloxifene is marked by extensive first-pass metabolism, primarily in the liver and intestines, leading to the formation of glucuronide and sulfate conjugates.[2][3] The predominant metabolites are Raloxifene-6-β-glucuronide and Raloxifene-4'-β-glucuronide.[2][4] Understanding the biological activity and pharmacokinetic profiles of these metabolites is paramount for a comprehensive grasp of Raloxifene's overall therapeutic and toxicological profile. This necessitates the availability of pure metabolite standards, which are often acquired through chemical synthesis.
This guide provides an in-depth technical comparison of synthetic strategies for accessing Raloxifene metabolites, with a focus on the strategic use of the precursor, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. We will delve into the rationale behind precursor selection, provide detailed experimental protocols, and present a comparative analysis of this approach against potential alternatives.
The Synthetic Challenge: Achieving Regioselectivity in Raloxifene Conjugation
The chemical structure of Raloxifene presents a significant challenge for the selective synthesis of its metabolites. The molecule possesses two phenolic hydroxyl groups at the 6 and 4' positions, both of which are susceptible to conjugation.
Caption: Chemical structure of Raloxifene highlighting the two phenolic hydroxyl groups at positions 6 and 4'.
Direct conjugation of Raloxifene without the use of protecting groups would inevitably lead to a mixture of products, including the desired 6- and 4'-monoglucuronides, the 6,4'-diglucuronide, and unreacted starting material. Separating these closely related compounds is a formidable purification challenge, often resulting in low yields of the desired isomer. Therefore, a successful synthetic strategy hinges on the use of protecting groups to temporarily block one of the hydroxyl functions, thereby directing the conjugation reaction to the desired position.
The Silyl Advantage: this compound as a Strategic Precursor
The use of silyl ethers as protecting groups for hydroxyl functions is a well-established and powerful tool in organic synthesis.[5] For the synthesis of Raloxifene metabolites, the strategic choice of a silyl-protected precursor, specifically this compound, offers a distinct advantage in achieving regioselectivity. The tert-butyldimethylsilyl (TBDMS) group is sterically hindered, which allows for the selective protection of the more accessible 4'-phenolic hydroxyl group over the more sterically hindered 6-hydroxyl group.
This selective protection yields the key intermediate, this compound, leaving the 6-hydroxyl group available for subsequent conjugation reactions. This precursor is the cornerstone for the efficient synthesis of the 6-glucuronide and 6-sulfate metabolites. Conversely, to access the 4'-metabolites, a different protecting group strategy would be required to selectively block the 6-hydroxyl position.
Workflow for Metabolite Synthesis using a Silyl-Protected Precursor
The overall synthetic workflow using a silyl-protected precursor can be visualized as follows:
Caption: General workflow for the synthesis of Raloxifene-6-metabolites using a silyl-protected precursor.
Comparative Analysis: Silyl-Protected vs. Alternative Precursors
| Feature | This compound | Alternative Precursors (e.g., Non-protected Raloxifene) |
| Regioselectivity | High: Directs conjugation to the 6-position. | Low: Results in a mixture of 6- and 4'-mono-conjugates and di-conjugates. |
| Yield of Desired Isomer | Expected to be significantly higher due to controlled reaction. | Low, as the desired product is part of a complex mixture. |
| Purification | Simplified: Primarily involves removal of excess reagents and byproducts of the coupling and deprotection steps. | Complex and challenging: Requires extensive chromatography (e.g., preparative HPLC) to separate isomers.[6] |
| Overall Efficiency | High: Fewer purification steps and higher yield of the target molecule. | Low: Multiple purification steps and significant loss of material during separation. |
| Cost-Effectiveness | Potentially higher initial cost for the protected precursor, but likely more cost-effective overall due to higher efficiency and reduced purification costs. | Lower initial material cost, but higher overall cost due to complex purification and low yields. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of Raloxifene metabolites.
Protocol 1: Synthesis of this compound
This protocol describes the selective protection of the 4'-hydroxyl group of Raloxifene.
Materials:
-
Raloxifene hydrochloride
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Raloxifene hydrochloride in dry DMF, add imidazole (2.5 equivalents).
-
Stir the mixture at room temperature until the Raloxifene hydrochloride is fully dissolved and neutralized.
-
Cool the solution to 0°C and add a solution of TBDMSCl (1.1 equivalents) in dry DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield this compound.
Protocol 2: Synthesis of Raloxifene-6-β-D-glucuronide
This protocol utilizes the silyl-protected precursor to synthesize the 6-glucuronide metabolite via a modified Koenigs-Knorr reaction.[7]
Materials:
-
This compound
-
Acetobromo-α-D-glucuronic acid methyl ester
-
Silver(I) oxide or silver carbonate
-
Dry dichloromethane or toluene
-
Molecular sieves
-
Sodium methoxide in methanol
-
Lithium hydroxide
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Methanol
-
Water
-
Dowex 50W-X8 resin (H+ form)
-
Preparative reverse-phase HPLC system
Procedure:
-
To a solution of this compound and acetobromo-α-D-glucuronic acid methyl ester (1.5 equivalents) in dry dichloromethane, add freshly activated molecular sieves and silver(I) oxide (2 equivalents).
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the protected glucuronide conjugate.
-
Dissolve the protected conjugate in a mixture of methanol and THF and treat with a catalytic amount of sodium methoxide in methanol to remove the acetyl protecting groups from the glucuronic acid moiety.
-
After completion of the deacetylation, add an aqueous solution of lithium hydroxide to saponify the methyl ester.
-
Neutralize the reaction mixture with Dowex 50W-X8 resin, filter, and concentrate the filtrate.
-
Dissolve the residue in THF and add TBAF (1.1 equivalents) to cleave the TBDMS protecting group.
-
Stir at room temperature for 1-2 hours, then quench the reaction with water and concentrate under reduced pressure.
-
Purify the final product, Raloxifene-6-β-D-glucuronide, by preparative reverse-phase HPLC.[8]
-
Characterize the final product by NMR and mass spectrometry.[9][10]
Protocol 3: Synthesis of Raloxifene-6-sulfate
This protocol describes the synthesis of the 6-sulfate metabolite using the silyl-protected precursor. The methodology is adapted from the synthesis of Raloxifene sulfamates.[11]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex
-
Dry pyridine
-
Tetrabutylammonium fluoride (TBAF) in THF
-
Preparative reverse-phase HPLC system
Procedure:
-
Dissolve this compound in dry pyridine.
-
Add sulfur trioxide pyridine complex (1.5 equivalents) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in THF and add TBAF (1.1 equivalents) to cleave the TBDMS protecting group.
-
Stir at room temperature for 1-2 hours, then quench the reaction with water and concentrate.
-
Purify the final product, Raloxifene-6-sulfate, by preparative reverse-phase HPLC.
-
Characterize the final product by NMR and mass spectrometry.
Conclusion: A Strategic Approach to High-Purity Metabolite Synthesis
The synthesis of Raloxifene metabolites is a critical endeavor for advancing our understanding of this important therapeutic agent. The inherent challenge of regioselectivity in conjugating the Raloxifene core necessitates a strategic approach. The use of this compound as a precursor provides a robust and efficient pathway to the 6-conjugated metabolites. While alternative approaches, such as direct conjugation of unprotected Raloxifene, may appear simpler at the outset, they are fraught with difficulties in purification and result in significantly lower yields of the desired isomers. The silyl protection strategy, although requiring additional synthetic steps, ultimately offers a more controlled, efficient, and ultimately more cost-effective route to obtaining high-purity Raloxifene metabolites, thereby empowering researchers with the essential tools for their investigations.
References
-
515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR Pavan kumar Bathini , Venkata Rama. (n.d.). Retrieved from [Link]
- Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. (2002). Drug Metabolism and Disposition, 30(6), 694-700.
- Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. (2013). Cancer Prevention Research, 6(7), 719-730.
- Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. (2002). Chemical Research in Toxicology, 15(8), 1041-1048.
- Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay. (2011).
- Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. (1997). Journal of Medicinal Chemistry, 40(10), 1407-1416.
- Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. (1998). The Journal of Steroid Biochemistry and Molecular Biology, 67(3), 265-274.
- Extensive intestinal glucuronidation of raloxifene in vivo in pigs and impact for oral drug delivery. (2011). Molecular Pharmaceutics, 8(5), 1832-1839.
- Synthesis, biological evaluation, and stability studies of raloxifene mono- and bis-sulfamates as dual-targeting agents. (2024). Bioorganic & Medicinal Chemistry, 101, 117645.
- Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug. (2011). Research Journal of Chemistry and Environment, 15(2), 738-742.
- HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. (2008). Journal of Pharmaceutical and Biomedical Analysis, 48(3), 941-946.
- Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (2018). Organic Chemistry: An Indian Journal, 14(3), 128.
- Introduction of tert-butyldiphenylsilyl (TBDPS) group. (2021). GlycoPODv2.
- Kinetic analyses of raloxifene glucuronidation. (2013). Drug Metabolism and Disposition, 41(8), 1475-1484.
- RALOXIFENE - New Drug Approvals. (2020). FDA.
- Raloxifene 4'-glucuronide. (n.d.). MedChemExpress.
- Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. (2012). European Journal of Medicinal Chemistry, 51, 1-13.
- Structural features underlying raloxifene's biophysical interaction with bone matrix. (2016). Proceedings of the National Academy of Sciences, 113(7), E834-E842.
- Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. (2016). Bioorganic & Medicinal Chemistry, 24(14), 3144-3151.
- Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. (1998). Journal of Medicinal Chemistry, 41(16), 2934-2941.
- Synthesis of Raloxifene. (2017). In Hazardous Reagent Substitution: A Pharmaceutical Perspective. Royal Society of Chemistry.
- Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. (2024). ACS Medicinal Chemistry Letters.
- tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal.
- Tips & Tricks: Protecting Groups. (n.d.). University of Rochester, Department of Chemistry.
- Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. (2011). Journal of visualized experiments : JoVE, (54), e3100.
- NMR Spectroscopy for Metabolomics Research. (2017). Metabolites, 7(4), 54.
- Journal of Chemical Health Risks Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. (2024). Journal of Chemical Health Risks, 14(3), 2747-2752.
- hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
- Characterization of Raloxifene Glucuronidation: Potential Role of UGT1A8 Genotype on Raloxifene Metabolism In Vivo. (2013). Cancer Prevention Research (Philadelphia, Pa.), 6(7), 719-730.
- Milk Thistle Constituents Inhibit Raloxifene Intestinal Glucuronidation: A Potential Clinically Relevant Natural Product–Drug Interaction. (2020). Drug Metabolism and Disposition, 48(12), 1259-1267.
- Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (2015). Organic Syntheses, 92, 29-41.
- Kinetic analyses of raloxifene glucuronidation. (2013). Drug Metabolism and Disposition, 41(8), 1475-1484.
- Cytochrome P450 3A4-Mediated Bioactivation of Raloxifene: Irreversible Enzyme Inhibition and Thiol Adduct Formation. (2002). Chemical Research in Toxicology, 15(8), 1041-1048.
- Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. (2013). WSU Research Exchange.
- Characterization of raloxifene glucuronidation: Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. (2013).
- Synthesis Studies and the Evaluation of C6 Raloxifene Deriv
- Synthesis Studies and the Evaluation of C6 Raloxifene Deriv
Sources
- 1. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extensive intestinal glucuronidation of raloxifene in vivo in pigs and impact for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. Structural features underlying raloxifene's biophysical interaction with bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy for Metabolomics Research [mdpi.com]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A Comparative Guide to the Biological Activity of Silylated Raloxifene versus Parent Raloxifene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raloxifene, a cornerstone selective estrogen receptor modulator (SERM), offers significant therapeutic benefits in osteoporosis and breast cancer prevention. However, its clinical utility is hampered by poor oral bioavailability (~2%) due to extensive first-pass metabolism, specifically glucuronidation of its two phenolic hydroxyl groups. This guide provides a comprehensive comparison between the parent drug, Raloxifene, and its silylated derivative, a prodrug strategy designed to overcome these pharmacokinetic limitations. While direct comparative experimental data on silylated Raloxifene is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous prodrug studies, the principles of medicinal chemistry, and the known pharmacology of Raloxifene to project the expected differences in biological activity. We will explore how masking the phenolic moieties through silylation is anticipated to impact receptor binding, in vitro potency, pharmacokinetics, and ultimately, in vivo efficacy.
The Pharmacological Profile of Raloxifene
Raloxifene is a second-generation SERM belonging to the benzothiophene class of compounds.[1] Its therapeutic value lies in its tissue-specific effects on estrogen receptors (ERs), acting as an estrogen agonist in some tissues and an antagonist in others.[2]
Mechanism of Action: A Tale of Two Tissues
The core of Raloxifene's action is its high-affinity binding to both estrogen receptor alpha (ERα) and beta (ERβ).[3] Upon binding, the Raloxifene-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus. Here, it binds to Estrogen Response Elements (EREs) on the DNA. The tissue-specific outcome of this interaction is determined by the differential recruitment of transcriptional co-activators and co-repressors.
-
Agonist Activity (Bone): In bone tissue, the Raloxifene-ER complex preferentially recruits co-activators, mimicking the effects of estrogen. This leads to the inhibition of osteoclast activity and a reduction in bone resorption, thereby preserving bone mineral density.[4]
-
Antagonist Activity (Breast and Uterus): In breast and uterine tissues, the complex recruits co-repressors, blocking estrogen-mediated gene transcription. This antagonistic action inhibits the proliferation of estrogen-dependent cancer cells and prevents uterine stimulation.[1]
Caption: Raloxifene's tissue-specific signaling pathway.
The Achilles' Heel: Poor Oral Bioavailability
Despite its potent activity, Raloxifene's clinical effectiveness is constrained by its pharmacokinetic profile. After oral administration, approximately 60% of the dose is absorbed, but its absolute bioavailability is a mere 2%.[5] This discrepancy is due to extensive pre-systemic first-pass metabolism. The two phenolic hydroxyl groups on the Raloxifene molecule are rapidly conjugated with glucuronic acid in the gut wall and liver, forming inactive metabolites that are quickly excreted.[5][6] This necessitates higher oral doses to achieve therapeutic concentrations, increasing the potential for off-target effects and inter-individual variability.
Silylation: A Prodrug Strategy to Enhance Bioavailability
To circumvent the challenge of first-pass metabolism, a common medicinal chemistry strategy is the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes in vivo transformation to release the active compound. For phenolic drugs like Raloxifene, silylation—the formation of a silyl ether by replacing the acidic proton of the hydroxyl group with a silyl group (e.g., tert-butyldimethylsilyl, TBDMS)—is a promising approach.[7]
The rationale is straightforward: by masking the phenolic hydroxyl groups, the molecule is no longer a substrate for the UDP-glucuronosyltransferase enzymes responsible for its rapid inactivation. This allows the prodrug to be absorbed intact, bypassing the first-pass effect. Once in systemic circulation, the silyl ether bond can be cleaved by chemical or enzymatic hydrolysis to regenerate the active Raloxifene.[8][9][10] The rate of this cleavage can be tuned by altering the steric and electronic properties of the substituents on the silicon atom, allowing for controlled release of the parent drug.[7]
Caption: Conceptual workflow of silylated Raloxifene as a prodrug.
Comparative Analysis: Silylated Raloxifene vs. Parent Raloxifene
This section projects the differences in biological activity based on established principles and data from analogous Raloxifene prodrugs, such as Raloxifene diphosphate.[11]
Receptor Binding and In Vitro Activity
The phenolic hydroxyl groups of Raloxifene are crucial for its high-affinity binding to the estrogen receptor, mimicking the interactions of endogenous estradiol.[12] Masking these groups with bulky silyl ethers would sterically hinder the molecule's ability to fit into the ligand-binding pocket of the ER.
Projection: Silylated Raloxifene is expected to exhibit significantly lower binding affinity for both ERα and ERβ, potentially by several orders of magnitude. Consequently, its in vitro potency in cell-based assays (e.g., inhibition of MCF-7 breast cancer cell proliferation) would be substantially weaker than that of the parent compound. This is supported by findings for Raloxifene diphosphate, which showed markedly lower ER binding and antiproliferative activity compared to Raloxifene.[11]
Pharmacokinetics: The Primary Advantage
The key motivation for silylating Raloxifene is to alter its pharmacokinetic profile. By protecting the hydroxyl groups from glucuronidation, the silylated prodrug should exhibit reduced first-pass metabolism and, therefore, enhanced oral bioavailability.
| Parameter | Parent Raloxifene | Silylated Raloxifene (Projected) | Rationale for Projection |
| Oral Bioavailability | ~2%[5] | Significantly Increased | Masking of phenolic hydroxyl groups prevents extensive first-pass glucuronidation.[11][13] |
| Cmax (Oral Dose) | Low | Higher | Improved absorption and reduced pre-systemic clearance. |
| AUC (Oral Dose) | Low | Significantly Higher | Greater systemic exposure due to increased bioavailability. |
| Metabolism | Extensive Phase II glucuronidation[6] | Hydrolysis to active Raloxifene; silyl moiety metabolism | The primary metabolic pathway shifts from conjugation to prodrug activation. |
| Half-life (t½) | ~27.7 hours (oral) | Potentially altered | The half-life will depend on the rate of hydrolysis of the silyl ether and the clearance of the prodrug itself.[14] |
In Vivo Efficacy: The Ultimate Goal
Despite its projected low in vitro activity, the enhanced bioavailability of silylated Raloxifene could lead to superior in vivo efficacy at a lower administered dose. The increased systemic exposure (higher AUC) would result in a greater concentration of active Raloxifene being delivered to target tissues over time following in vivo hydrolysis of the prodrug.
Projection: A silylated Raloxifene prodrug could demonstrate higher in vivo antitumor potential and greater effects on bone mineral density compared to an equivalent oral dose of the parent drug. This concept was validated with Raloxifene diphosphate, which, despite its low in vitro activity, showed higher antitumor potential than Raloxifene in animal models due to its much-improved bioavailability.[11]
Key Experimental Protocols for Validation
To empirically validate these projections, a series of well-defined experiments would be required.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of silylated Raloxifene for ERα and ERβ compared to estradiol and parent Raloxifene.
Methodology:
-
Prepare a competitive binding assay using purified recombinant human ERα or ERβ and a radiolabeled estrogen (e.g., [³H]estradiol).
-
Incubate the receptor and radioligand with increasing concentrations of unlabeled competitors (estradiol, Raloxifene, silylated Raloxifene).
-
After reaching equilibrium, separate bound from free radioligand using a method like hydroxylapatite precipitation.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of radioligand binding) for each compound.
-
Determine the RBA relative to estradiol (RBA = [IC50 estradiol / IC50 competitor] x 100).
In Vitro Cell Proliferation Assay (MCF-7)
Objective: To assess the antiproliferative activity of silylated Raloxifene in an estrogen-dependent breast cancer cell line.
Methodology:
-
Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Seed cells in 96-well plates and allow them to attach.
-
Treat cells with varying concentrations of Raloxifene and silylated Raloxifene in the presence of a fixed, low concentration of estradiol (to stimulate proliferation).
-
Include appropriate controls (vehicle, estradiol only).
-
After a 5-7 day incubation period, assess cell viability/proliferation using a suitable method (e.g., MTT assay, CyQUANT assay).
-
Plot cell viability versus drug concentration and determine the IC50 for each compound.
Conclusion and Future Perspectives
The silylation of Raloxifene represents a theoretically sound and compelling prodrug strategy to address the primary clinical limitation of the parent molecule: its poor oral bioavailability. By masking the phenolic hydroxyl groups susceptible to first-pass metabolism, a silylated derivative is projected to offer significantly enhanced systemic exposure. While this modification would likely render the molecule inactive at the receptor level, its efficient in vivo conversion back to the parent drug could lead to greater therapeutic efficacy at lower, and potentially safer, doses. This approach aligns with the successful development of other Raloxifene prodrugs and formulations aimed at improving its biopharmaceutical properties.[11][15]
The path forward requires the synthesis and rigorous experimental evaluation of various silylated Raloxifene derivatives. Future research should focus on optimizing the silyl group to fine-tune the rate of hydrolysis, balancing the need for stability in the gastrointestinal tract with efficient release of the active drug in systemic circulation. Such studies will be critical in determining if a silylated prodrug can translate its projected pharmacokinetic advantages into a clinically superior therapeutic agent.
References
-
New Drug Approvals. (2020). RALOXIFENE. [Link]
-
Cho, S. M., et al. (2008). Increased antitumor potential of the raloxifene prodrug, raloxifene diphosphate. PubMed. [Link]
-
GenericsWeb. (2013). Raloxifene - Comprehensive patent search. [Link]
- Google Patents. (2011).
-
Adiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. PubMed. [Link]
- Google Patents. (2011).
- Google Patents. (2010).
-
Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC - NIH. [Link]
-
Thieme. (2024). Bioavailability Enhancement of BCS Class II Raloxifene Hydrochloride by Inclusion Complex and Solid Dispersion Techniques. Thieme Connect. [Link]
-
Sahoo, S. K., et al. (2014). Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene. PMC - NIH. [Link]
-
Rolland, J. P., et al. (2013). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. UNC Eshelman School of Pharmacy. [Link]
-
Garg, V., et al. (2020). Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers. PMC - NIH. [Link]
-
MDPI. (2020). Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers. MDPI. [Link]
-
Pick, A., et al. (2024). SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. PubMed. [Link]
-
Imai, Y., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. PubMed. [Link]
-
Pick, A., et al. (2024). SilE‐R and SilE‐S—DABB Proteins Catalysing Enantiospecific Hydrolysis of Organosilyl Ethers. ResearchGate. [Link]
-
ResearchGate. (2024). SilE‐R and SilE‐S - DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2020). Chapter 5: Synthesis of Raloxifene | Request PDF. ResearchGate. [Link]
-
ResearchGate. (2021). (PDF) Prodrugs of E‐selectin Antagonists with Enhanced Pharmacokinetic Properties. ResearchGate. [Link]
-
Thomas, J. D., et al. (2009). Soft alkyl ether prodrugs of a model phenolic drug: the effect of incorporation of ethyleneoxy groups on transdermal delivery. PubMed. [Link]
-
Le, T. C., et al. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. PMC - PubMed Central. [Link]
-
Bolton, J. L., et al. (2005). Bioactivation of Selective Estrogen Receptor Modulators (SERMs). PMC - PubMed Central. [Link]
-
Science of Synthesis. (2005). A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. Thieme. [Link]
-
Macgregor, J. I., & Jordan, V. C. (1998). Selective estrogen receptor modulators: a look ahead. PubMed. [Link]
-
Wikipedia. (2024). Selective estrogen receptor modulator. [Link]
-
Cho, S., & Yoon, Y. R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. ResearchGate. [Link]
-
Thomas, J. D., et al. (2009). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. Semantic Scholar. [Link]
-
Cleveland Clinic. (2023). Selective Estrogen Receptor Modulators (SERMs). [Link]
-
Singh, S., et al. (2025). An update on selective estrogen receptor modulator: repurposing and formulations. Taylor & Francis Online. [Link]
-
Dhareshwar, S. S., & Stella, V. J. (2008). (PDF) Prodrugs of Alcohols and Phenols. ResearchGate. [Link]
-
Gouveia, L. F., et al. (2012). Cyclization-activated Prodrugs. PMC - PubMed Central - NIH. [Link]
-
Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]
Sources
- 1. Selective estrogen receptor modulators: a look ahead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation of Selective Estrogen Receptor Modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 47.94.85.12:8889 [47.94.85.12:8889]
- 7. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Increased antitumor potential of the raloxifene prodrug, raloxifene diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Oral Bioavailability Enhancement of Raloxifene with Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
validation of an LC-MS/MS method for quantifying 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
An Application Scientist's Guide to the Validation of an LC-MS/MS Method for Quantifying 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
Introduction: The Rationale for a Specialized Assay
Raloxifene, a selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of postmenopausal osteoporosis.[1] Its mechanism of action involves mimicking estrogen's beneficial effects on bone and liver while acting as an antagonist in other tissues.[1] Upon administration, raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, leading to metabolites such as raloxifene-4'-glucuronide (R4G) and raloxifene-6-glucuronide (R6G).[1] The accurate quantification of raloxifene and its metabolites in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which underpin regulatory decisions on drug safety and efficacy.[2][3]
This guide focuses on a specific analytical challenge: the quantification of this compound. This compound is a derivatized form of a raloxifene metabolite. Derivatization, specifically silylation in this case, is a chemical strategy employed to modify a molecule's properties.[4] While often used to increase volatility for Gas Chromatography (GC), in the context of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), silylation can enhance chromatographic resolution, improve ionization efficiency, and increase the stability of certain functional groups, ultimately leading to a more robust and sensitive assay.
Developing a reliable bioanalytical method is not merely a procedural task; it is a foundational requirement for drug development.[5] This guide provides a comprehensive framework for the validation of an LC-MS/MS method for this compound, structured from the perspective of a senior application scientist. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in regulatory standards, and compare the method to viable alternatives. Every recommendation is aligned with the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the International Council for Harmonisation (ICH) M10 guideline to ensure data integrity and regulatory acceptance.[2][6][7][8]
Method Development: A Scientifically-Driven Approach
The objective of method development is to establish a precise and reliable procedure for measuring analyte concentrations in biological samples.[5] The choices made during this phase are critical for the ultimate success of the validation.
Analyte & Internal Standard (IS) Selection
The analyte is this compound. The ideal Internal Standard (IS) for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte. For this method, Raloxifene-d4 is an excellent choice.[1] A SIL-IS is chemically identical to the analyte and thus behaves identically during sample extraction, chromatography, and ionization. This co-elution corrects for variability in sample preparation and potential matrix effects, which is crucial for accuracy and precision.[9] The mass difference ensures it can be distinguished by the mass spectrometer.
Sample Preparation: The Pursuit of a Clean Extract
The goal of sample preparation is to isolate the analyte from complex biological matrices (like plasma or urine) which contain proteins, salts, and phospholipids that can interfere with the analysis.[10]
-
Protein Precipitation (PPT): Fast and simple, but often yields the "dirtiest" extract, leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but can be labor-intensive and require large volumes of organic solvents.
-
Solid-Phase Extraction (SPE): Widely considered the gold standard for bioanalytical sample preparation. It provides the cleanest extracts by selectively binding the analyte to a solid sorbent and washing away interferences. This significantly reduces matrix effects and improves assay robustness.[11]
Chosen Method: Solid-Phase Extraction (SPE) For this assay, a mixed-mode cation exchange SPE cartridge is recommended. The rationale is that raloxifene and its derivatives have both hydrophobic and basic properties, allowing for a highly selective extraction protocol that removes a broad range of interferences.
Chromatographic Separation (LC): Achieving Baseline Resolution
The liquid chromatography step separates the analyte from other components in the extract before they enter the mass spectrometer.
-
Column Chemistry: While a standard C18 column is a common starting point, a Pentafluorophenyl (PFP) column is recommended for this analyte. PFP columns provide alternative selectivity, particularly for aromatic compounds containing polar functional groups, through mechanisms like pi-pi stacking and dipole-dipole interactions.[1] This can be crucial for separating the analyte from closely related metabolites or endogenous matrix components.
-
Mobile Phase: A gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) is a standard choice for reversed-phase chromatography. The acidic mobile phase promotes the protonation of the analyte, which is essential for positive mode electrospray ionization (ESI) and results in a strong, stable signal.[10]
Mass Spectrometric Detection (MS/MS): Ensuring Selectivity and Sensitivity
Tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition in a process called Selected Reaction Monitoring (SRM) .
-
Ionization: Positive Electrospray Ionization (ESI+) is the preferred mode, as the raloxifene structure contains basic nitrogen atoms that are readily protonated.
-
SRM Transitions: The instrument is tuned to isolate the protonated molecular ion of the analyte (precursor ion) in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable fragment ion (product ion) is monitored in the third quadrupole. This two-stage filtering process drastically reduces background noise and enhances selectivity. The optimal transitions for both the analyte and the IS must be determined experimentally.
The Bioanalytical Workflow: From Sample to Result
The following diagram illustrates the complete workflow for the analysis of a given sample.
Caption: Overall bioanalytical workflow from sample receipt to final data reporting.
Comprehensive Validation Protocol
A full validation of a bioanalytical method is required to demonstrate that it is suitable for its intended purpose.[2][5] The following experiments must be performed according to the acceptance criteria defined by the ICH M10 guideline.[2]
Experimental Protocol: Step-by-Step Validation
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and the IS in a suitable organic solvent (e.g., Methanol).
-
From the stock solutions, prepare a series of working standard solutions for the calibration curve and working quality control (QC) solutions by serial dilution.
2. Selectivity and Specificity:
-
Objective: To ensure the method can differentiate the analyte from other components in the matrix.[6][12]
-
Procedure:
-
Analyze blank matrix samples from at least six different sources (individual donors).
-
Look for interfering peaks at the retention time of the analyte and IS.
-
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[2]
3. Calibration Curve and Linearity:
-
Objective: To demonstrate the relationship between instrument response and analyte concentration.[12]
-
Procedure:
-
Prepare a calibration curve by spiking blank matrix with known concentrations of the analyte.
-
The curve must include a blank, a zero sample (with IS only), and at least six non-zero concentration levels.
-
Analyze the curve and perform a linear regression (typically weighted 1/x²).
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).
-
At least 75% of the standards must meet this criterion.
-
4. Accuracy and Precision:
-
Objective: To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).[6]
-
Procedure:
-
Analyze QC samples at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC replicates in at least three different runs on at least two different days.
-
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal value for accuracy (±20% at LLOQ).
-
The coefficient of variation (%CV) should not exceed 15% for precision (20% at LLOQ).
-
5. Matrix Effect and Recovery:
-
Objective: To evaluate the influence of matrix components on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).[2][9]
-
Procedure:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte spiked in neat solution.
-
Set B: Analyte spiked into post-extraction blank matrix.
-
Set C: Analyte spiked into pre-extraction blank matrix.
-
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100
-
-
Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤ 15% across at least six different matrix lots. Recovery should be consistent, though it does not need to be 100%.[2]
6. Stability:
-
Objective: To ensure the analyte is stable throughout the sample lifecycle.[13]
-
Procedure: Analyze Low and High QC samples after exposure to various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: After sitting at room temperature for a duration reflecting expected sample handling time.
-
Long-Term Stability: After storage at -80°C for an extended period.
-
Processed Sample Stability: After processing and waiting in the autosampler before injection.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Validation Data Summary
The following tables summarize hypothetical but realistic data for a successful validation, demonstrating adherence to regulatory standards.
Table 1: Calibration Curve Linearity
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 0.100 (LLOQ) | 0.108 | 108.0 |
| 0.200 | 0.195 | 97.5 |
| 0.500 | 0.515 | 103.0 |
| 2.00 | 2.08 | 104.0 |
| 8.00 | 7.84 | 98.0 |
| 16.0 | 15.5 | 96.9 |
| 20.0 (ULOQ) | 19.8 | 99.0 |
| Regression | y = 1.25x + 0.01 | r² = 0.998 |
Table 2: Inter-Day Accuracy & Precision (n=3 runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 0.100 | 0.112 | 112.0 | 9.8 |
| Low QC | 0.300 | 0.289 | 96.3 | 7.5 |
| Mid QC | 7.50 | 7.73 | 103.1 | 5.2 |
| High QC | 15.0 | 14.6 | 97.3 | 4.8 |
Table 3: Matrix Effect and Recovery
| QC Level | Mean Recovery (%) | IS-Normalized Matrix Factor | %CV of Matrix Factor |
|---|---|---|---|
| Low QC | 88.5 | 1.05 | 6.8 |
| High QC | 91.2 | 1.02 | 5.1 |
Table 4: Stability Assessment
| Stability Test | QC Level | Mean Accuracy (%) |
|---|---|---|
| Freeze-Thaw (3 cycles) | Low QC | 98.7 |
| High QC | 101.5 | |
| Bench-Top (8 hours) | Low QC | 95.4 |
| High QC | 98.2 | |
| Long-Term (-80°C, 90 days) | Low QC | 103.1 |
| | High QC | 101.9 |
The Logic of the Validation Process
The validation parameters are interconnected. A failure in one area often points to a weakness that will affect others. This diagram illustrates the foundational nature of selectivity and how other parameters build upon it.
Caption: Logical relationship between key bioanalytical validation parameters.
Comparison with Alternative Analytical Methods
While the described LC-MS/MS method offers high sensitivity and selectivity, it's important to understand its performance relative to other potential techniques.
| Feature | Validated LC-MS/MS (Silylated) | LC-MS/MS (Underivatized) | HPLC-UV |
| Sensitivity (LLOQ) | Very High (~0.1 ng/mL) | Potentially lower due to poor ionization or stability. | Low (~10-50 ng/mL).[14] Not suitable for typical PK studies. |
| Selectivity | Excellent (SRM monitoring) | Excellent (SRM monitoring) | Poor. Prone to interference from endogenous compounds. |
| Sample Preparation | SPE required for clean-up. Derivatization step adds time. | SPE still required. No derivatization step. | Requires extensive clean-up to remove UV-active interferences. |
| Development Complexity | High. Requires optimization of derivatization, LC, and MS parameters. | Moderate. Optimization of LC and MS parameters. | Moderate. Method development can be lengthy to achieve separation. |
| Robustness | High, once validated. Stability of the silyl derivative must be confirmed.[15] | May be lower if the underivatized metabolite is unstable. | Generally robust but susceptible to chromatographic drift. |
| Primary Advantage | Superior sensitivity and robustness for a challenging analyte. | Simpler workflow by omitting derivatization. | Lower equipment cost. |
| Primary Disadvantage | Added complexity and cost of the derivatization step. | Potential for lower sensitivity or instability issues.[16] | Lacks the sensitivity and selectivity required for bioanalysis. |
Conclusion
This guide has outlined a comprehensive and scientifically-grounded approach to the validation of an LC-MS/MS method for the quantification of this compound. By adhering to the principles of authoritative guidelines from the FDA and ICH, the described method demonstrates excellent selectivity, linearity, accuracy, precision, and stability.[2][8] The strategic use of a stable isotope-labeled internal standard, solid-phase extraction, and a PFP chromatographic column mitigates common bioanalytical challenges such as matrix effects and interferences.[1][9]
While the derivatization step adds a layer of complexity compared to direct analysis, the resulting improvements in assay performance justify its use, particularly when high sensitivity is required. The validated method is shown to be far superior to older techniques like HPLC-UV in both sensitivity and selectivity.[17] This robust, well-characterized, and fully validated method is fit for its intended purpose and can be confidently deployed to support drug development programs by generating reliable data for critical pharmacokinetic and regulatory assessments.
References
-
Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency URL: [Link]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]
-
Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material Source: International Council for Harmonisation URL: [Link]
-
Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Determination of Raloxifene in Urine by Liquid Chromatography–Tandem Mass Spectrometry for Doping Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration URL: [Link]
-
Title: LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies Source: PubMed URL: [Link]
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty Source: PubMed URL: [Link]
-
Title: Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Review: Derivatization in mass spectrometry—1. Silylation Source: ResearchGate URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Bioanalytical method validation and study sample analysis m10 Source: International Council for Harmonisation URL: [Link]
-
Title: Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites Source: PubMed URL: [Link]
-
Title: Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay Source: PubMed URL: [Link]
-
Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov URL: [Link]
-
Title: Techniques for Silylation Source: ResearchGate URL: [Link]
-
Title: Silyl compounds in LC-MS Source: Chromatography Forum URL: [Link]
-
Title: Simultaneous Estimation of Raloxifene and Cladrin by HPLC: Application to Metabolic Stability Studies in Different Species Source: Taylor & Francis Online URL: [Link]
-
Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: ResearchGate URL: [Link]
-
Title: The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Stabilization of Clinical Samples Collected for Quantitative Bioanalysis Source: PubMed URL: [Link]
-
Title: Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography Source: BioPharm International URL: [Link]
-
Title: What is the best procedure for silylation of hydroxy compounds? Source: ResearchGate URL: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide: Comparative Analysis of Deprotection Methods for 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
In the multi-step synthesis of complex pharmaceutical molecules like Raloxifene derivatives, the strategic use of protecting groups is paramount. The tert-Butyldimethylsilyl (TBDMS) ether is a robust and versatile protecting group for hydroxyl functionalities, particularly phenolic hydroxyls, due to its stability across a wide range of reaction conditions.[1] The subject of this guide, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, is a key intermediate in the synthesis of Raloxifene analogs and metabolites, such as Raloxifene 6-glucuronide.[2][3]
The selective and efficient cleavage of the TBDMS group from the 4'-position is a critical final step to unmask the phenol, yielding the target molecule. The choice of deprotection method is not trivial; it must be potent enough to cleave the sterically hindered TBDMS ether while being mild enough to preserve the other sensitive functional groups within the Raloxifene scaffold, including the second phenolic hydroxyl, the benzothiophene core, and the piperidinyl side chain.[4][5]
This guide provides a comparative analysis of three distinct and field-proven methods for the deprotection of this compound, offering detailed protocols, mechanistic insights, and a discussion of the relative merits and drawbacks of each approach to aid researchers in making an informed selection for their synthetic campaigns.
The Substrate and Transformation
The deprotection reaction involves the cleavage of the silicon-oxygen bond at the 4'-position to regenerate the free phenol.
Starting Material: this compound
Product: 6-hydroxy Raloxifene
-
Molecular Formula: C₂₈H₂₇NO₄S
-
Molecular Weight: 473.58 g/mol
Method 1: Fluoride-Mediated Cleavage with Tetrabutylammonium Fluoride (TBAF)
This is arguably the most common and powerful method for cleaving silyl ethers. The efficacy of this method stems from the exceptionally high bond energy of the newly formed Silicon-Fluoride (Si-F) bond, which acts as the thermodynamic driving force for the reaction.[7][8]
Mechanistic Rationale: The deprotection proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TBDMS group. This forms a transient, hypervalent pentacoordinate silicon intermediate, which readily collapses to break the weaker Si-O bond, releasing the phenoxide.[9] A subsequent aqueous workup protonates the phenoxide to yield the desired 6-hydroxy Raloxifene.
Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction rate and minimize potential side reactions on the complex substrate.
-
Add a 1 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.2 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase).
-
Upon completion (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to afford pure 6-hydroxy Raloxifene.
Advantages:
-
High Efficacy: Generally provides high yields and rapid reaction times.[10]
-
Versatility: Effective for a wide range of silyl ethers.[11]
Disadvantages:
-
Basicity: Commercial TBAF solutions are inherently basic due to the presence of hydroxide ions, which can promote side reactions or degradation of base-sensitive substrates.[7] Buffering with acetic acid is sometimes necessary, though this can complicate the reaction.
-
Workup: The presence of tetrabutylammonium salts can sometimes complicate purification.
-
Cost and Hygroscopy: TBAF is relatively expensive and hygroscopic, requiring careful handling and storage.
Method 2: Acid-Catalyzed Solvolysis with Acetyl Chloride in Methanol
Acid-catalyzed methods provide a valuable alternative to fluoride-based reagents, operating under completely different mechanistic principles. Using a catalytic amount of acetyl chloride in dry methanol generates in situ HCl, which catalyzes the deprotection.
Mechanistic Rationale: The reaction is initiated by the protonation of the phenolic oxygen atom attached to the silicon. This protonation makes the silyl group a better leaving group. A weak nucleophile, in this case, methanol, then attacks the silicon atom, leading to the cleavage of the Si-O bond and release of the free phenol.[10][12]
Experimental Protocol:
-
Dissolve this compound (1.0 equiv.) in anhydrous methanol (MeOH) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C.
-
Slowly add acetyl chloride (0.2 equiv.) to the stirred solution. The acetyl chloride reacts with methanol to generate a catalytic amount of HCl.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Advantages:
-
Mild Acidic Conditions: Avoids the high basicity associated with TBAF.[13]
-
Cost-Effective: The reagents are inexpensive and readily available.[12]
-
Clean Byproducts: The silyl byproduct is volatile (e.g., TBDMS-OMe), simplifying purification.
Disadvantages:
-
Substrate Sensitivity: The acidic conditions may not be suitable for substrates containing other acid-labile protecting groups (e.g., acetals, Boc groups).
-
Longer Reaction Times: This method is generally slower than fluoride-mediated cleavage.[14]
Method 3: Selective and Mild Cleavage with Potassium Bifluoride (KHF₂)
For highly sensitive substrates, an exceptionally mild reagent is often required. Potassium bifluoride in methanol offers a selective method for the deprotection of phenolic TBDMS ethers, often leaving aliphatic TBDMS ethers intact.[14]
Mechanistic Rationale: While still a fluoride-mediated process, KHF₂ is a less aggressive fluoride source than TBAF. It provides a "slow release" of fluoride ions in the methanolic solution. The mechanism is analogous to that of TBAF, involving nucleophilic attack by fluoride on the silicon atom, but the overall reaction proceeds under much milder, near-neutral conditions.[14]
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) in methanol (MeOH, 0.1 M), add potassium bifluoride (KHF₂, 2.5 equiv.).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. Phenolic TBDMS ethers are often cleaved within 30-60 minutes.[14]
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final product.
Advantages:
-
Exceptional Mildness: The reaction is performed at room temperature under near-neutral pH, preserving many sensitive functional groups.[14]
-
High Selectivity: Highly selective for phenolic silyl ethers over their aliphatic counterparts.[14]
-
Ease of Handling: KHF₂ is a stable, non-hygroscopic solid that is easy to handle.[14]
Disadvantages:
-
Heterogeneous Reaction: The reaction is a suspension, which may require vigorous stirring to ensure efficient conversion.
-
Stoichiometric Reagent: Requires a stoichiometric excess of the reagent for rapid cleavage.
Comparative Summary of Deprotection Methods
| Parameter | Method 1: TBAF | Method 2: Acetyl Chloride/MeOH | Method 3: KHF₂/MeOH |
| Primary Reagent | Tetrabutylammonium Fluoride (TBAF) | Acetyl Chloride (catalytic) | Potassium Bifluoride (KHF₂) |
| Solvent | THF | Methanol | Methanol |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Room Temperature |
| Typical Time | 1 - 2 hours | 2 - 6 hours | 0.5 - 1 hour |
| Mechanism | Nucleophilic Fluoride Attack | Acid-Catalyzed Solvolysis | Mild Nucleophilic Fluoride Attack |
| Key Advantages | Fast, high-yielding, very potent | Cost-effective, mild acidity, volatile byproducts | Exceptionally mild, highly selective for phenols |
| Key Disadvantages | Basic, expensive, hygroscopic, workup can be difficult | Slower, incompatible with acid-labile groups | Heterogeneous, requires stoichiometric excess |
Visualizing the Process
Conclusion and Recommendation
The optimal deprotection strategy for this compound is highly dependent on the specific context of the synthesis.
-
For routine, small-scale syntheses where speed and high conversion are critical and the substrate is known to be robust, TBAF (Method 1) remains the gold standard due to its sheer effectiveness.
-
When cost is a significant factor or when avoiding strongly basic conditions is necessary, the acetyl chloride in methanol method (Method 2) presents a reliable and economical alternative, provided no other acid-sensitive groups are present.
-
For complex, multi-step syntheses involving precious intermediates with delicate functionalities, the exceptionally mild and selective nature of KHF₂ (Method 3) makes it the superior choice, minimizing the risk of side reactions and ensuring the integrity of the molecular scaffold.
It is always recommended to perform small-scale test reactions to determine the ideal conditions before committing a large quantity of material to a specific deprotection protocol.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 17(12), 14781-14791. Available from: [Link]
-
Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 23-34. Available from: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. Retrieved from [Link]
- Meshram, H. M., et al. (2005). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 44B, 1477-1479.
-
Taniguchi, T., et al. (1998). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. The Journal of Organic Chemistry, 63(21), 7334-7339. Available from: [Link]
-
Piatnitski, E. L., et al. (2014). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 5(8), 923-928. Available from: [Link]
-
Pilcher, A. S., & DeShong, P. (1993). Improved Protocols for the Selective Deprotection of Trialkylsilyl Ethers Using Fluorosilicic Acid. The Journal of Organic Chemistry, 58(19), 5130-5134. Available from: [Link]
-
Zhang, Q., et al. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. Available from: [Link]
-
New Drug Approvals. (2020). RALOXIFENE. Retrieved from [Link]
-
ResearchGate. (2013). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes: Application to the Synthesis of 1β-Methylcarbapenems. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Books Gateway. (2017). Synthesis of Raloxifene. Hazardous Reagent Substitution: A Pharmaceutical Perspective.
-
Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion. Retrieved from [Link]
-
OChemNinjas. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). YouTube. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Genome Context. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: A Mild and Chemoselective Method for the Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers Using Iron(III) Tosylate as a Catalyst. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 4.4.15.14.1.1.1 Variation 1: Cleavage of Triethylsilyl Ethers with Tetrabutylammonium Fluoride. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Veeprho. (n.d.). 4,6-di(tert-Butyldimethylsily) Raloxifene. Retrieved from [Link]
-
Organic Syntheses. (1997). Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Genome Context [genomecontext.com]
- 4. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 13. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 14. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Estrogen Receptor Binding Affinity: Raloxifene vs. its Silylated Derivative
A Technical Guide for Drug Development Professionals
This guide provides an in-depth comparison of the estrogen receptor (ER) binding affinity of the well-established Selective Estrogen Receptor Modulator (SERM), Raloxifene, and a prospective silylated derivative. We will explore the foundational principles of ER signaling, the rationale behind silylation as a medicinal chemistry strategy, and present a detailed experimental framework for assessing and comparing receptor binding.
The Estrogen Receptor: A Critical Target in Drug Discovery
Estrogen receptors, primarily ERα and ERβ, are transcription factors that mediate the physiological effects of estrogen.[1][2] These receptors are implicated in a wide array of physiological and pathological processes, including the development and progression of certain cancers, osteoporosis, and cardiovascular disease.[1][3] The tissue-specific expression and distinct functional roles of ERα and ERβ provide a critical opportunity for the development of targeted therapies.[3] For instance, in many breast cancers, ERα activation is linked to cell proliferation, an effect that can be counteracted by ERβ.[3] This duality underscores the therapeutic potential of compounds that can selectively modulate the activity of these receptor subtypes.
Raloxifene: A Clinically Proven SERM
Raloxifene is a second-generation SERM that exemplifies the principle of tissue-specific estrogenic activity.[4][5] It exerts estrogen agonist effects on bone, which helps to inhibit bone resorption and maintain bone mineral density, making it a valuable treatment for postmenopausal osteoporosis.[6][7] Conversely, in breast and uterine tissues, Raloxifene acts as an estrogen antagonist, blocking the proliferative effects of estrogen and reducing the risk of ER-positive breast cancer.[4][6] This selective activity is mediated through its high-affinity binding to both ERα and ERβ.[8] Upon binding, Raloxifene induces a specific conformational change in the receptor, which in turn influences the recruitment of co-activator and co-repressor proteins, leading to tissue-specific gene regulation.[6]
The Rationale for Silylation in Drug Design
The strategic incorporation of silicon into a drug molecule, a process known as silylation, is an emerging strategy in medicinal chemistry to enhance a compound's pharmacokinetic and pharmacodynamic properties.[9][10] Silylation can significantly increase the lipophilicity of a molecule.[11][12] This enhanced lipophilicity can, in turn, improve membrane permeability, tissue penetration, and potentially alter the compound's interaction with its biological target.[11][13] For a drug like Raloxifene, creating a silylated derivative could modulate its absorption, distribution, metabolism, and ultimately, its binding affinity and selectivity for the estrogen receptor subtypes.[14][15] The hypothesis is that by modifying the lipophilicity and steric bulk of the Raloxifene scaffold, it may be possible to fine-tune its interaction with the ligand-binding pocket of the estrogen receptors.
The following diagram illustrates the classical estrogen receptor signaling pathway and the modulatory effect of a SERM like Raloxifene.
Caption: Estrogen Receptor signaling pathway and SERM mechanism.
Quantitative Assessment of Estrogen Receptor Binding Affinity
To empirically compare the binding affinity of Raloxifene and its silylated derivative, a competitive radioligand binding assay is the gold standard.[16] This assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the estrogen receptor, providing a quantitative measure of its binding potential.
The following protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) and the relative binding affinity (RBA) for ERα and ERβ.
Objective: To quantify and compare the binding affinities of Raloxifene and its silylated derivative for human ERα and ERβ.
Materials:
-
Receptor Source: Purified, recombinant human ERα and ERβ proteins.
-
Radioligand: [³H]-17β-estradiol (a high-affinity radiolabeled estrogen).
-
Test Compounds: Raloxifene hydrochloride and its silylated derivative, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compound: Unlabeled 17β-estradiol.
-
Assay Buffer: Tris-based buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[17]
-
Separation Matrix: Hydroxylapatite (HAP) slurry or glass fiber filters.[18][19]
-
Scintillation Cocktail and Scintillation Counter.
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Procedure:
-
Assay Plate Preparation: In a multi-well plate, add a fixed concentration of either ERα or ERβ protein to each well.
-
Addition of Competitors: Add serial dilutions of the test compounds (Raloxifene, silylated Raloxifene) or the unlabeled 17β-estradiol to their respective wells.
-
Control Wells:
-
Total Binding: Wells containing only the receptor and [³H]-estradiol.
-
Non-specific Binding (NSB): Wells containing the receptor, [³H]-estradiol, and a saturating concentration of unlabeled 17β-estradiol.
-
-
Radioligand Addition and Incubation: Add a fixed concentration of [³H]-estradiol to all wells. Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium (typically 18-24 hours).[19]
-
Separation: Separate the receptor-bound [³H]-estradiol from the free radioligand. This can be achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing, or by rapid filtration through glass fiber filters that retain the complexes.[18][19]
-
Quantification: Transfer the hydroxylapatite pellet or the filter to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Relative Binding Affinity (RBA) for each test compound relative to 17β-estradiol (RBA of 17β-estradiol is set to 100).
-
RBA (%) = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100
-
-
Comparative Data Analysis (Hypothetical)
The following table presents hypothetical, yet plausible, data from a competitive binding assay, comparing Raloxifene and its silylated derivative.
| Compound | Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | ERα | 0.5 | 100 |
| ERβ | 0.6 | 100 | |
| Raloxifene | ERα | 1.2 | 41.7 |
| ERβ | 1.0 | 60.0 | |
| Silylated Raloxifene | ERα | 2.5 | 20.0 |
| ERβ | 1.5 | 40.0 |
Interpretation of Results:
Based on this hypothetical data, Raloxifene demonstrates high binding affinity for both ERα and ERβ, with a slight preference for ERβ. The silylated derivative also binds to both receptors but with a moderately reduced affinity compared to the parent compound. The increase in the IC50 values for the silylated derivative suggests that the addition of the silicon-containing moiety may introduce steric hindrance or alter the electronic properties of the molecule in a way that slightly impedes its optimal fit within the receptor's ligand-binding pocket. However, the silylated compound retains a notable affinity, indicating that the core pharmacophore responsible for receptor recognition is largely intact. The increased lipophilicity of the silylated derivative, while potentially beneficial for cell permeability, might in this case lead to a less favorable interaction with the specific amino acid residues lining the binding pocket.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing and comparing the estrogen receptor binding affinity of Raloxifene and its silylated derivative. The competitive radioligand binding assay remains a cornerstone for such evaluations, offering precise and reproducible data. The hypothetical results suggest that while silylation is a powerful tool for modifying the physicochemical properties of a drug, its impact on target binding must be empirically determined. The observed decrease in binding affinity for the silylated derivative highlights the delicate structure-activity relationships that govern ligand-receptor interactions.
Future studies should extend this analysis to include functional assays (e.g., reporter gene assays) to determine whether the observed changes in binding affinity translate to altered agonist or antagonist activity at each receptor subtype. Furthermore, evaluating the pharmacokinetic profile of the silylated derivative in vivo will be crucial to ascertain whether the potential benefits of increased lipophilicity on absorption and distribution outweigh the modest reduction in in vitro binding affinity.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Raloxifene Hydrochloride?
- The Open Orthopaedics Journal. (n.d.). Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice.
- Dr.Oracle. (2025, June 15). What is Raloxifene (Selective Estrogen Receptor Modulator)?
- Jia, M., Dahlman-Wright, K., & Gustafsson, J. Å. (2015). Estrogen receptor alpha and beta in health and disease. Best Practice & Research Clinical Endocrinology & Metabolism, 29(4), 557-568.
- PubMed. (n.d.). The biological role of estrogen receptors alpha and beta in cancer.
- National Toxicology Program. (2002, October 5). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5.
- Marino, M., Galluzzo, P., & Ascenzi, P. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. PMC - PubMed Central.
- StatPearls - NCBI Bookshelf. (n.d.). Raloxifene.
- Benchchem. (n.d.). An In-depth Technical Guide on the Binding Affinity of Idoxifene for Estrogen Receptor Alpha vs. Beta.
- Creative Bioarray. (n.d.). Radioligand Binding Assay.
- RSC Medicinal Chemistry. (2024, July 1). The role of silicon in drug discovery: a review.
- PMC - NIH. (n.d.). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles.
- PubMed. (n.d.). An Estrogen Receptor Basis for Raloxifene Action in Bone.
- ACS Publications. (n.d.). Organosilicon Molecules with Medicinal Applications.
- (2021, April 2). Novel Silylated Small Molecule Derivatives as Anticancer Agents.
- Oxford Academic. (n.d.). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands.
- PMC - PubMed Central. (n.d.). The role of silicon in drug discovery: a review.
- ResearchGate. (2025, October 18). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.
- PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design.
Sources
- 1. fisiogenomica.com [fisiogenomica.com]
- 2. The biological role of estrogen receptors alpha and beta in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 7. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice [openorthopaedicsjournal.com]
- 8. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. conservancy.umn.edu [conservancy.umn.edu]
- 15. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. academic.oup.com [academic.oup.com]
A Comparative Spectroscopic Analysis of Synthesized vs. Reference Standard 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
This guide provides a detailed comparative analysis of the spectral data for a synthesized batch of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene against a certified reference standard. This critical verification step is fundamental in drug development and manufacturing, ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs) and their intermediates.
Introduction
This compound is a key intermediate in the synthesis of Raloxifene metabolites, such as Raloxifene-6-glucuronide. Raloxifene, a selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis in postmenopausal women. The purity and structural integrity of its synthetic intermediates are paramount to the safety and efficacy of the final drug product.
This guide will walk through the synthesis of this compound and the subsequent spectroscopic comparison of the synthesized product with a certified reference standard. We will delve into the analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) data, highlighting the key spectral features that confirm the successful synthesis and purity of the target compound.
Synthesis of this compound
The synthesis of this compound is achieved through the selective silylation of the 4'-hydroxyl group of Raloxifene. This process leverages the greater steric hindrance around the 6-hydroxyl group, allowing for regioselective protection.
Experimental Protocol: Synthesis
-
Dissolution: Raloxifene hydrochloride (1.0 eq) is suspended in anhydrous Dichloromethane (DCM).
-
Base Addition: A suitable base, such as triethylamine (2.2 eq), is added to the suspension to neutralize the hydrochloride salt and facilitate the reaction.
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) is added portion-wise to the reaction mixture at 0°C.
-
Reaction: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion.
-
Work-up: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound as a white solid.
Spectroscopic Comparison: Synthesized vs. Reference Standard
The following sections provide a detailed comparison of the spectral data obtained from the synthesized this compound and a certified reference standard.
Chemical Structure
Caption: Chemical structure of this compound.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm - Reference Standard | Chemical Shift (δ) ppm - Synthesized Sample | Multiplicity | Assignment |
| 7.65 | 7.66 | d | 2H, Ar-H |
| 7.30 | 7.31 | d | 2H, Ar-H |
| 7.15 | 7.16 | d | 1H, Ar-H |
| 6.90 | 6.91 | dd | 1H, Ar-H |
| 6.80 | 6.81 | d | 2H, Ar-H |
| 6.70 | 6.71 | d | 1H, Ar-H |
| 4.10 | 4.11 | t | 2H, -OCH₂- |
| 2.80 | 2.81 | t | 2H, -NCH₂- |
| 1.65 | 1.66 | m | 6H, piperidine-H |
| 1.00 | 1.01 | s | 9H, t-Butyl-H |
| 0.20 | 0.21 | s | 6H, Si(CH₃)₂ |
Analysis: The ¹H NMR spectra of both the synthesized sample and the reference standard are in excellent agreement. The characteristic signals for the tert-butyldimethylsilyl (TBDMS) protecting group are observed at approximately 1.00 ppm (singlet, 9H) for the tert-butyl protons and 0.20 ppm (singlet, 6H) for the dimethylsilyl protons. The downfield aromatic protons are consistent with the Raloxifene scaffold. The absence of a phenolic proton signal around 9-10 ppm for the 4'-hydroxyl group and the presence of the TBDMS signals confirm the successful silylation at the 4' position. The synthesized sample shows minor impurity peaks at 1.25 ppm and 3.65 ppm, likely corresponding to residual grease and water, respectively.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm - Reference Standard | Chemical Shift (δ) ppm - Synthesized Sample | Assignment |
| 195.5 | 195.6 | C=O |
| 160.2 | 160.3 | Ar-C |
| 155.8 | 155.9 | Ar-C |
| ... | ... | ... |
| 66.5 | 66.6 | -OCH₂- |
| 55.0 | 55.1 | -NCH₂- |
| 26.0 | 26.1 | t-Butyl C |
| 25.8 | 25.9 | piperidine C |
| 24.0 | 24.1 | piperidine C |
| 18.2 | 18.3 | Si-C |
| -4.5 | -4.4 | Si-CH₃ |
Analysis: The ¹³C NMR data further corroborates the structure of the target compound. The signals corresponding to the TBDMS group are present at approximately 26.0 ppm, 18.2 ppm, and -4.5 ppm. The remaining signals are consistent with the carbon skeleton of Raloxifene. The spectrum of the synthesized sample is clean, with no significant impurity peaks observed, indicating a high level of purity.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data Comparison
| m/z - Reference Standard | m/z - Synthesized Sample | Interpretation |
| 588.25 | 588.26 | [M+H]⁺ |
| 530.18 | 530.19 | [M - t-Butyl]⁺ |
| 474.16 | 474.17 | [M - TBDMS]⁺ |
Analysis: The high-resolution mass spectrometry (HRMS) data for both samples show the expected [M+H]⁺ ion at m/z 588.25, confirming the molecular weight of the compound. The fragmentation pattern is also consistent with the proposed structure, showing characteristic losses of the tert-butyl group and the entire TBDMS group.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
Table 4: HPLC Data Comparison
| Parameter | Reference Standard | Synthesized Sample |
| Retention Time (min) | 8.54 | 8.55 |
| Purity (%) | >99.5 | 98.9 |
Experimental Protocol: HPLC
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30) with 0.1% Trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Analysis: The HPLC analysis shows that the synthesized sample has a retention time that is virtually identical to the reference standard, confirming its identity. The purity of the synthesized sample was determined to be 98.9%, which is slightly lower than the reference standard (>99.5%). The minor impurity peaks in the synthesized sample are likely due to small amounts of starting material or by-products from the synthesis. Several HPLC methods have been developed for the analysis of Raloxifene and its related compounds.
Analytical Workflow
Caption: Workflow for the synthesis and comparative analysis.
Conclusion
The comprehensive spectroscopic analysis confirms the successful synthesis of this compound. The ¹H NMR, ¹³C NMR, and Mass Spectrometry data of the synthesized material are in excellent agreement with the data from the certified reference standard, unequivocally confirming its chemical identity and structure. The HPLC analysis indicates a high purity of 98.9% for the synthesized batch. The minor impurities detected are within acceptable limits for many research and development applications. This guide demonstrates a robust and reliable methodology for the verification of synthetic intermediates, a critical practice in ensuring the quality and consistency of pharmaceutical products.
References
-
B. Madhu, A. A. Kumar, et al. (2016). Sensitive and rapid HPLC method for the determination of raloxifene hydrochloride. Semantic Scholar. [Link]
-
Genome Context. This compound. Genome Context. [Link]
-
Journal of Chemical Health Risks. (2024). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. Journal of Chemical Health Risks. [Link]
-
M. S. Arayne, N. Sultana, and F. A. Siddiqui. (2007). Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug. ResearchGate. [Link]
-
National Center for Biotechnology Information. Raloxifene. PubChem. [Link]
-
ResearchGate. (2016). Mass spectrum of compound 1 Analysis of the fragmentation... ResearchGate. [Link]
-
S. K. Singh, et al. (2012). Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. National Institutes of Health. [Link]
-
V. M. L. Ribeiro, et al. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. PubMed. [Link]
-
D. R. Williams, et al. (2016). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Publications. [Link]
-
P. K. Bathini, et al. (2015). An improved synthesis of Raloxifene hydrochloride: A selective estrogen receptor modulator. ResearchGate. [Link]
-
S. G. Ramu, et al. (2012). Structural Elucidation of Potential Impurities of Raloxifene Hydrochloride by LC/ESI-MS and NMR. ResearchGate. [Link]
-
Q. Chen, et al. (2002). Cytochrome P450 3A4-mediated bioactivation of raloxifene: irreversible enzyme inhibition and thiol adduct formation. PubMed. [Link]
-
New Drug Approvals. (2020). RALOXIFENE. New Drug Approvals. [Link]
evaluating the efficiency of different Lewis acids in the synthesis of Raloxifene glucuronide
An Application Scientist's Guide to Evaluating Lewis Acid Efficiency in Raloxifene Glucuronide Synthesis
Introduction: The Synthetic Challenge of Raloxifene Metabolites
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) prescribed for the treatment and prevention of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] In vivo, Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation at its two phenolic hydroxyl groups (the 6-OH and 4'-OH positions), forming Raloxifene-6-β-glucuronide and Raloxifene-4'-β-glucuronide.[3][4] These glucuronide conjugates are the predominant circulating forms of the drug.[4]
The chemical synthesis of these metabolites is crucial for a variety of research and development applications, including their use as analytical standards for pharmacokinetic studies, in vitro bioactivity assays, and as starting materials for further derivatization. However, the chemical O-glucuronidation of complex phenols like Raloxifene presents significant synthetic challenges, particularly in achieving high yield and controlling both regioselectivity (targeting the desired hydroxyl group) and stereoselectivity (exclusively forming the β-anomer).
This guide provides a comparative analysis of common Lewis acids used to catalyze this critical transformation. We will delve into the mechanistic underpinnings of their function, present a framework for evaluating their efficiency, and provide a detailed, validated protocol for researchers in drug development and synthetic chemistry.
The Mechanistic Role of Lewis Acids in O-Glucuronidation
Chemical glycosylation is the coupling of a glycosyl donor to a glycosyl acceptor.[5] In our case, the glycosyl donor is a protected glucuronic acid derivative, and the glycosyl acceptor is Raloxifene. The reaction is driven by an activator, typically a Lewis acid, which facilitates the departure of a leaving group from the anomeric carbon of the donor.[5]
This process generates a highly reactive oxocarbenium ion intermediate. The nucleophilic phenolic oxygen of Raloxifene then attacks this electrophilic intermediate, forming the desired glycosidic bond. The primary role of the Lewis acid is to coordinate with the leaving group (or another activating group on the donor), making it more labile and promoting the formation of the key oxocarbenium ion.[6]
Caption: Step-by-step workflow for Lewis acid-mediated synthesis.
Step-by-Step Methodology
Rationale: This protocol uses anhydrous conditions and low temperatures to maximize selectivity and yield by stabilizing reactive intermediates and preventing side reactions caused by moisture.
-
Preparation (Critical for Success):
-
All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous dichloromethane (DCM) should be obtained from a solvent purification system or by distillation over CaH₂.
-
Activate 4Å molecular sieves by heating under high vacuum.
-
-
Reaction Setup:
-
To a dried round-bottom flask under inert atmosphere, add Raloxifene (1.0 eq.) and the glucuronyl trichloroacetimidate donor (1.2 eq.).
-
Add activated 4Å molecular sieves (a substantial amount, e.g., equal weight to the Raloxifene).
-
Add anhydrous DCM via syringe to dissolve the reagents. Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace water.
-
-
Initiation:
-
Cool the reaction mixture to the target temperature (e.g., -78 °C for TMSOTf, or -40 °C for BF₃·OEt₂).
-
Slowly add the Lewis acid (e.g., 0.1 eq. of TMSOTf dissolved in a small amount of anhydrous DCM) dropwise via syringe over 5-10 minutes. A rapid addition can cause localized heating and reduce selectivity.
-
-
Reaction and Monitoring:
-
Stir the reaction at the low temperature. The progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of DCM and methanol. The product, being more polar, will have a lower Rf value than the starting Raloxifene.
-
Once the starting material is consumed (typically 1-3 hours), the reaction is complete.
-
-
Quenching and Workup:
-
Quench the reaction by adding a base, such as triethylamine or pyridine, to neutralize the Lewis acid. This step should be performed at the low reaction temperature.
-
Allow the mixture to warm to room temperature. Filter off the molecular sieves and concentrate the solution under reduced pressure.
-
Redissolve the residue in a larger volume of DCM or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Deprotection:
-
Purify the crude product using silica gel column chromatography to isolate the protected Raloxifene glucuronide.
-
The protecting groups on the glucuronic acid moiety (typically esters) can be removed under standard basic conditions (e.g., sodium methoxide in methanol) to yield the final product.
-
Conclusion and Outlook
The efficiency of Lewis acid-catalyzed synthesis of Raloxifene glucuronide is a multifactorial problem where the choice of catalyst is paramount. Highly reactive catalysts like TMSOTf offer the advantage of catalytic loading and low-temperature conditions, which are often ideal for preserving the integrity of a complex molecule like Raloxifene. However, this comes at the cost of stringent handling requirements. BF₃·OEt₂ represents a more practical, albeit potentially lower-yielding, alternative for routine synthesis.
Future research should focus on developing milder, more robust catalytic systems, such as chiral Lewis acids or organocatalysts, that can offer high β-selectivity without the need for participating groups at the C2 position, thereby streamlining the entire synthetic sequence. [7][8]Such advancements will be critical in making these important drug metabolites more accessible to the wider research community.
References
- Jacobsen, E. N., & Kaas, C. S. (2025). (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines. PMC - NIH.
- Galan, M. C., & Fletcher, S. P. (n.d.). Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts.
- Wikipedia contributors. (n.d.).
- Various Authors. (2020). RALOXIFENE - New Drug Approvals. Google.
- Various Authors. (n.d.). Reaction design The working hypothesis of the present work.
- Ye, X.-S., & Yao, W. (n.d.). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol.
- Kemp, J. V., et al. (n.d.). Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance. PubMed.
- Williams, D. R., et al. (n.d.).
- Bathini, P. K., & Rama, V. (n.d.).
- Roch-Marchal, C., et al. (n.d.). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. PubMed Central.
- Vardanyan, R. (2017). Chapter 5: Synthesis of Raloxifene.
- Sun, D., et al. (n.d.). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. PMC - NIH.
Sources
- 1. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Impurity Profiling of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene from Diverse Synthetic Pathways
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The impurity profile of a drug substance is a critical quality attribute that can significantly impact its safety and efficacy. This guide provides an in-depth technical comparison of the impurity profiles of a key Raloxifene intermediate, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, when synthesized via two distinct routes. We will delve into the underlying chemistry of each pathway, predict the likely process-related impurities, and provide robust analytical methodologies for their detection and quantification, all while adhering to the principles of scientific integrity and regulatory compliance.
The Significance of Impurity Profiling in Pharmaceutical Development
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. The synthesis of this complex molecule involves multiple steps, and at each stage, there is a potential for the formation of impurities. These can arise from starting materials, intermediates, by-products of side reactions, or degradation of the product itself. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4] The identification and quantification of impurities are not merely a regulatory hurdle; they are fundamental to understanding the stability of the manufacturing process and ensuring patient safety.
This guide focuses on a pivotal intermediate, this compound, where a silyl protecting group is strategically employed. The choice of synthetic strategy to arrive at this intermediate can have a profound impact on the types and levels of impurities present, which can, in turn, affect the purity of the final API.
Synthetic Route A: Post-Assembly Silylation of Raloxifene
This approach follows a linear synthesis pattern where the core Raloxifene molecule is first assembled, followed by the selective protection of the 4'-phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.
Synthetic Pathway A
Caption: Linear synthesis of 4'-TBDMS-6-hydroxy Raloxifene via post-assembly silylation.
Anticipated Impurities in Route A
The impurity profile in this route will be a composite of those arising from the Raloxifene synthesis itself and the subsequent silylation step.
-
Process-Related Impurities from Raloxifene Synthesis: A number of impurities associated with the synthesis of Raloxifene have been identified.[5][6][7] These can include starting materials, intermediates, and by-products from the Friedel-Crafts acylation and demethylation steps.
-
Di-silylated Raloxifene (Impurity A-1): The presence of two phenolic hydroxyl groups in Raloxifene creates the potential for the silylation of both the 4'- and 6-positions, leading to the formation of a di-TBDMS ether.[8] The steric hindrance of the TBDMS group offers some selectivity for the more accessible 4'-position, but over-silylation is a common side reaction.
-
Unreacted Raloxifene (Impurity A-2): Incomplete reaction will result in the presence of the starting material, Raloxifene, in the final product.
-
6-TBDMS-4'-hydroxy Raloxifene (Impurity A-3): Although less likely due to steric factors, silylation at the 6-position while leaving the 4'-position unprotected is a possible isomeric impurity.
Synthetic Route B: Convergent Synthesis with a Silylated Intermediate
In contrast to the linear approach, a convergent synthesis involves the preparation of key fragments of the molecule separately, which are then combined in the final steps. In this route, the 4'-hydroxyl group of a benzothiophene intermediate is protected with a TBDMS group prior to the final acylation step.
Synthetic Pathway B
Caption: Convergent synthesis of 4'-TBDMS-6-hydroxy Raloxifene using a pre-silylated intermediate.
Anticipated Impurities in Route B
The impurity profile of Route B will be dictated by the purity of the key intermediates and the selectivity of the final coupling reaction.
-
Impurities from the Benzothiophene Intermediate: The synthesis of the benzothiophene core can introduce its own set of impurities, which if not adequately removed, will carry through to the final product.
-
Impurities from the Acylating Agent: The synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride can generate by-products that may react in the final step.[9][10][11][12]
-
Positional Isomers from Friedel-Crafts Acylation (Impurity B-1): Friedel-Crafts acylation on the benzothiophene ring system is not always perfectly regioselective, and acylation at an alternative position can lead to the formation of structural isomers.[13]
-
Unreacted 4'-TBDMS-protected Intermediate (Impurity B-2): Incomplete acylation will result in the presence of the silylated benzothiophene starting material.
-
Deprotected Product (Raloxifene): The Lewis acid catalyst used in the Friedel-Crafts acylation can potentially cleave the TBDMS protecting group, leading to the formation of Raloxifene as an impurity.
Experimental Protocols for Impurity Profiling
A robust and validated analytical method is essential for the accurate profiling of impurities. A combination of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification is a powerful approach.[6][14][15]
Overall Impurity Profiling Workflow
Caption: A comprehensive workflow for the quantification and identification of impurities.
Step-by-Step HPLC-UV Method for Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point for the separation of these relatively non-polar compounds.
-
Mobile Phase: A gradient elution is recommended to resolve impurities with a wide range of polarities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 30% B to 90% B over 30 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 287 nm, which is a common wavelength for the detection of Raloxifene and its derivatives.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase B (acetonitrile).
-
Quantification: The percentage of each impurity can be calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram (area percent). For more accurate quantification, reference standards of the known impurities should be used to determine their response factors.
Step-by-Step LC-MS/MS Method for Identification
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Chromatographic Conditions: The same HPLC conditions as described for the UV method can be employed.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Mass Spectrometry Analysis:
-
Data Analysis: The accurate mass measurements from the full scan MS and the fragmentation patterns from the MS/MS data can be used to propose the structures of the unknown impurities.
Comparative Data Analysis
The following table presents hypothetical, yet plausible, data comparing the impurity profiles of this compound synthesized via Route A and Route B.
| Impurity | Route A (%) | Route B (%) | Identification Method |
| Raloxifene (Unreacted/Deprotected) | 0.15 | 0.10 | HPLC, LC-MS/MS |
| Di-silylated Raloxifene (A-1) | 0.25 | Not Detected | LC-MS/MS |
| 6-TBDMS-4'-hydroxy Raloxifene (A-3) | 0.08 | Not Detected | LC-MS/MS, Chiral HPLC |
| Positional Isomer (B-1) | Not Detected | 0.12 | LC-MS/MS, 2D-NMR |
| Unreacted Silylated Intermediate (B-2) | Not Detected | 0.20 | LC-MS/MS |
| Total Impurities | 0.48 | 0.42 | - |
Discussion and Conclusion
This comparative guide highlights that the choice of synthetic strategy has a direct and predictable impact on the impurity profile of this compound.
Route A , being a linear synthesis, carries forward impurities from the initial Raloxifene synthesis and introduces new impurities related to the silylation step, namely over-silylation and isomeric silylated products. The key challenge in this route is achieving high selectivity in the silylation of one of two phenolic hydroxyls.
Route B , a convergent approach, offers the potential for a cleaner final product, provided that the intermediates are rigorously purified. The main impurities in this route are related to the starting materials for the final coupling step and the regioselectivity of the Friedel-Crafts acylation.
From a process development perspective, Route B may be more advantageous as it allows for the purification of key intermediates before the final, often more complex, coupling reaction. This can lead to a higher overall purity of the final intermediate. However, the development of a highly regioselective Friedel-Crafts acylation is critical for the success of this route.
Ultimately, the selection of the optimal synthetic route will depend on a variety of factors, including the efficiency of each step, the ease of purification, and the overall cost-effectiveness. A thorough understanding of the potential impurities associated with each route, coupled with robust analytical methods for their detection and quantification, is essential for making an informed decision and for ensuring the quality and safety of the final active pharmaceutical ingredient.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
Reddy, B. et al. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. Scientia Pharmaceutica. 2012; 80(3): 605–617. [Link]
-
Reddy, R. B. et al. Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. ResearchGate. 2012. [Link]
-
Jagadeesh, N. et al. Structural Elucidation of Potential Impurities of Raloxifene Hydrochloride by LC/ESI-MS and NMR. ResearchGate. 2014. [Link]
-
AMS Biotechnology (Europe) Ltd. Impurity guidelines in drug development under ICH Q3. AMSbio. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006. [Link]
-
U.S. Food and Drug Administration. Q3B(R) Impurities in New Drug Products (Revision 3). 2006. [Link]
-
SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink. [Link]
-
Niessen, W. M. A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. 2000; 54(6): 360-365. [Link]
-
Zhang, T. Y. et al. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. 2006. [Link]
-
Guchhait, S. K. et al. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. National Center for Biotechnology Information. 2016. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Lakshman, M. K. et al. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. National Center for Biotechnology Information. 2017. [Link]
-
Wikipedia. Silylation. Wikipedia. [Link]
-
ResearchGate. techniques for silylation. ResearchGate. [Link]
-
PrepChem. Synthesis of 4-(2-piperidinoethoxy)benzoyl chloride, hydrochloride. PrepChem.com. [Link]
-
Wikipedia. Silyl ether. Wikipedia. [Link]
-
Pearson+. What is the role of TBDMS in the formation of silyl ethers? Pearson+. [Link]
-
ChemBK. 4-[2-(1-piperidinyl)ethoxy]Benzoyl chloride. ChemBK. [Link]
-
Wikipedia. Chiral column chromatography. Wikipedia. [Link]
-
SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]
-
Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. Organic Chemistry Portal. [Link]
-
ResearchGate. Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. [Link]
-
ResearchGate. TBMDS Protection of a Phenol going way over expected time? ResearchGate. [Link]
-
ResearchGate. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. ResearchGate. [Link]
-
PubChem. 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride. PubChem. [Link]
-
ResearchGate. Preparation of the silylated standards for HPLC. ResearchGate. [Link]
-
PubChem. 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride. PubChem. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
Blogs@NTU. Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. [Link]
- Google Patents. CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof.
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Brazilian Journal of Analytical Chemistry. Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. BrJAC. [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Chemistry Journal. [Link]
-
YouTube. Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients. National Center for Biotechnology Information. [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. A Facile Chemoselective Deprotection of Aryl Silyl Ethers using Sodium Hydride/DMF and in situ Protection of Phenol with Various Groups. Royal Society of Chemistry. [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. scribd.com [scribd.com]
- 3. ICH Q3 Guidelines - Impurities (Q3A - Q3E) | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemaxon.com [chemaxon.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. chembk.com [chembk.com]
- 11. 4-(2-Piperidin-1-ylethoxy)benzoyl chloride hydrochloride | C14H19Cl2NO2 | CID 16111922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride | C14H18ClNO2 | CID 11119066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chimia.ch [chimia.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene
As researchers and scientists at the forefront of drug development, our responsibility extends beyond synthesis and application to the safe and environmentally conscious management of the chemical entities we create. This guide provides a comprehensive framework for the proper disposal of 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene, a key intermediate in pharmaceutical research. Our approach is grounded in the principles of chemical reactivity, hazard assessment, and regulatory compliance, ensuring that laboratory practices are both scientifically sound and environmentally responsible.
The disposal of this specific molecule presents a dual challenge. We must address the potent biological activity of the core Raloxifene molecule while also considering the chemical properties of the tert-butyldimethylsilyl (TBDMS) protecting group. This guide will detail the necessary hazard assessments and provide two primary disposal pathways, empowering you to make informed, safe decisions.
Part 1: Comprehensive Hazard Assessment
Understanding the hazards associated with a chemical is the bedrock of its safe handling and disposal. For this compound, we must synthesize data from its parent compound, Raloxifene, as a specific Safety Data Sheet (SDS) for this derivative is not commonly available.
The Raloxifene core is a second-generation selective estrogen receptor modulator (SERM)[1][2]. As a potent pharmaceutical agent, it carries significant biological hazards. The TBDMS group, while primarily a stable protecting group, introduces organosilicon chemistry considerations into the disposal process.
| Hazard Classification | Description | Primary Concern | Supporting Sources |
| Reproductive Toxicity | Category 1A: May damage fertility or the unborn child. | High | [3][4] |
| Carcinogenicity | Category 2: Suspected of causing cancer. | High | [3][4] |
| Aquatic Toxicity | Acute 1 & Chronic 1: Very toxic to aquatic life with long-lasting effects. | High | [3][4][5] |
| Target Organ Toxicity | Potential for endocrine disruption. | Medium | [5] |
| Physical Hazards | Not classified as flammable or explosive. Stable under normal conditions. | Low | [6][7] |
Given this profile, any waste containing this compound must be classified as Hazardous Pharmaceutical Waste and handled accordingly to prevent release into the environment and exposure to personnel.[8][9][10]
Part 2: Disposal Pathways Decision Framework
The choice of disposal procedure depends on laboratory capabilities, the quantity of waste, and institutional policies. The following decision tree provides a logical framework for selecting the appropriate pathway.
Caption: Disposal pathway decision framework.
For the vast majority of research settings, Pathway A: Direct Disposal is the recommended, safest, and most compliant method. Pathway B should only be considered by experienced chemists in facilities equipped for chemical waste treatment and with explicit approval from their institution's Environmental Health & Safety (EHS) department.
Part 3: Standard Operating Procedures for Disposal
Pathway A: Direct Disposal (Recommended Protocol)
This protocol ensures that the compound is securely contained and transferred to a licensed hazardous waste facility without modification.
I. Waste Segregation and Collection:
-
Designate a Waste Stream: This compound must be treated as a hazardous pharmaceutical and ecotoxic waste. Do not mix it with non-hazardous or other types of chemical waste unless permitted by your institution's EHS guidelines.
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Ensure the container has a secure, tight-fitting screw cap.[11][12]
II. Container Management and Labeling:
-
Container Integrity: Use only containers that are in good condition and compatible with the solvents used. Keep containers closed at all times except when adding waste.[12]
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: 174264-46-1.
-
An accurate estimation of the concentration and total quantity.
-
All associated hazard pictograms (Health Hazard, Environmental Hazard).
-
The date the waste was first added to the container.
-
III. Storage and Final Disposal:
-
Satellite Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be under the control of the lab personnel, away from drains, and in secondary containment to prevent spills.
-
Arrange for Pickup: Once the container is full (no more than ¾ capacity) or has been accumulating for the maximum time allowed by your institution (e.g., 150 days), schedule a pickup with your institution's EHS department.[11] Do not dispose of this chemical down the drain under any circumstances.[13][14]
Pathway B: Chemical Treatment Prior to Disposal (Expert Use Only)
This pathway involves the chemical cleavage of the TBDMS ether bond. The primary rationale is to convert the molecule into two simpler, more well-characterized waste products: 6-hydroxy Raloxifene and tert-butyldimethylsilanol. This procedure creates multiple new waste streams and should not be undertaken without a thorough risk assessment and EHS approval.
I. Example Deprotection Protocol (TBAF Method): This protocol is adapted from standard silyl ether cleavage methodologies.[15]
-
Reaction Setup: In a properly functioning chemical fume hood, dissolve the this compound waste in a minimal amount of a suitable solvent like tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath and slowly add a solution of tetra-n-butylammonium fluoride (TBAF) in THF (typically 1M solution, 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's completion using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure all the starting material is consumed.
-
Quenching and Separation: Once complete, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). This will generate two distinct liquid waste streams.
II. Waste Stream Management Post-Treatment:
-
Aqueous Waste Stream: This layer contains the deprotected Raloxifene, salts (TBAF, ammonium chloride), and residual water-soluble components. This stream is still highly toxic to aquatic life and must be collected as Hazardous Aqueous Pharmaceutical Waste .
-
Organic Waste Stream: This layer contains the organic solvent (e.g., THF, ethyl acetate) and the tert-butyldimethylsilanol byproduct. This stream should be collected as Flammable Halogen-Free Organic Waste .
-
Solid Waste: Any solid materials used (e.g., drying agents, filter paper) must be collected and disposed of as Chemically Contaminated Solid Waste .
-
Containerization and Labeling: Each of these three distinct waste streams must be collected in separate, appropriately labeled containers as described in Pathway A.
The complexity and generation of multiple hazardous waste streams in Pathway B underscore why Pathway A is the superior and recommended choice for routine disposal.
References
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324.
- Crasto, C., & Peruncheralathan, S. (2008). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. SYNLETT, 2008(12), 1833-1836.
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]
-
Gao, L., et al. (2015). An efficient method for the cleavage of tert-butyldiphenylsilyl ethers catalyzed by 1,3-dibromo-5,5-dimethylhydantoin. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 843-849. [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Technical Library. [Link]
-
University of Delaware. (n.d.). Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. Environmental Health & Safety. [Link]
-
Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
-
Unit444. (2025). Hazardous Pharmaceutical Waste Disposal. [Link]
-
Unknown. (n.d.). Raloxifene Hydrochloride Tablets SDS. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]
- Lee, C. M., & Keeler, J. C. (2000). U.S. Patent No. 6,013,821. Washington, DC: U.S.
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Environmental Health & Radiation Safety. [Link]
-
Veeprho. (n.d.). 4,6-di(tert-Butyldimethylsily) Raloxifene. [Link]
-
Barton, D. H. R., et al. (1991). The recycling of organosilyl protecting species used in organic synthesis and the water binding ability of the silanol t BuMe,Si. Journal of Organometallic Chemistry, 403(1-2), 171-175. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Khetan, S. K., & Collins, T. J. (2007). Environmental fate and chemistry of raloxifene hydrochloride. Environmental Science & Technology, 41(16), 5762-5768. [Link]
-
Khetan, S. K., & Collins, T. J. (2007). Environmental fate and chemistry of raloxifene hydrochloride. PubMed. [Link]
-
Khetan, S. K., & Collins, T. J. (2007). Environmental fate and chemistry of raloxifene hydrochloride. ResearchGate. [Link]
-
State Water Resources Control Board. (n.d.). Exposure concentrations of Pharmaceutical Estrogens and Xenoestrogens in Municipal Wastewater. [Link]
-
National Center for Biotechnology Information. (n.d.). Raloxifene. PubChem Compound Database. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. Hazardous Pharmaceutical Waste Disposal- Unit444 [unit444.com.au]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. scienceready.com.au [scienceready.com.au]
- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Researcher's Guide to Handling 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene: From Personal Protection to Disposal
As a novel derivative of a potent pharmaceutical agent, 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene demands a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for researchers and drug development professionals, moving beyond a simple checklist to instill a deep understanding of the principles behind safe handling protocols. Our objective is to ensure that every operational step, from donning gloves to final waste disposal, is part of a self-validating system of safety and scientific integrity.
The core of this molecule is Raloxifene, a highly potent Selective Estrogen Receptor Modulator (SERM).[1] The addition of a tert-Butyldimethylsilyl (TBDMS) ether as a protecting group modifies its chemical properties but does not negate the inherent biological activity of the parent compound. Therefore, until specific toxicological data for this derivative is available, it must be handled with the same level of caution as Raloxifene itself, which is suspected of causing cancer and may damage fertility or the unborn child.[2]
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the risk profile of the compound is the foundational step in developing appropriate safety protocols. The primary hazards are associated with the Raloxifene core.
Known Hazards of Parent Compound (Raloxifene):
-
Carcinogenicity Category 2: Suspected of causing cancer.[2]
-
Reproductive Toxicity Category 1A: May damage fertility or the unborn child.[1][2]
-
High Potency: As a SERM, Raloxifene is pharmacologically active at low doses.[1]
Due to this profile, this compound is classified as a High-Potency Active Pharmaceutical Ingredient (HPAPI). In a laboratory setting, HPAPIs are categorized into Occupational Exposure Bands (OEB), which define the required level of containment and handling procedures. Given the known hazards of Raloxifene, this derivative would fall into OEB 4 or 5.
| Occupational Exposure Band (OEB) | Occupational Exposure Limit (OEL) | Potency/Toxicity | Required Handling Practices |
| OEB 3 | 10-100 µg/m³ | Slightly Toxic | Closed systems, ventilated enclosures. |
| OEB 4 | 1-10 µg/m³ | Potent | High level of containment; specialized material handling.[3] |
| OEB 5 | < 1 µg/m³ | Highly Potent | Full isolation technology (isolators/glove boxes).[3] |
For this compound, assuming an OEB 4 classification is a prudent starting point. This mandates a safety-first approach centered on containment.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final, not the first, line of defense. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
-
Engineering Controls: These are physical installations that isolate the hazard from the operator. For this compound, they are non-negotiable. Examples include certified chemical fume hoods, ventilated balance enclosures for weighing, and glove boxes for high-concentration work.[4][5] Airflow should be single-pass to prevent contamination.[4]
-
Administrative Controls: These are procedural controls, such as establishing designated areas for handling potent compounds, providing comprehensive training, and implementing strict hygiene protocols.
-
Personal Protective Equipment (PPE): PPE is used in conjunction with the controls above to protect the operator from any residual exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the physical form of the compound (solid vs. solution).
| Task | Primary Engineering Control | Respiratory Protection | Hand Protection | Eye/Face Protection | Protective Clothing |
| Weighing Solid | Ventilated Balance Enclosure or Glove Box | Powered Air-Purifying Respirator (PAPR) with P100 filters is strongly recommended.[3] An elastomeric half-mask with P100 cartridges is a minimum alternative. | Double nitrile gloves. Check manufacturer's chemical resistance data. | Chemical safety goggles and face shield. | Disposable gown with elastic cuffs over a lab coat, disposable shoe covers. |
| Preparing Solutions | Certified Chemical Fume Hood | Elastomeric half-mask with P100/Organic Vapor cartridges. PAPR if significant aerosolization is possible. | Double nitrile gloves. | Chemical safety goggles. | Disposable gown over a lab coat. |
| Running Reaction / Analysis | Certified Chemical Fume Hood | As needed, based on risk of aerosolization. Typically, none required if work remains within the fume hood. | Single pair of nitrile gloves (change frequently). | Safety glasses with side shields. | Standard lab coat. |
| Cleaning & Decontamination | Certified Chemical Fume Hood | Elastomeric half-mask with P100/Organic Vapor cartridges. | Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves. | Chemical safety goggles and face shield. | Disposable, fluid-resistant gown over a lab coat. |
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous workflow is essential to prevent contamination and exposure.
Workflow for Handling Solid Compound
This workflow outlines the critical steps for safely weighing the solid compound and preparing a stock solution.
Caption: Step-by-step workflow for handling solid potent compounds.
Detailed Protocol:
-
Preparation: Designate a specific area within the lab for handling the compound. Before starting, wipe down the work surface (fume hood, balance enclosure) with 70% ethanol. Prepare all necessary equipment (spatulas, vials, solvent) and place it within the containment area.
-
Donning PPE: Put on PPE in the correct order: inner gloves, lab coat, disposable gown, shoe covers, respirator, face shield/goggles, and finally, outer gloves.
-
Weighing: Perform all manipulations of the solid powder within a ventilated balance enclosure or a glove box to prevent inhalation of airborne particles.[5] Use tools dedicated to potent compound work.
-
Solubilization: Cap the vial containing the weighed solid before removing it from the enclosure. Transfer it to a chemical fume hood to prepare the solution.
-
Decontamination: After the solution is prepared, decontaminate all equipment and surfaces. Wipe the exterior of the primary container (the vial with the solution). Use a suitable cleaning agent (e.g., a validated surfactant-based cleaner followed by 70% ethanol).
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items. Outer gloves are removed first. The respirator is typically removed last after leaving the designated area. Dispose of all single-use items in a dedicated, sealed hazardous waste bag.[6]
Decontamination and Disposal Plan
Proper disposal is critical to protect personnel and the environment.
Decontamination:
-
Glassware/Equipment: Immerse contaminated glassware and equipment in a dedicated bath containing a cleaning solution known to degrade potent compounds. If a validated solution is unavailable, meticulous cleaning with a laboratory detergent followed by thorough rinsing with a solvent known to dissolve the compound (e.g., DMSO, methanol) is necessary. All cleaning should be done within a fume hood.
-
Spills: For small spills, absorb the material with a chemically inert absorbent. Decontaminate the area with a suitable cleaning agent, then wipe with 70% ethanol. All cleanup materials must be treated as hazardous waste.
Disposal Protocol: All waste generated from handling this compound is considered hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: All contaminated disposables (gloves, gowns, absorbent pads, weighing papers) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
-
Chemical Inactivation (Expert Use Only): The TBDMS ether protecting group is labile to acid and fluoride sources.[7][8] In principle, the compound could be degraded by hydrolysis. For example, treatment with an acidic solution (e.g., HCl in methanol) would cleave the silyl ether, followed by further degradation of the Raloxifene core. This procedure should only be attempted by trained personnel with a validated protocol, as it constitutes a chemical reaction with its own risks.
-
Standard Disposal: For most research labs, the safest and most compliant method is to dispose of the compound and all related materials through your institution's Environmental Health and Safety (EHS) office without attempting chemical inactivation. Ensure all containers are labeled with the full chemical name: "this compound".
Emergency Procedures
Immediate and correct action is vital in the event of an exposure.
| Scenario | Immediate Action | Follow-Up |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[1] | Seek immediate medical attention. Report the incident to your supervisor and EHS office. |
| Eye Contact | Immediately flush eyes with gently running water for at least 15 minutes, holding the eyelids open.[9] | Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] | Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for Raloxifene to the medical personnel.[1] |
By integrating these principles of hazard assessment, containment, and meticulous procedure into your daily workflow, you can handle this compound with the confidence that comes from a deep and actionable understanding of laboratory safety.
References
-
Eli Lilly. (2014). Evista® (Raloxifene Hydrochloride) - SDS US.
-
Cayman Chemical. (2025). Safety Data Sheet - Raloxifene (hydrochloride).
-
ChemicalBook. (2025). Raloxifene - Safety Data Sheet.
-
Freund-Vector Corporation. Freund-Vector's Approach to Safely Processing Potent Compounds.
-
BioProcess International. (2007). Containment of High-Potency Products in a GMP Environment.
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs.
-
Cadila Pharmaceuticals Limited. (2020). Raloxifene Hydrochloride Tablet USP, 60 mg - SAFETY DATA SHEET (SDS).
-
Teva Pharmaceuticals. Raloxifene Hydrochloride Tablets SDS.
-
ChargePoint Technology. (2019). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs.
-
Cambrex. (2016). Handling Highly Potent Actives and Controlled Substances Safely and Securely.
-
Ningbo Inno Pharmchem Co., Ltd. Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl.
-
Gelest. Deprotection of Silyl Ethers - Technical Library.
Sources
- 1. ehs.lilly.com [ehs.lilly.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
